Product packaging for Sulfisoxazole(Cat. No.:CAS No. 127-69-5)

Sulfisoxazole

Numéro de catalogue: B1682709
Numéro CAS: 127-69-5
Poids moléculaire: 267.31 g/mol
Clé InChI: NHUHCSRWZMLRLA-UHFFFAOYSA-N
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Description

Sulfisoxazole is a synthetic, short-acting sulfonamide antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative organisms . Its primary research value lies in its well-characterized mechanism of action: it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . This inhibition prevents the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, thereby disrupting the bacterial folate synthesis pathway and exerting a bacteriostatic effect . In research settings, this compound has been used to study various bacterial infections, including urinary tract infections, meningococcal meningitis, acute otitis media, and nocardiosis . It has also been applied in investigations of toxoplasmosis and chloroquine-resistant Plasmodium falciparum malaria, often used in combination with other agents like pyrimethamine . Researchers should note that its solubility and bioavailability can be a focus of study, and it is known to be excreted largely unchanged in the urine . This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O3S B1682709 Sulfisoxazole CAS No. 127-69-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
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InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3
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InChI Key

NHUHCSRWZMLRLA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C11H13N3O3S
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Related CAS

2200-44-4 (mono-hydrochloride salt), 6155-81-3 (mono-lithium salt)
Record name Sulfisoxazole [USP:JAN]
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DSSTOX Substance ID

DTXSID6021292
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Molecular Weight

267.31 g/mol
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Physical Description

Sulfisoxazole is an odorless white to yellowish crystalline powder. Slightly bitter taste. Acid to litmus. (NTP, 1992), Solid
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), White to off-white, odorless, crystalline powder. Sol in alcohol; freely sol in water. /Diethanolamine salt/, Soluble in alcohol, SOL IN DIETHYL ETHER (1 IN 800); SOL IN 5% AQ SODIUM BICARBONATE (1 IN 30), 1 G IN ABOUT 6700 ML WATER; SOL IN DIL HYDROCHLORIC ACID; 1 G IN ABOUT 10 ML BOILING ALCOHOL, In water, 300 mg/L at 37 °C, pH 4.5, 3.13e-01 g/L
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Color/Form

Colorless prisms, White to slightly yellowish crystalline powder

CAS No.

127-69-5
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Melting Point

383 to 388 °F (NTP, 1992), 194 °C, MP: 191 °C, MP: 195-198 °C
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Foundational & Exploratory

Sulfisoxazole's Mechanism of Action on Dihydropteroate Synthetase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of sulfisoxazole, a sulfonamide antibiotic, on its target enzyme, dihydropteroate synthetase (DHPS). This compound acts as a competitive inhibitor of DHPS, a crucial enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the synthesis of dihydrofolic acid, a precursor essential for bacterial DNA and protein synthesis. This guide details the molecular interactions, presents available quantitative data on its inhibitory activity, outlines experimental protocols for studying this mechanism, and provides visual representations of the relevant pathways and workflows.

Introduction

Sulfonamide antibiotics were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. This compound is a short-acting sulfonamide effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its primary target is dihydropteroate synthetase (DHPS), an enzyme essential for the de novo synthesis of folate in bacteria.[2][3] Since mammals obtain folate from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[4] Understanding the precise mechanism of action of this compound at the molecular level is critical for overcoming mechanisms of resistance and for the development of novel antimicrobial agents.

The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthetase

The bacterial folate biosynthesis pathway is a series of enzymatic reactions that produce tetrahydrofolate, a vital cofactor in the synthesis of nucleotides (purines and thymidine) and certain amino acids such as methionine.[3][5] Dihydropteroate synthetase (DHPS) catalyzes a key step in this pathway: the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[6][7] This reaction is essential for the production of dihydrofolate and, subsequently, tetrahydrofolate.

Folate Biosynthesis Pathway GTP Guanosine Triphosphate (GTP) DHPPP 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthetase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleotides_AminoAcids Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides_AminoAcids

Figure 1: Simplified bacterial folate biosynthesis pathway.

Molecular Mechanism of Action of this compound

This compound is a structural analog of PABA.[4] This structural similarity allows it to act as a competitive inhibitor of DHPS.[2] this compound binds to the PABA-binding site on the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of 7,8-dihydropteroate.[7] This inhibition is reversible and concentration-dependent. The blockage of this crucial step in the folate pathway leads to a depletion of the tetrahydrofolate pool, which in turn inhibits DNA replication and protein synthesis, ultimately resulting in a bacteriostatic effect.[3]

This compound Mechanism of Action cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound PABA PABA DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate This compound This compound DHPS2 Dihydropteroate Synthetase (DHPS) This compound->DHPS2 Inactive_Complex Inactive Complex DHPS2->Inactive_Complex Binding Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzymes, Substrates, Inhibitor, Buffer) Assay_Mix Prepare Assay Mixture (Buffer, DHFR, NADPH) Reagents->Assay_Mix Add_Inhibitor Add this compound (Varying Concentrations) Assay_Mix->Add_Inhibitor Add_Enzyme Add DHPS Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Start_Reaction Initiate Reaction (Add DHPPP & PABA) Pre_Incubate->Start_Reaction Measure Monitor Absorbance (340 nm) Start_Reaction->Measure Calc_Velocity Calculate Initial Reaction Velocities Measure->Calc_Velocity Calc_Inhibition Determine % Inhibition Calc_Velocity->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

References

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a sulfonamide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its ability to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methods of this compound, tailored for a technical audience.

Chemical Structure and Identification

This compound, also known as sulfafurazole, is a synthetic organic compound belonging to the sulfonamide class of drugs.[1] Its chemical structure is characterized by a sulfanilamide core linked to a dimethyl-isoxazole moiety.

IdentifierValue
IUPAC Name 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide[2]
Synonyms Sulfafurazole, Sulphafurazole[1][2]
CAS Number 127-69-5[2]
Molecular Formula C₁₁H₁₃N₃O₃S[2]
Molecular Weight 267.31 g/mol [2]

Below is a 2D representation of the chemical structure of this compound.

G cluster_sulfonamide Sulfonamide Group cluster_aniline Aniline Ring cluster_isoxazole Dimethyl-isoxazole Ring 1 S(=O)(=O)N(c2nc(C)c(C)o2)c1ccc(N)cc1 S S O1 O S->O1 O2 O S->O2 N1 N S->N1 C1 C S->C1 C7 C N1->C7 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N2 N C4->N2 C6 C C5->C6 C6->C1 N3 N C7->N3 C8 C C8->C7 C10 C C8->C10 CH3 C9 C C9->C8 C11 C C9->C11 CH3 O3 O N3->O3 O3->C9

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

PropertyValueReference
pKa 5.0[3]
Melting Point 194 °C[4]
LogP (Octanol/Water) 1.01[5]
Water Solubility 0.13 mg/mL at 25°C[6]
Solubility in Ethanol Soluble[7]
Solubility in Acetone Soluble[8]
Appearance White to slightly yellowish crystalline powder[6][7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a crucial precursor in the synthesis of folic acid. Folic acid is essential for the de novo synthesis of purines and thymidine, which are vital for DNA and RNA synthesis in bacteria. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth and replication.[1][2][3] Mammalian cells are unaffected as they do not synthesize their own folic acid but rather obtain it from their diet.

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by this compound.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of Dihydropteroate Synthase by this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from acetanilide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and prevent side product formation. The mixture is then slowly warmed to room temperature and stirred until the reaction is complete.

  • Isolation: The reaction mixture is carefully poured onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride. The solid product is then collected by vacuum filtration, washed with cold water, and dried.

Step 2: Condensation and Hydrolysis

  • Condensation: The synthesized 4-acetamidobenzenesulfonyl chloride is reacted with 5-amino-3,4-dimethylisoxazole in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like acetone or dichloromethane. The base neutralizes the hydrochloric acid formed during the reaction. The reaction is typically stirred at room temperature for several hours.

  • Hydrolysis: The resulting N-acetylthis compound is then hydrolyzed to remove the acetyl protecting group. This is achieved by heating the compound in an acidic solution (e.g., dilute hydrochloric acid) or a basic solution (e.g., sodium hydroxide).

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as aqueous ethanol or isopropanol, to yield a pure crystalline product.

The following diagram outlines the general workflow for the synthesis of this compound.

G Start Acetanilide Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 4-Acetamidobenzenesulfonyl Chloride Step1->Intermediate1 Step2 Condensation with 5-Amino-3,4-dimethylisoxazole (Base, Solvent) Intermediate1->Step2 Intermediate2 N-Acetylthis compound Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 Product Crude this compound Step3->Product Purification Recrystallization Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General Workflow for the Synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the quantification of this compound in pharmaceutical formulations.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., acetic acid or trifluoroacetic acid) in a suitable ratio (e.g., 30:69:1 v/v/v).[8]

  • Flow Rate: 1.0 - 2.0 mL/min[8]

  • Detection: UV at 254 nm[8]

  • Internal Standard: Sulfadimethoxine can be used as an internal standard for improved accuracy and precision.

  • Sample Preparation:

    • Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase or a suitable solvent.

    • Solutions: Dilute an accurate volume of the solution with the mobile phase to a suitable concentration.

  • Standard Preparation: Prepare a stock solution of USP this compound Reference Standard in the mobile phase and dilute to a series of concentrations to construct a calibration curve.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the determination of this compound.

  • Solvent: Methanol or a suitable buffer solution.

  • Wavelength of Maximum Absorbance (λmax): Approximately 271 nm in methanol.[8]

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance.

    • Determine the concentration of this compound in the sample from the calibration curve.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide group, the S=O stretching of the sulfonyl group, and the aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.[2]

Pharmacokinetics and Metabolism

This compound is readily absorbed from the gastrointestinal tract following oral administration.[6] It is widely distributed throughout the body and is approximately 85-90% bound to plasma proteins.[8] The plasma half-life of this compound is in the range of 5-8 hours.[8] The primary route of elimination is through renal excretion, with about 95% of the drug being excreted in the urine.[8] A significant portion of the excreted drug is in the form of its major metabolite, N⁴-acetyl-sulfisoxazole, which is less soluble than the parent drug and can potentially lead to crystalluria.[1]

The metabolic pathway of this compound is illustrated below.

G This compound This compound Metabolism Acetylation (N-acetyltransferase) This compound->Metabolism Excretion Renal Excretion This compound->Excretion Metabolite N4-Acetyl-sulfisoxazole Metabolism->Metabolite Metabolite->Excretion

Caption: Metabolic Pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical and pharmacological aspects of this compound. The information presented, including its structure, properties, mechanism of action, synthesis, and analytical methods, serves as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. A thorough understanding of these fundamental characteristics is essential for the continued study and application of this important antibiotic.

References

The Pharmacokinetic Profile of Sulfisoxazole: An In-depth Guide for Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic that has been utilized for its bacteriostatic activity against a wide range of gram-negative and gram-positive organisms.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial synthesis of folic acid.[2] Understanding the pharmacokinetics and bioavailability of this compound in various animal models is paramount for preclinical drug development, enabling researchers to predict its efficacy and safety profile before human trials. This technical guide provides a comprehensive overview of the existing data on the pharmacokinetics of this compound in key animal models, with a focus on data presentation, experimental protocols, and visual representations of core concepts.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been investigated in several animal species, revealing significant interspecies variations. This section summarizes the key pharmacokinetic parameters in dogs, swine, and mice.

Canine Models

A study comparing the pharmacokinetics of this compound in dogs, swine, and humans provided detailed insights into its disposition in a canine model.[3]

Table 1: Pharmacokinetic Parameters of this compound in Dogs [3]

ParameterIntravenous AdministrationOral Administration
Distribution Half-life (t½α) 4.08 hr-
Elimination Half-life (t½β) 33.74 hr-
Volume of Central Compartment (Vc) 10.6 L-
Steady-State Volume of Distribution (Vss) 17.2 L-
Percentage of Dose Excreted in Urine 42.2%29.4%
Bioavailability (F) -69.8%
Protein Binding 30-50%30-50%
Porcine Models

The same comparative study also detailed the pharmacokinetic profile of this compound in swine.[3]

Table 2: Pharmacokinetic Parameters of this compound in Swine [3]

ParameterIntravenous AdministrationOral Administration
Distribution Half-life (t½α) 1.30 hr-
Elimination Half-life (t½β) 46.39 hr-
Volume of Central Compartment (Vc) 10.5 L-
Steady-State Volume of Distribution (Vss) 30.3 L-
Percentage of Dose Excreted in Urine 30.7%18.3%
Bioavailability (F) -100.0%
Protein Binding 40-60%40-60%
Murine Models

Research in mice has highlighted the saturable nature of this compound's pharmacokinetics at higher doses and its extensive metabolism.

A study in mice revealed that the absorption, metabolism, and/or excretion of this compound may become saturated at doses greater than 700 mg/kg.[4] A key finding in this model is that the systemic exposure to the N4-acetylated metabolite (N4AS) was significantly greater than that of the parent drug, this compound.[4] This is a notable difference compared to humans and rats.[4]

Rodent Models (Rats)

In rats, studies have focused on the biotransformation of this compound prodrugs. For instance, N(1)-acetyl this compound (N1AS) is rapidly converted to this compound and its N(4)-acetyl this compound (N4AS) metabolite.[5] Interestingly, the relative bioavailability of N1AS compared to this compound was found to be approximately two, suggesting that a lower dose of the prodrug could achieve the same systemic exposure to this compound.[5]

Experimental Protocols

The following section outlines a generalized methodology for conducting a pharmacokinetic study of this compound in an animal model, based on the protocols described in the cited literature.

1. Animal Models and Housing:

  • Species: Healthy adult animals (e.g., dogs, swine, mice, rats) of a specific strain and age range should be used.

  • Housing: Animals should be housed in temperature- and humidity-controlled facilities with a standard light-dark cycle. They should have access to standard laboratory chow and water ad libitum.

  • Acclimatization: A suitable acclimatization period should be allowed before the commencement of the study.

2. Drug Administration:

  • Formulation: this compound can be administered as a solution or suspension in a suitable vehicle.

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection, typically into a major vein (e.g., cephalic vein in dogs).

    • Oral (PO): Administered via gavage.

  • Dosage: The dose will vary depending on the animal model and the objectives of the study.

3. Sample Collection:

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Urine Collection: For excretion studies, urine can be collected using metabolism cages over a specified period.

4. Sample Processing and Analysis:

  • Plasma/Serum Separation: Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.

  • Analytical Method: The concentration of this compound and its metabolites in plasma/serum and urine is typically determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[4][5]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

  • Bioavailability (F) is calculated as the ratio of the AUC after oral administration to the AUC after intravenous administration, corrected for the dose.

Mandatory Visualizations

The following diagrams illustrate key processes in the pharmacokinetic evaluation of this compound.

experimental_workflow Experimental Workflow for this compound Pharmacokinetic Study cluster_preparation Preparation cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_selection Animal Selection & Acclimatization dose_preparation Dose Preparation animal_selection->dose_preparation iv_admin Intravenous Administration dose_preparation->iv_admin po_admin Oral Administration dose_preparation->po_admin blood_collection Serial Blood Sampling iv_admin->blood_collection po_admin->blood_collection sample_processing Plasma/Urine Processing blood_collection->sample_processing urine_collection Urine Collection urine_collection->sample_processing hplc_analysis HPLC-MS/MS Analysis sample_processing->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis

Caption: Generalized workflow for an in vivo pharmacokinetic study.

adme_pathway ADME Pathway of this compound cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract systemic_circulation Systemic Circulation (Protein Bound & Unbound) gi_tract->systemic_circulation Absorption tissues Tissues systemic_circulation->tissues Distribution liver Liver systemic_circulation->liver Metabolism kidney Kidney systemic_circulation->kidney Excretion tissues->systemic_circulation n4_acetylation N4-Acetylation liver->n4_acetylation n4_acetylation->systemic_circulation urine Urine (Unchanged Drug & Metabolites) kidney->urine

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway.

Conclusion

The pharmacokinetics of this compound exhibit considerable variability across different animal models. Dogs show a longer elimination half-life compared to swine, while swine exhibit complete oral bioavailability.[3] In mice, this compound undergoes extensive metabolism to its N4-acetylated form, and its pharmacokinetics can be saturable at high doses.[4] These species-specific differences underscore the importance of selecting the appropriate animal model for preclinical studies and carefully interpreting the data in the context of interspecies scaling. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, aiding in the design of future studies and the translation of preclinical findings.

References

Antibacterial spectrum of Sulfisoxazole against gram-positive and gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfisoxazole is a short-acting sulfonamide antibiotic that exhibits a broad spectrum of bacteriostatic activity against a variety of gram-positive and gram-negative bacteria.[1][2] Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate synthetase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2] This action prevents the synthesis of essential nucleic acids and amino acids, thereby halting bacterial growth and replication. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative data on its activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used clinically. This compound, a prominent member of this class, has been utilized for the treatment of various bacterial infections.[2] Understanding its precise spectrum of activity is crucial for its appropriate clinical application and for guiding further drug development efforts. This guide aims to provide a comprehensive resource for researchers and professionals in the field by consolidating key data and methodologies related to the antibacterial properties of this compound.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[2] Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids.[3] Mammalian cells, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective toxicity.[4]

This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] By binding to the active site of DHPS, this compound prevents the condensation of PABA with dihydropteroate diphosphate, a crucial step in the synthesis of dihydrofolic acid.[4] The subsequent depletion of dihydrofolic acid and its active form, tetrahydrofolic acid, leads to the cessation of bacterial growth.[3]

This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthetase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS This compound This compound This compound->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Synthesis Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Reduction (DHFR) Purines_Pyrimidines_Amino_Acids Purines, Pyrimidines, Amino Acids Tetrahydrofolic_acid->Purines_Pyrimidines_Amino_Acids One-carbon transfers DNA_RNA_Proteins DNA, RNA, Proteins Purines_Pyrimidines_Amino_Acids->DNA_RNA_Proteins Biosynthesis caption This compound's competitive inhibition of DHPS.

This compound's competitive inhibition of DHPS.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against a range of gram-positive and gram-negative bacteria. Data is presented as MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus5032 - 64>512[5][6]
Streptococcus pneumoniae---Data not available

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli-->512[7]
Pseudomonas aeruginosa->1000>1000[8]

Note: Data for some species is limited or presented as a range in the cited literature. Further studies are needed to establish comprehensive MIC50 and MIC90 values.

Experimental Protocols

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Experimental Workflow:

Broth Microdilution Workflow A Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (0.5 McFarland standard). B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Determine the MIC as the lowest concentration with no visible growth. D->E caption Workflow for Broth Microdilution MIC Testing.

Workflow for Broth Microdilution MIC Testing.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: From a pure culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C in ambient air for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination.

Experimental Workflow:

Agar Dilution Workflow A Prepare a series of agar plates containing two-fold dilutions of this compound. C Spot-inoculate the bacterial suspension onto the surface of each agar plate. A->C B Prepare a standardized bacterial inoculum (0.5 McFarland standard). B->C D Incubate the plates at 35-37°C for 16-20 hours. C->D E Determine the MIC as the lowest concentration on which no growth occurs. D->E caption Workflow for Agar Dilution MIC Testing.

Workflow for Agar Dilution MIC Testing.

Detailed Methodology:

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate. A growth control plate (no antibiotic) should also be inoculated.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

This compound remains a relevant antibacterial agent with a well-defined mechanism of action against a broad range of bacteria. This guide provides a consolidated resource of its antibacterial spectrum, with a focus on quantitative data and standardized experimental protocols. The provided information is intended to support researchers and drug development professionals in their efforts to understand and utilize this important antimicrobial compound. Further research is warranted to expand the quantitative data on the susceptibility of various clinically relevant bacterial species to this compound.

References

Sulfisoxazole as a Competitive Inhibitor of Para-Aminobenzoic Acid (PABA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of sulfisoxazole as a competitive inhibitor of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. Sulfonamides, including this compound, are structural analogs of PABA and act by inhibiting the enzyme dihydropteroate synthase (DHPS), a critical component in the de novo synthesis of folate in bacteria.[1][2] This guide details the biochemical pathway, the kinetics of competitive inhibition, and provides experimental protocols for the determination of inhibitory constants. Quantitative data for related sulfonamides are presented to offer a comparative context for the inhibitory potency of this compound.

Introduction: The Bacterial Folic Acid Synthesis Pathway

Bacteria, unlike mammals, are incapable of utilizing exogenous folate and therefore must synthesize it de novo.[2] This metabolic pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleic acids (purines and thymidine) and certain amino acids.[3] The inability of mammals to synthesize folate, relying instead on dietary intake, makes the bacterial folate synthesis pathway an attractive target for antimicrobial agents.

The synthesis of dihydrofolate, the precursor to THF, involves several enzymatic steps. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4][5]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR)

Caption: Bacterial folic acid synthesis pathway.

Mechanism of Action: Competitive Inhibition by this compound

This compound is a sulfonamide antibiotic that functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[3][6] Its efficacy stems from its structural similarity to PABA, the natural substrate of DHPS. This structural analogy allows this compound to bind to the active site of the enzyme, thereby preventing the binding of PABA and halting the synthesis of 7,8-dihydropteroate.[1] This mode of action is bacteriostatic, as it inhibits bacterial growth and replication rather than directly killing the cells.

The competitive nature of this inhibition means that the effect of this compound can be overcome by increasing the concentration of PABA. The inhibition constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and a more potent inhibitor.

Competitive_Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibited Competitive Inhibition by this compound Enzyme_N DHPS (Enzyme) ES_Complex_N Enzyme-Substrate Complex Enzyme_N->ES_Complex_N Substrate_N PABA (Substrate) Substrate_N->ES_Complex_N Product_N 7,8-Dihydropteroate (Product) ES_Complex_N->Product_N Enzyme_I DHPS (Enzyme) EI_Complex_I Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex_I Inhibitor_I This compound (Inhibitor) Inhibitor_I->EI_Complex_I No_Product_I No Product Formation EI_Complex_I->No_Product_I

Caption: Mechanism of competitive inhibition of DHPS by this compound.

Quantitative Analysis of DHPS Inhibition

One study on Pneumocystis carinii found that folate biosynthesis was approximately equally sensitive to inhibition by sulfamethoxazole, sulfachlorpyridazine, sulfamethoxypyridazine, this compound, and sulfathiazole, suggesting their inhibitory activities are comparable.

Table 1: Inhibition Constants (Ki) and IC50 Values for Various Sulfonamides against Dihydropteroate Synthase (DHPS)

SulfonamideOrganismKi (μM)IC50 (μM)Reference
SulfadiazineEscherichia coli2.5-[5]
SulfamethoxazolePlasmodium falciparum-Varies by strain[4]
DapsoneEscherichia coli5.920[5]

Note: Ki and IC50 values can vary depending on the specific bacterial species, enzyme isoform, and experimental conditions.

Experimental Protocols

Expression and Purification of Recombinant Dihydropteroate Synthase (DHPS)

Accurate in vitro kinetic analysis requires a pure and active enzyme. The following is a general workflow for the expression and purification of recombinant DHPS, which can be adapted for specific bacterial species.

Purification_Workflow Start Cloning of DHPS gene into an expression vector Transformation Transformation of vector into E. coli expression strain Start->Transformation Culture Bacterial culture growth and induction of protein expression Transformation->Culture Harvest Cell harvesting by centrifugation Culture->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Clarification of lysate by centrifugation Lysis->Clarification Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Purification Dialysis Dialysis to remove imidazole and buffer exchange Purification->Dialysis QC Purity and concentration assessment (SDS-PAGE and Bradford assay) Dialysis->QC Storage Storage of purified enzyme at -80°C QC->Storage

Caption: General workflow for DHPS expression and purification.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A continuous spectrophotometric assay is a common method for determining the kinetic parameters of DHPS and the inhibition constants of compounds like this compound. This coupled-enzyme assay monitors the oxidation of NADPH at 340 nm.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) in the presence of NADPH. The rate of NADPH oxidation is directly proportional to the rate of dihydropteroate formation by DHPS.

Materials:

  • Purified recombinant DHPS

  • Purified recombinant DHFR

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • This compound (or other inhibitor)

  • NADPH

  • Reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of DHPPP, PABA, NADPH, and this compound in appropriate solvents (e.g., reaction buffer or DMSO for the inhibitor).

    • Prepare a range of dilutions of PABA (for Km determination) and this compound (for Ki determination).

  • Assay Setup:

    • To each well of the 96-well plate, add the following components in order:

      • Reaction buffer

      • NADPH (final concentration typically 100-200 μM)

      • DHFR (in excess to ensure it is not rate-limiting)

      • DHPS (at a fixed, optimized concentration)

      • Varying concentrations of PABA (for Km determination) or a fixed, saturating concentration of PABA and varying concentrations of this compound (for Ki determination).

    • Incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding DHPPP to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using the microplate reader. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates of NADPH oxidation) from the linear portion of the absorbance vs. time plots.

    • For Km of PABA: Plot the initial velocities against the corresponding PABA concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • For Ki of this compound:

      • Perform the assay with a fixed concentration of PABA and varying concentrations of this compound.

      • Plot the initial velocities against the this compound concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

      • To determine the Ki for a competitive inhibitor, perform the experiment at multiple fixed concentrations of both PABA and this compound. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[PABA]) for each inhibitor concentration. The lines will intersect on the y-axis, and the apparent Km will increase with increasing inhibitor concentration. The Ki can be calculated from the relationship: Km,app = Km (1 + [I] / Ki) where Km,app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Conclusion

This compound remains a clinically relevant antibiotic due to its targeted mechanism of action against the bacterial folic acid synthesis pathway. Its function as a competitive inhibitor of dihydropteroate synthase is a classic example of rational drug design based on the structural analogy to a natural substrate. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other sulfonamides, enabling further research into their efficacy, the development of new derivatives to combat resistance, and a deeper understanding of their molecular interactions with the target enzyme. While specific quantitative inhibition data for this compound is sparse in publicly available literature, the provided comparative data and methodologies empower researchers to perform these critical evaluations.

References

In Vitro Antibacterial Efficacy of Sulfisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Sulfisoxazole, a member of the sulfonamide class of antibiotics. It details the drug's mechanism of action, summarizes its quantitative effects on various bacterial species, and outlines the standardized experimental protocols used for its evaluation. This document is intended to serve as a practical resource for laboratory researchers and professionals involved in the discovery and development of antibacterial agents.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. This pathway is therefore an attractive target for selective antimicrobial therapy.

The primary target of this compound is dihydropteroate synthetase . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine precursor to form dihydropteroic acid, a direct precursor to dihydrofolic acid. Due to its structural similarity to PABA, this compound competes for the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.[1][2][3] The subsequent depletion of essential downstream metabolites, such as purines and thymidine required for DNA synthesis, leads to the cessation of bacterial growth and replication.

Sulfisoxazole_Mechanism_of_Action This compound Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Synthesis Metabolites Purines, Thymidine, etc. DHF->Metabolites This compound This compound Block Inhibition This compound->Block Block->DHPS

Caption: this compound competitively inhibits dihydropteroate synthetase.

Quantitative Antibacterial Activity

The in vitro activity of this compound is quantified using two primary methods: Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test. The interpretation of these results is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[1][4]

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of bacterial growth compared to a control.[5][6]

Organism GroupAntimicrobial AgentMIC (µg/mL) Interpretive Criteria
Susceptible (S)
Enterobacterales (uncomplicated UTI only)Sulfonamides (represented by this compound)≤256
Staphylococcus aureusSulfonamidesVaries (e.g., 32-512)

Note: Data is based on CLSI guidelines for urinary tract isolates. MIC values for Staphylococcus can vary significantly based on the strain and presence of resistance mechanisms.[7][8]

Zone of Inhibition

The disk diffusion method involves placing a paper disk impregnated with a specific concentration of this compound onto an agar plate inoculated with the test bacterium. The diameter of the zone of no growth around the disk is measured and interpreted according to standardized breakpoints.[9]

Organism GroupDisk ContentZone Diameter (mm) Interpretive Criteria
Susceptible (S)
Enterobacterales300 µg≥17
Staphylococcus spp.300 µg≥17

Note: Data is based on CLSI M100 standards. The disk content for this compound is typically 250 µg or 300 µg.

Experimental Protocols

Accurate and reproducible assessment of in vitro antibacterial activity requires adherence to standardized protocols. The following sections detail the methodologies for the broth microdilution and agar disk diffusion tests.

Experimental_Workflow General Workflow for In Vitro Susceptibility Testing cluster_prep Preparation cluster_methods Testing Methods cluster_results Analysis start Select ≥4-5 isolated colonies of pure bacterial culture suspension Prepare bacterial suspension in broth or saline start->suspension standardize Adjust suspension turbidity to 0.5 McFarland Standard (~1 x 10^8 CFU/mL) suspension->standardize bmd Broth Microdilution (for MIC) standardize->bmd add Agar Disk Diffusion (Kirby-Bauer) standardize->add incubate Incubate plates at 35°C for 18-24h bmd->incubate add->incubate read_mic Read MIC: Lowest concentration with ≥80% growth inhibition incubate->read_mic read_zone Measure Zone of Inhibition Diameter (mm) incubate->read_zone interpret Interpret as S, I, or R using CLSI Breakpoints read_mic->interpret read_zone->interpret

Caption: Standardized workflow for determining in vitro antibacterial susceptibility.

Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration of an antibiotic in a liquid medium.[3][10]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. The final volume in each well is typically 50 µL or 100 µL.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies.

    • Suspend the colonies in a suitable broth (e.g., tryptic soy broth) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[2]

    • Dilute this adjusted suspension (typically 1:150) in broth to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL after inoculation.[3]

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, inoculate each well of the microtiter plate with the diluted bacterial suspension.

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, examine the wells for visible turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound that shows no visible growth (or ≥80% inhibition of growth compared to the control).[6]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[2][9]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution method.[2]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60 degrees each time) to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps or a dispenser, place a this compound disk (typically 300 µg) onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar surface. Disks should be spaced far enough apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 18-24 hours.

  • Interpretation of Results:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • For sulfonamides, slight growth (up to 20% of the lawn) may occur within the zone and should be ignored.[6]

    • Compare the measured zone diameter to the standardized interpretive chart (e.g., from CLSI M100) to determine if the organism is Susceptible (S), Intermediate (I), or Resistant (R).[4]

References

The Discovery and Enduring Legacy of Sulfisoxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfisoxazole, a short-acting sulfonamide antibacterial agent, represents a significant milestone in the history of antimicrobial chemotherapy. As one of the first broadly effective systemic antibacterial drugs, its discovery and development paved the way for the modern antibiotic era. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental protocols related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational therapeutic agent.

Discovery and Historical Development

The journey of this compound is rooted in the pioneering work on sulfonamides in the 1930s. The first commercially viable sulfonamide, Prontosil, was discovered in the laboratories of Bayer AG and was found to be a prodrug, metabolizing in the body to its active form, sulfanilamide.[1] This breakthrough ignited a wave of research to synthesize more effective and less toxic sulfonamide derivatives.

This compound (also known as sulfafurazole) was developed by Hoffmann-La Roche and received FDA approval in 1948.[2][3] Its development was a significant advancement, offering a broader spectrum of activity and improved solubility characteristics compared to its predecessors, which helped to reduce the risk of crystalluria (crystal formation in the urine), a common side effect of early sulfa drugs.

The timeline below outlines the key milestones in the history of this compound and the broader class of sulfonamide antibiotics.

G cluster_0 Early Sulfonamide Era cluster_1 Development of this compound cluster_2 Therapeutic Evolution 1932 1932: Experiments with Prontosil begin at Bayer AG. 1936 1936: Ernest Fourneau discovers Prontosil is a prodrug for Sulfanilamide. 1932->1936 1948 1948: this compound (as Gantrisin) is approved by the FDA. Developed by Hoffmann-La Roche. 1936->1948 1961 1961: The related Sulfamethoxazole is introduced in the United States. 1948->1961 1970s 1970s-1980s: Widespread use for UTIs, otitis media, and other infections. 1961->1970s Present Present: Continued use, often in combination therapies. Explored for new indications like cancer-associated cachexia. 1970s->Present

Caption: Historical timeline of this compound's development.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway.[4][5] Unlike humans, who obtain folic acid (Vitamin B9) from their diet, many bacteria must synthesize it de novo. This metabolic pathway is therefore an ideal target for selective toxicity.

The specific target of this compound is the enzyme dihydropteroate synthetase (DHPS) . This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competing with PABA for the active site of the enzyme, this compound prevents the condensation of PABA with dihydropteroate diphosphate. This reaction is a critical step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, pyrimidines, and certain amino acids required for bacterial DNA, RNA, and protein synthesis.[6]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHP Dihydropteroate Diphosphate DHP->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Reaction THF Tetrahydrofolic Acid DHF->THF Precursors Purines, Pyrimidines, Amino Acids THF->Precursors BacterialGrowth Bacterial Growth (Inhibited) Precursors->BacterialGrowth This compound This compound This compound->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound.

Physicochemical and Pharmacokinetic Properties

The clinical utility of a drug is defined by its chemical and biological properties. This compound is characterized by its relatively short duration of action and good absorption and excretion profiles.

PropertyValueReference
Molecular Formula C₁₁H₁₃N₃O₃S[7]
Molar Mass 267.31 g/mol [7]
Appearance White to slightly yellowish, odorless, crystalline powder
Solubility (DMSO) 53 mg/mL[8]
Route of Administration Oral[5]
Protein Binding ~85%
Metabolism Primarily hepatic (N4-acetylation)[5]
Elimination Half-Life 4.6 to 7.8 hours
Excretion Primarily renal; 97% recovered in urine within 48 hours (52% as intact drug, 45% as N4-acetylated metabolite)[5]

Experimental Protocols

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A common laboratory and industrial method involves the condensation of a protected sulfonyl chloride with an appropriate amine, followed by deprotection.

General Synthesis Protocol:

  • Protection: p-Aminobenzenesulfonamide is first protected, typically through acetylation of the amino group, to form p-acetylaminobenzenesulfonyl chloride.

  • Condensation: The resulting p-acetylaminobenzenesulfonyl chloride is reacted with 3,4-dimethyl-5-aminoisoxazole in the presence of a base (like pyridine) to facilitate the condensation reaction.[4]

  • Deprotection (Hydrolysis): The acetyl protecting group is then removed by acid or base hydrolysis to yield the final product, this compound.

  • Purification: The final compound is purified through recrystallization to achieve the desired purity for pharmaceutical use.

G Start Start Materials: p-Aminobenzenesulfonamide 3,4-dimethyl-5-aminoisoxazole Step1 Step 1: Acetylation (Protection of amino group) Start->Step1 Intermediate1 p-acetylaminobenzenesulfonyl chloride Step1->Intermediate1 Step2 Step 2: Condensation (Reaction with aminoisoxazole) Intermediate1->Step2 Intermediate2 N-acetyl-sulfisoxazole Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 Step4 Step 4: Purification (Recrystallization) Step3->Step4 End Final Product: This compound Step4->End

Caption: General workflow for the chemical synthesis of this compound.

Analytical Methods

The characterization and quantification of this compound and its metabolites rely on standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used to quantify this compound and its primary metabolite, N1-acetylthis compound, in biological fluids like plasma and urine.[7]

  • Thin-Layer Chromatography (TLC): TLC is employed as a complementary, semi-quantitative method for separation and identification.[7]

Evolution of Therapeutic Applications

Initially, this compound was widely used for a variety of bacterial infections. Its primary applications included:

  • Urinary Tract Infections (UTIs): Due to its high concentration in the urine, it was a mainstay for treating acute, uncomplicated UTIs.[5]

  • Acute Otitis Media: It was often combined with erythromycin for the treatment of ear infections in children.

  • Meningococcal Meningitis: It was used as a treatment for meningitis, although other agents are now preferred.[5]

  • Other Infections: It has been used for trachoma, inclusion conjunctivitis, nocardiosis, and chancroid.[5]

While the advent of more potent antibiotics has reduced its use as a first-line agent for many conditions, this compound remains relevant. More recently, its potential has been explored in other therapeutic areas. Pre-clinical studies have investigated its use in inhibiting lipolysis in cancer-associated cachexia, demonstrating the potential for repurposing this well-established drug.[9]

Conclusion

This compound holds a significant place in the history of medicine. From its origins in the early era of antibacterial discovery to its establishment as a reliable therapeutic agent, it has saved countless lives and provided a foundation for the development of subsequent antimicrobial drugs. Its mechanism as a competitive inhibitor of dihydropteroate synthetase is a classic example of targeted chemotherapy. While its clinical applications have evolved, the principles of its discovery and action continue to inform modern drug development, and ongoing research may yet uncover new roles for this historic molecule.

References

Physicochemical Properties of Sulfisoxazole: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic effective against a wide spectrum of gram-positive and gram-negative bacteria.[1][2] Its primary application is in the treatment of urinary tract infections, where its solubility characteristics in urine are particularly advantageous.[3] A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the rational development of stable, effective, and bioavailable dosage forms. This technical guide provides an in-depth overview of the essential physicochemical characteristics of this compound, offering critical data and standardized methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a white to slightly yellowish, odorless, and slightly bitter crystalline powder.[3][4][5] Key identifying and physical properties are summarized in the table below.

Table 1: Summary of General Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Name 4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide [6]
Molecular Formula C₁₁H₁₃N₃O₃S [4][5]
Molecular Weight 267.3 g/mol [4][5][6]
Appearance White to slightly yellowish crystalline powder [4][7]
Melting Point 191 - 195 °C [1][2][5][8][9]
pKa pKa₁ = 1.5 (amino group)pKa₂ = 5.0 (sulfonamide moiety) [1][4][7]

| LogP (Octanol/Water) | 1.01 |[9] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its dissolution and absorption. It is slightly soluble in water, but its solubility is highly dependent on the pH of the medium due to its amphoteric nature, possessing both a weakly basic amino group and a weakly acidic sulfonamide group.

pH-Dependent Aqueous Solubility

The acidic sulfonamide moiety (pKa ≈ 5.0) allows for the formation of soluble salts in alkaline conditions, significantly increasing its solubility at pH values above its pKa.[1][3] This property is particularly beneficial for its use in urinary tract infections, as it reduces the risk of crystalluria in the typically neutral to alkaline pH of urine.[3]

Table 2: pH-Dependent Aqueous Solubility of this compound

pH Solubility Reference(s)
5.0 43 mg/dL [3]
6.0 196 mg/dL (or 350 mg/100 mL) [3][4][10]
7.0 1.7 g/dL [3]

| 8.0 | 17 g/dL |[3] |

Solubility in Organic Solvents

This compound exhibits varied solubility in common organic solvents, which is important information for developing non-aqueous formulations or during manufacturing processes.

Table 3: Solubility of this compound in Various Solvents

Solvent Solubility Reference(s)
Acetone 50 mg/mL (complete) [5]
Chloroform 29.0 mg/mL [7]
Dimethylformamide (DMF) 50 mg/mL [6]
Dimethyl sulfoxide (DMSO) 50 mg/mL [6]
95% Ethanol 5.7 mg/mL [7]
Methanol 4.93 mg/mL [7]

| Ether | 0.94 mg/mL |[7] |

Solid-State Characterization

Melting Point

The melting point of this compound is consistently reported in the range of 191-195 °C.[1][2][5][8][9] A sharp melting range is indicative of high purity.

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[11] Different polymorphs of an API can have different physicochemical properties, including solubility, dissolution rate, and stability, which can ultimately impact the drug product's bioavailability and efficacy.[12] The sulfonamide class of compounds is known to exhibit polymorphism.[13] While specific polymorphic forms of this compound are not detailed in the provided literature, it is a critical parameter that must be investigated during formulation development. Polymorph screening and characterization are essential to ensure consistent product quality and performance.

Stability Profile

This compound may be sensitive to prolonged exposure to heat, air, and light.[1][4] Stability studies are crucial to establish a re-test period for the drug substance and a shelf life for the finished product. These studies should be conducted according to ICH guidelines (Q1A).[14][15]

  • Thermal Stability: The drug is noted to be sensitive to heat.[1][4] Formal stability studies should evaluate its degradation profile under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) storage conditions.[14]

  • Photostability: As it may be sensitive to light, photostability testing according to ICH Q1B guidelines is recommended.[1][16]

  • Chemical Stability: It is incompatible with strong oxidizing agents.[4][5] Stress testing, including evaluation of susceptibility to hydrolysis across a wide pH range, is necessary to identify likely degradation products.[16]

Experimental Protocols

Detailed and standardized methodologies are required to accurately determine the physicochemical properties of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[17][18]

  • Principle: An excess amount of the solid drug is agitated in a specific solvent or buffer system at a constant temperature until equilibrium is achieved. The concentration of the dissolved drug in the supernatant is then quantified.

  • Methodology:

    • Add an excess of powdered this compound to a series of flasks, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[19]

    • Place the sealed flasks in a mechanical shaker or agitator set at a constant temperature (e.g., 37 ± 1 °C).[19][20]

    • Agitate the suspensions for a predetermined period (e.g., 24-72 hours) sufficient to reach equilibrium. Equilibrium is confirmed when consecutive measurements of drug concentration show no significant change.[19]

    • After agitation, allow the samples to settle. Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not adsorb the drug).

    • Carefully withdraw an aliquot of the clear supernatant and dilute as necessary.

    • Quantify the concentration of this compound in the diluted supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[18]

G cluster_workflow Workflow for Equilibrium Solubility Determination A Add Excess this compound to pH Buffer B Agitate at Constant Temperature (e.g., 37°C for 48h) A->B C Check for Equilibrium (Concentration Plateau) B->C C->B Not Reached D Phase Separation (Centrifuge/Filter) C->D Equilibrium Reached E Analyze Supernatant (e.g., HPLC) D->E F Calculate Solubility (mg/mL) E->F G cluster_workflow Workflow for Partition Coefficient (LogP) Determination A Prepare Drug Solution in Pre-saturated n-Octanol B Add Equal Volume of Pre-saturated Water/Buffer A->B C Shake to Reach Equilibrium B->C D Separate Phases (Centrifugation) C->D E1 Measure Concentration in Aqueous Phase (Caq) D->E1 E2 Measure Concentration in Octanol Phase (Coct) D->E2 F Calculate LogP = log(Coct / Caq) E1->F E2->F G cluster_workflow General Workflow for Polymorph Screening and Characterization A This compound API B Recrystallization from Diverse Solvents & Conditions A->B C Isolate & Dry Solids B->C D Characterize Solid Forms C->D E1 XRPD D->E1 E2 DSC / TGA D->E2 E3 Spectroscopy (IR / Raman) D->E3 F Identify & Classify Polymorphs/Solvates E1->F E2->F E3->F

References

The Molecular Basis of Sulfisoxazole Resistance in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole, a sulfonamide antibiotic, has long been a cornerstone in the treatment of bacterial infections. It functions by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids. However, the emergence and spread of bacterial resistance to this compound pose a significant challenge to its clinical efficacy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this resistance, offering detailed experimental protocols and quantitative data to aid researchers and drug development professionals in their efforts to combat this growing threat.

The primary mechanisms of resistance to this compound are target modification, primarily through mutations in the chromosomal folP gene encoding DHPS or the acquisition of alternative drug-resistant DHPS genes (sul), and, to a lesser extent, through the action of efflux pumps and metabolic bypass strategies.[1][2][3][4][5] Understanding these mechanisms at a molecular level is paramount for the development of novel antimicrobial strategies that can circumvent or overcome existing resistance.

Core Resistance Mechanisms

Target Modification: The Central Paradigm

The most prevalent and well-characterized mechanism of this compound resistance involves alterations to its target enzyme, dihydropteroate synthase (DHPS).[6] This modification prevents or reduces the binding affinity of the antibiotic, allowing the folate synthesis pathway to proceed unimpeded.

Point mutations within the folP gene, which encodes the DHPS enzyme, can lead to amino acid substitutions that decrease the enzyme's affinity for sulfonamides while preserving its ability to bind its natural substrate, para-aminobenzoic acid (pABA).[1][7] These mutations often occur in the active site of the enzyme, sterically hindering the larger this compound molecule from binding effectively.[8]

A highly effective and widespread mechanism of resistance is the horizontal acquisition of distinct genes (sul1, sul2, sul3, and sul4) that encode sulfonamide-resistant DHPS enzymes.[1][9][10] These genes are often located on mobile genetic elements such as plasmids and integrons, facilitating their rapid dissemination among bacterial populations.[9][11] The resulting Sul enzymes are structurally divergent from the native DHPS and possess active sites that inherently discriminate against sulfonamides.[2]

Efflux Pumps: Actively Extruding the Threat

Bacterial efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell.[12][13] While not as specific to sulfonamides as target modification, the overexpression of certain efflux pumps can contribute to this compound resistance by reducing its intracellular concentration to sub-inhibitory levels.[4][5]

Metabolic Bypass: An Alternative Route

A more recently discovered mechanism of resistance involves the bacterium bypassing the need for the folate synthesis pathway altogether.[14] Under the selective pressure of sulfonamides, some bacteria can acquire the ability to uptake folate from their host or environment. This renders the inhibition of DHPS by this compound ineffective, as the bacterium no longer relies on this pathway for survival.[14]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to the molecular mechanisms of this compound resistance.

Table 1: Prevalence of sul Genes in Sulfonamide-Resistant Bacterial Isolates

GenePrevalence in E. coli IsolatesPrevalence in Marine Bacterial IsolatesReference(s)
sul139-50%1%[10][11]
sul248-60%8%[10][11]
sul3Present7%[10][11]
sul4Not reported in these studies45%[10]

Table 2: Kinetic Parameters of Wild-Type and Mutant Dihydropteroate Synthase (DHPS) Enzymes

EnzymeMutationKM for pABA (µM)Ki for Sulfadoxine (µM)Fold Increase in KiReference(s)
P. falciparum DHPS (Wild-Type)-0.45 ± 0.040.14 ± 0.01-[15]
P. falciparum DHPS (Mutant)A437G0.52 ± 0.050.43 ± 0.03~3[15]
P. falciparum DHPS (Mutant)S436A + A437G1.1 ± 0.11.9 ± 0.1~14[15]
P. falciparum DHPS (Mutant)A437G + K540E0.89 ± 0.082.6 ± 0.2~19[15]
P. falciparum DHPS (Mutant)S436A + A437G + K540E1.5 ± 0.1112 ± 9~800[15]
S. aureus DHPS (Wild-Type)-2.1 ± 0.3--[8]
S. aureus DHPS (Mutant)F17L11.0 ± 1.0--[8]
S. aureus DHPS (Mutant)S18L14.0 ± 2.0--[8]
S. aureus DHPS (Mutant)T51M8.0 ± 1.0--[8]

Note: Ki values for this compound were not explicitly available in the cited literature for direct comparison. Sulfadoxine is a structurally similar sulfonamide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.[16][17]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Plate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. Alternatively, a plate reader can be used to measure absorbance at 600 nm.

PCR-Based Detection of sul Genes

This protocol is for the amplification and detection of sul1, sul2, sul3, and sul4 genes from bacterial genomic DNA.[8]

Materials:

  • Bacterial genomic DNA extract

  • Gene-specific primers for sul1, sul2, sul3, and sul4

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Prepare a PCR master mix containing reaction buffer, dNTPs, forward and reverse primers for one of the sul genes, and Taq DNA polymerase.

  • Add 1-5 µL of the bacterial genomic DNA to the master mix.

  • Perform PCR using the following general cycling conditions (optimization may be required):

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute/kb of expected product size

    • Final extension: 72°C for 7 minutes

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target sul gene.

Site-Directed Mutagenesis of the folP Gene

This protocol describes the introduction of specific point mutations into the folP gene to study their effect on this compound resistance.[18][19]

Materials:

  • Plasmid containing the wild-type folP gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Design and synthesize complementary mutagenic primers that contain the desired mutation and anneal to the plasmid template.

  • Perform inverse PCR using the plasmid template and mutagenic primers with a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates and incubate overnight.

  • Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by DNA sequencing.

Kinetic Analysis of DHPS Enzyme Activity

This protocol measures the kinetic parameters (KM and Ki) of wild-type and mutant DHPS enzymes.

Materials:

  • Purified wild-type and mutant DHPS enzymes

  • Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • This compound

  • Reaction buffer

  • Spectrophotometer

Procedure:

  • To determine the KM for pABA, set up a series of reactions with a fixed, saturating concentration of DHPP and varying concentrations of pABA.

  • Initiate the reaction by adding the DHPS enzyme.

  • Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength corresponding to the formation of the product, 7,8-dihydropteroate, or by a coupled assay.

  • Calculate the initial reaction velocities and plot them against the pABA concentration. Fit the data to the Michaelis-Menten equation to determine the KM.

  • To determine the Ki for this compound, perform the same assay in the presence of different fixed concentrations of the inhibitor.

  • Analyze the data using a Lineweaver-Burk or Dixon plot to determine the Ki and the mode of inhibition.

Efflux Pump Activity Assay using a Fluorescent Dye

This protocol assesses the activity of efflux pumps by measuring the accumulation of a fluorescent dye, such as ethidium bromide, within bacterial cells.[1]

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide solution

  • Glucose

  • Efflux pump inhibitor (e.g., CCCP, optional)

  • Fluorometer or flow cytometer

Procedure:

  • Wash and resuspend the bacterial cells in PBS.

  • Load the cells with ethidium bromide by incubating them in a solution containing the dye.

  • Wash the cells to remove extracellular ethidium bromide.

  • Measure the baseline fluorescence of the cells.

  • Energize the cells by adding glucose to initiate efflux.

  • Monitor the decrease in fluorescence over time as ethidium bromide is pumped out of the cells. A slower decrease in fluorescence in the presence of an efflux pump inhibitor indicates that the pump is responsible for the efflux of the dye.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound resistance.

Folate_Pathway cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Mechanism of Action and Resistance GTP GTP DHPP Dihydropterin Pyrophosphate GTP->DHPP Multiple Steps DHP 7,8-Dihydropteroate DHPP->DHP pABA p-Aminobenzoic Acid (pABA) pABA->DHP DHF Dihydrofolate DHP->DHF DHPS DHPS_Inhibition DHPS Inhibition THF Tetrahydrofolate DHF->THF DHFR This compound This compound This compound->DHPS_Inhibition Competitively Inhibits DHPS_Inhibition->DHP Blocks Conversion Folate_Depletion Folate Depletion DHPS_Inhibition->Folate_Depletion Bacterial_Death Bacterial Death Folate_Depletion->Bacterial_Death Resistance_Mechanisms cluster_main Molecular Basis of this compound Resistance cluster_target Target Modification cluster_other Other Mechanisms Resistance This compound Resistance folP_mutation folP Gene Mutation Resistance->folP_mutation sul_acquisition Acquisition of sul Genes (sul1, sul2, sul3, sul4) Resistance->sul_acquisition Efflux Efflux Pumps Resistance->Efflux Bypass Metabolic Bypass (Folate Uptake) Resistance->Bypass Experimental_Workflow cluster_workflow Workflow for Investigating this compound Resistance Isolate Bacterial Isolate with Suspected Resistance MIC Determine MIC of this compound Isolate->MIC DNA_Extraction Genomic DNA Extraction MIC->DNA_Extraction If Resistant Efflux_Assay Efflux Pump Activity Assay MIC->Efflux_Assay If Resistant PCR_sul PCR for sul Genes (sul1, sul2, sul3, sul4) DNA_Extraction->PCR_sul Sequencing_folP Sequence folP Gene DNA_Extraction->Sequencing_folP Analysis Data Analysis and Mechanism Determination PCR_sul->Analysis Sequencing_folP->Analysis Efflux_Assay->Analysis

References

Structural analogs of Sulfisoxazole and their activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Structural Analogs of Sulfisoxazole and Their Activity

Introduction

This compound is a short-acting sulfonamide antibiotic characterized by its broad-spectrum activity against both gram-positive and gram-negative bacteria.[1][2] Its core structure features a sulfanilamide moiety linked to a 3,4-dimethylisoxazole ring.[1] The primary mechanism of action for this compound and other sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4] This inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleic acid synthesis and bacterial growth.[5][6]

The emergence of microbial resistance and the desire to explore new therapeutic applications have driven extensive research into the development of structural analogs of this compound. By modifying its core structure, researchers aim to enhance potency, broaden the spectrum of activity, overcome resistance mechanisms, and identify novel biological targets. This guide provides a comprehensive overview of these structural analogs, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Structural Analogs of this compound: A General Overview

The this compound molecule offers several sites for chemical modification to generate structural analogs. The primary points of modification are typically the N1-substituent (the isoxazole ring) and the N4-amino group of the sulfanilamide core. Modifications at these positions can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its pharmacokinetic profile and biological activity.[4][7]

Caption: General chemical structure of this compound highlighting key sites for analog synthesis.

Biological Activities of this compound Analogs

Antibacterial Activity

The primary therapeutic application of this compound analogs remains the treatment of bacterial infections. Research has focused on synthesizing derivatives with enhanced potency against resistant strains.

Mechanism of Action: Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, they block the synthesis of dihydropteroic acid, a crucial step in the folate biosynthesis pathway. This ultimately disrupts DNA synthesis and leads to a bacteriostatic effect.[3][5][6]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydropteroate DHPS->DHF Biosynthesis THF Tetrahydrofolate DHF->THF DNA Nucleic Acid Synthesis THF->DNA This compound This compound Analog This compound->Inhibition Competitive Inhibition Inhibition->DHPS

Caption: Inhibition of the bacterial folate synthesis pathway by this compound analogs.

Quantitative Data: The antibacterial efficacy of this compound analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
This compound Bacillus subtilis>500[3]
Streptococcus pneumoniae>500[3]
Escherichia coli>500[3]
Analog 7a Escherichia coli0.98[3]
Analog 7c Escherichia coli0.49[3]
Analog 7d Escherichia coli0.49[3]
Analog 8c Bacillus subtilis0.06[3]
Streptococcus pneumoniae0.12[3]
Analog 8d Bacillus subtilis0.007[3]
Analog 12 Staphylococcus aureus20[8]
Analog 15 Escherichia coli21[8]
Carbonic Anhydrase Inhibition

A significant area of recent research involves the development of this compound and other sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs). CAs are metalloenzymes that catalyze the reversible hydration of CO2.[9][10] Certain CA isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer therapies.[9][11]

Mechanism of Action: The sulfonamide group (-SO2NH2) is a key zinc-binding group (ZBG). It coordinates to the Zn(II) ion in the active site of the carbonic anhydrase enzyme, displacing the zinc-bound water molecule/hydroxide ion and thereby inhibiting the enzyme's catalytic activity.[9][12]

G CO2 CO2 + H2O CA Carbonic Anhydrase (with Zn²⁺) CO2->CA HCO3 HCO3⁻ + H⁺ CA->HCO3 Catalysis Sulfonamide Sulfonamide Analog (-SO2NH2) Sulfonamide->Inhibition Zinc Binding & Inhibition Inhibition->CA

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-based analogs.

Quantitative Data: The inhibitory activity against carbonic anhydrase isoforms is measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Compound/AnalogTarget IsoformKi (nM)IC50 (nM)Reference
Acetazolamide (Standard) hCA I250-[13]
hCA II12-[13]
hCA IX25-[13]
hCA XII5.8-[13]
Dorzolamide HCl (Standard) hCA IX-18.2[11]
hCA XII-4.5[11]
Analog S2 hCA IX-10.9[11]
hCA XII-4.1[11]
Analog S3 hCA IX-12.1[11]
hCA XII-3.5[11]
Analog S8 hCA IX-10.5[11]
hCA XII-3.2[11]
Analog S9 hCA IX-9.8[11]
hCA XII-2.9[11]
Analog S15 hCA IX-8.5[11]
hCA XII-2.1[11]
Other Activities
  • Antifungal Activity: Some this compound derivatives have demonstrated notable activity against fungal pathogens. For instance, compounds 7e and 9c were found to be four times more active than the standard drug amphotericin B against Syncephalastrum racemosum.[3]

  • Antichlamydial Activity: N-acylated derivatives of this compound have been identified as potent inhibitors of the intracellular growth of Chlamydia trachomatis. Compound 18, with a benzothiophene-2-carboxamide group, was the most potent, showing an MIC of 6 µM.[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[3][6][15]

  • Preparation of Stock Solutions: The test compounds and a standard antibiotic (e.g., ampicillin, gentamycin) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 1000 µg/mL).[3]

  • Serial Dilutions: Serial twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates. This creates a range of decreasing concentrations of the test compounds.[3][16]

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared to a specific cell density, typically corresponding to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).[6][16] This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The wells containing the serially diluted compounds are inoculated with the bacterial suspension. The plates are sealed and incubated under appropriate conditions (e.g., 37°C for 24 hours).[3][6]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[15]

G Workflow for MIC Determination (Broth Microdilution) start Start prep_stock Prepare Stock Solutions of Test Compounds in DMSO start->prep_stock serial_dilute Perform Serial Dilutions in Broth in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Carbonic Anhydrase Inhibition Assay

The activity of CA inhibitors is often measured using a stopped-flow instrument to monitor the CA-catalyzed CO2 hydration.[13] A colorimetric assay based on the esterase activity of CA is also common.[17][18]

Stopped-Flow CO2 Hydration Method: [13]

  • Reagents and Buffers: A buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red) is prepared.

  • Enzyme and Inhibitor Preparation: Solutions of the purified CA isoform and the test inhibitor are prepared. The enzyme and inhibitor are pre-incubated for a set time (e.g., 15 minutes) to allow for complex formation.

  • Kinetic Measurement: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (e.g., at 557 nm for phenol red) as the pH drops due to proton production from the hydration of CO2.

  • Data Analysis: The initial rates of the reaction are measured at various CO2 concentrations. Inhibition constants (Ki) are then calculated by fitting the data to appropriate enzyme inhibition models using nonlinear least-squares methods.[13]

Colorimetric (Esterase Activity) Method: [17][18]

  • Principle: This assay utilizes the esterase activity of CA on a substrate like p-nitrophenyl acetate (p-NPA), which releases the chromophore p-nitrophenol.

  • Reaction Setup: In a 96-well plate, the CA enzyme, assay buffer, and the test inhibitor (or solvent control) are combined and incubated.

  • Initiation and Measurement: The reaction is initiated by adding the substrate (e.g., p-NPA). The increase in absorbance at 405 nm is measured in kinetic mode over a period of time (e.g., 1 hour) at a constant temperature.

  • Calculation: The rate of reaction (slope of absorbance vs. time) is calculated for the control and inhibitor-treated samples. The percent inhibition is determined, and the IC50 value is calculated by plotting percent inhibition against a range of inhibitor concentrations.[18]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[19][20][21] For this compound analogs, QSAR models help to identify the key structural features—such as steric, electronic, and hydrophobic properties—that govern their inhibitory potency against targets like DHPS or carbonic anhydrase.[4][22] These models can predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective analogs and accelerating the drug discovery process.[20]

Conclusion

The structural modification of this compound has proven to be a fruitful strategy for developing novel therapeutic agents. While initial efforts focused on enhancing antibacterial efficacy, recent research has unveiled the potential of these analogs as potent and selective inhibitors of carbonic anhydrase, opening new avenues for their application in oncology. The continued exploration of new derivatives, guided by QSAR modeling and evaluated through robust experimental protocols, holds significant promise for the discovery of next-generation sulfonamide-based drugs with improved therapeutic profiles.

References

Methodological & Application

In Vivo Efficacy of Sulfisoxazole in Murine Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Sulfisoxazole in murine infection models. The information is compiled from various studies and is intended to guide researchers in designing and executing similar experiments.

Mechanism of Action: Inhibition of Folate Synthesis

This compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of purines, thymidine, and certain amino acids. By blocking this pathway, this compound effectively halts bacterial growth.

Below is a diagram illustrating the folic acid synthesis pathway and the inhibitory action of this compound.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Purines Purines, Thymidine, Amino Acids THF->Purines 1-carbon transfers This compound This compound This compound->DHPS Competitive Inhibition

Caption: Folic Acid Synthesis Pathway Inhibition by this compound.

Experimental Protocols

While direct, comprehensive studies on the in vivo efficacy of this compound monotherapy in murine infection models are limited in publicly available literature, a plausible experimental design can be constructed based on studies of related sulfonamides, such as Sulfamethoxazole, and pharmacokinetic data of this compound in mice.

Murine Model of Systemic Escherichia coli Infection

This protocol is adapted from studies on sulfonamide efficacy in murine models of gram-negative infections.

Objective: To evaluate the efficacy of this compound in reducing bacterial load in a systemic E. coli infection model in mice.

Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Uropathogenic Escherichia coli (UPEC) strain, for example, a clinical isolate or a reference strain like UTI89.

  • Drug: this compound powder for oral administration.

  • Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Reagents and Equipment:

    • Luria-Bertani (LB) broth and agar.

    • Phosphate-buffered saline (PBS), sterile.

    • Syringes and needles for oral gavage and injections.

    • Stomacher or tissue homogenizer.

    • Incubator, centrifuge, and plating supplies.

Experimental Workflow:

cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Acclimatize Mice (7 days) D Infect Mice with E. coli (Intraperitoneal Injection) A->D B Prepare E. coli Inoculum (Overnight culture) B->D C Prepare this compound Suspension E Administer this compound (Oral Gavage, 2 hrs post-infection) C->E D->E F Continue Treatment (Daily for 4 days) E->F G Euthanize Mice (Day 5) F->G H Harvest Spleen and Liver G->H I Homogenize Tissues H->I J Plate Serial Dilutions I->J K Enumerate Bacterial Load (CFU/gram) J->K

Caption: Workflow for Murine Systemic E. coli Infection Model.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least 7 days prior to the experiment with free access to food and water.

  • Inoculum Preparation: Culture the E. coli strain in LB broth overnight at 37°C with shaking. On the day of infection, dilute the culture in sterile PBS to the desired concentration (e.g., 1 x 107 CFU/mL).

  • Drug Preparation: Prepare a suspension of this compound in 0.5% CMC at the desired concentrations.

  • Infection: Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension (1 x 106 CFU/mouse).

  • Treatment:

    • Two hours post-infection, administer the first dose of this compound or vehicle control via oral gavage. A dosage of 100 mg/kg can be used as a starting point, based on related sulfonamide studies.

    • Continue treatment once daily for a total of 4 days.

  • Efficacy Assessment:

    • On day 5 (24 hours after the last dose), euthanize the mice.

    • Aseptically harvest the spleen and liver.

    • Weigh each organ and homogenize it in sterile PBS.

    • Perform serial dilutions of the tissue homogenates and plate on LB agar.

    • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the bacterial load (CFU/gram of tissue).

Murine Model of Urinary Tract Infection (UTI)

This protocol is a generalized procedure for establishing a murine UTI model to test antibiotic efficacy.

Objective: To assess the effectiveness of this compound in clearing bacterial infection from the bladder and kidneys in a murine UTI model.

Materials:

  • Same as for the systemic infection model, with the addition of:

    • Anesthesia (e.g., isoflurane).

    • Sterile, flexible catheters.

Experimental Workflow:

cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A Acclimatize Mice (7 days) D Anesthetize Mice A->D B Prepare UPEC Inoculum E Instill UPEC into Bladder (Transurethral Catheterization) B->E C Prepare this compound Suspension F Administer this compound (Oral Gavage, 24 hrs post-infection) C->F D->E E->F G Continue Treatment (Daily for 3-5 days) F->G H Euthanize Mice G->H I Harvest Bladder and Kidneys H->I J Homogenize Tissues I->J K Plate Serial Dilutions J->K L Enumerate Bacterial Load (CFU/organ) K->L

Caption: Workflow for Murine Urinary Tract Infection Model.

Procedure:

  • Animal and Drug Preparation: As described in the systemic infection model.

  • Inoculum Preparation: Prepare a UPEC suspension in sterile PBS at a concentration of approximately 1-2 x 109 CFU/mL.

  • Infection:

    • Anesthetize the mice using isoflurane.

    • Insert a sterile, flexible catheter through the urethra into the bladder.

    • Instill 50 µL of the bacterial suspension (5 x 107 - 1 x 108 CFU) into the bladder.

  • Treatment:

    • Begin this compound treatment 24 hours post-infection. Oral administration of 200-300 mg/kg/day can be considered based on pharmacokinetic and anti-tumor studies in mice.

    • Administer the drug or vehicle control daily for 3 to 5 days.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the bladder and kidneys.

    • Homogenize the tissues separately in sterile PBS.

    • Plate serial dilutions and enumerate the bacterial load (CFU/organ).

Data Presentation

The following tables are templates for summarizing quantitative data from the described experiments.

Table 1: Efficacy of this compound in a Murine Systemic E. coli Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load in Spleen (log10 CFU/gram ± SD)Mean Bacterial Load in Liver (log10 CFU/gram ± SD)
Vehicle Control-[Insert Data][Insert Data]
This compound100[Insert Data][Insert Data]
This compound200[Insert Data][Insert Data]

Table 2: Efficacy of this compound in a Murine E. coli Urinary Tract Infection Model

Treatment GroupDose (mg/kg/day)Mean Bacterial Load in Bladder (log10 CFU/organ ± SD)Mean Bacterial Load in Kidneys (log10 CFU/organ ± SD)
Vehicle Control-[Insert Data][Insert Data]
This compound200[Insert Data][Insert Data]
This compound300[Insert Data][Insert Data]

Concluding Remarks

The protocols and data presentation formats provided herein offer a framework for the preclinical evaluation of this compound's in vivo efficacy. Researchers should optimize these protocols based on the specific pathogen, mouse strain, and experimental objectives. Key considerations include the pharmacokinetic profile of this compound in the chosen mouse strain to ensure adequate drug exposure at the site of infection. Careful documentation of all experimental parameters is crucial for the reproducibility and interpretation of results.

Determining the Susceptibility of Bacteria to Sulfisoxazole: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Sulfisoxazole is a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA). Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its efficacy against specific bacterial isolates, monitoring the emergence of resistance, and guiding appropriate clinical therapy. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI). This protocol is intended for researchers, scientists, and drug development professionals.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a specified incubation period. For sulfonamides like this compound, the endpoint is often read as the concentration that inhibits approximately 80% of bacterial growth compared to the growth control.

Experimental Protocol

This protocol is based on the guidelines outlined in CLSI documents M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and M100, "Performance Standards for Antimicrobial Susceptibility Testing."[1][2][3]

1. Materials

  • This compound analytical standard powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or sterile deionized water

  • Bacterial isolates for testing

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

  • Vortex mixer

2. Preparation of this compound Stock Solution

Due to the limited solubility of this compound in neutral aqueous solutions, a specific preparation method is required.

  • Weighing: Accurately weigh the required amount of this compound powder. The amount can be calculated using the following formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)]

  • Dissolution: Dissolve the this compound powder in a minimal amount of 0.1 N NaOH to aid dissolution.[4]

  • Dilution: Once dissolved, bring the solution to the final desired volume with sterile deionized water.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution and store it at -20°C or below, protected from light.

3. Inoculum Preparation

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

4. Broth Microdilution Procedure

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the appropriate this compound working solution to the first well of each row, resulting in the highest desired concentration. Using a multichannel pipette, perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process down the plate. Discard the final 50 µL from the last well containing the antibiotic. This will result in a final volume of 50 µL in each well with serially diluted this compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the antibiotic concentration to the final test concentration.

  • Controls:

    • Growth Control: At least one well containing 100 µL of inoculated CAMHB without any antibiotic.

    • Sterility Control: At least one well containing 100 µL of uninoculated CAMHB.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results

  • Examine Controls: Before reading the test wells, check the control wells. The sterility control should show no growth, and the growth control should show distinct turbidity.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant reduction (approximately 80%) in bacterial growth as compared to the growth control. This can be determined by visual inspection. For sulfonamides, trailing endpoints can occur, so a reduction in turbidity rather than complete inhibition is the standard for determining the MIC.

  • Quality Control: The MIC values for the QC strains must fall within the acceptable ranges specified by the current CLSI M100 document to ensure the validity of the test results.

Data Presentation

Table 1: CLSI MIC Interpretive Breakpoints for this compound (µg/mL)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤256-≥512
Stenotrophomonas maltophilia≤2-≥4
Nocardia spp.≤3264≥128

Data sourced from CLSI M100 documents. Breakpoints can be updated, so refer to the latest version of CLSI M100.

Table 2: Quality Control Ranges for this compound MIC Testing

Quality Control StrainATCC® NumberMIC Range (µg/mL)
Escherichia coli259228 - 32
Staphylococcus aureus29213>64
Enterococcus faecalis29212>64
Pseudomonas aeruginosa27853>64
Stenotrophomonas maltophilia491300.5 - 4

Data sourced from CLSI M100 documents. QC ranges can be updated, so refer to the latest version of CLSI M100.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth plate_setup Dispense 50 µL of CAMHB into 96-well plate prep_media->plate_setup prep_sulf Prepare this compound Stock Solution serial_dilution Perform Serial Twofold Dilutions of this compound prep_sulf->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum to 0.5 McFarland inoculation Inoculate with 50 µL of Standardized Bacteria prep_inoculum->inoculation plate_setup->serial_dilution serial_dilution->inoculation controls Include Growth and Sterility Controls inoculation->controls incubation Incubate at 35°C for 16-20 hours controls->incubation read_mic Read MIC at ~80% Inhibition of Growth incubation->read_mic qc_check Verify Quality Control Strain MICs are in Range read_mic->qc_check interpretation Interpret Results using CLSI Breakpoints qc_check->interpretation

Caption: Workflow for this compound MIC Determination.

References

Application Notes and Protocols: Sulfisoxazole in Cancer-Associated Cachexia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sulfisoxazole (SFX), an FDA-approved antibiotic, in preclinical research for cancer-associated cachexia (CAC). The data and protocols are derived from key studies investigating its potential to mitigate cachectic symptoms.

Introduction

Cancer-associated cachexia is a debilitating multifactorial syndrome characterized by systemic inflammation, involuntary weight loss, significant depletion of skeletal muscle and adipose tissue.[1][2] It adversely affects patients' quality of life, tolerance to anti-cancer therapies, and overall survival.[1][2][3] Current therapeutic options for CAC are limited, highlighting the urgent need for effective treatment strategies.[1][2][3][4][5] The repurposing of existing drugs like this compound offers a promising avenue for accelerated development of anti-cachexia therapies.[1]

Recent preclinical studies have explored the efficacy of this compound in a C26 colon carcinoma mouse model of cachexia.[1][2][4][5] The findings suggest that while SFX does not impact tumor growth or muscle wasting, it partially rescues cancer-induced weight loss by inhibiting lipolysis and preserving fat mass.[1][2][3][4][5] These observations position this compound as a potential candidate for combination therapies aimed at alleviating the multifaceted symptoms of CAC.[1][2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating this compound in a C26 colon carcinoma-induced cachexia mouse model.

Table 1: In Vivo Efficacy of this compound in C26 Tumor-Bearing Mice

ParameterVehicle Control (C26)This compound (300 mg/kg/day)OutcomeCitation
Body Weight Change ≥20% loss by day 18~10% partial rescue of weight lossPartial preservation of body weight[1][2][4][5]
Tumor Volume No significant differenceNo significant differenceNo anti-tumor effect observed[1][2][4][5]
Skeletal Muscle Mass Significant lossNo significant rescueNo effect on muscle wasting[1][2][4][5]
Adipose Tissue Mass Significant lossPartial preservation of subcutaneous and intestinal fatInhibition of fat loss[1][3][4][5]
Survival No significant differenceNo significant differenceNo survival benefit[1][2][4][5]

Table 2: In Vitro Effect of this compound on Adipocyte Lipolysis

Cell LineTreatmentOutcomeMechanismCitation
3T3-L1 Adipocytes C26 Conditioned MediumIncreased lipolysis-[1]
3T3-L1 Adipocytes C26 Conditioned Medium + this compoundReduced lipolysisInhibition of fat cell size and number loss[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the effect of this compound on cancer-associated cachexia.

1. In Vivo C26 Cachexia Mouse Model

  • Animal Model: Female CD2F1 mice (16 weeks old).[2]

  • Tumor Induction: Subcutaneous injection of 1 x 10⁶ C26 colon carcinoma cells into the upper left flank.[2]

  • Treatment Initiation: Treatment begins when tumor volume reaches approximately 50 mm³.[1]

  • Drug Formulation: this compound suspended in corn oil.

  • Dosing and Administration: 300 mg/kg per day administered via oral gavage in a single dose of 200 µL.[1]

  • Control Group: Administered an equal volume of the vehicle (corn oil).

  • Monitoring: Tumor volume and body weight are monitored daily.

  • Endpoints: Mice are sacrificed when body weight loss is ≥20% or when tumor volume reaches ≥1500 mm³.[1] At the endpoint, blood, skeletal muscles, and adipose tissue are collected for analysis.[1][2][4][5]

2. In Vitro Adipocyte Lipolysis Assay

  • Cell Line: 3T3-L1 pre-adipocytes.

  • Differentiation: Differentiate 3T3-L1 cells into mature adipocytes using standard protocols.

  • Preparation of Conditioned Medium (CM): Culture C26 cells to confluence. Replace the medium with serum-free medium and collect after 48 hours. This C26-CM serves as the inducer of lipolysis.

  • Treatment: Treat differentiated 3T3-L1 adipocytes with C26-CM in the presence or absence of this compound at a predetermined concentration.

  • Analysis: Assess lipolysis by measuring the release of glycerol into the culture medium using a commercially available glycerol assay kit. Additionally, changes in adipocyte size and number can be observed and quantified through microscopy.[1][3]

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_tumor C26 Tumor Cells cluster_adipose Adipose Tissue cluster_intervention Therapeutic Intervention Tumor Tumor Pro-inflammatory Cytokines Pro-inflammatory Cytokines Tumor->Pro-inflammatory Cytokines Release of Adipocytes Adipocytes Pro-inflammatory Cytokines->Adipocytes Lipolysis Lipolysis Adipocytes->Lipolysis Increased Fat Loss Fat Loss Lipolysis->Fat Loss This compound This compound This compound->Lipolysis Inhibits

Caption: Proposed mechanism of this compound in reducing fat loss in cancer-associated cachexia.

G Start Start Inject C26 Cells Inject CD2F1 mice with C26 cells Start->Inject C26 Cells Monitor Tumor Monitor tumor growth Inject C26 Cells->Monitor Tumor Tumor Reaches 50mm3 Tumor volume reaches 50 mm³? Monitor Tumor->Tumor Reaches 50mm3 Randomize Randomize into two groups Tumor Reaches 50mm3->Randomize Yes Group A Group A: Vehicle Control (Corn Oil) Randomize->Group A Group B Group B: This compound (300 mg/kg/day) Randomize->Group B Daily Treatment Daily oral gavage Group A->Daily Treatment Group B->Daily Treatment Monitor Daily monitoring of body weight and tumor volume Daily Treatment->Monitor Endpoint Met Endpoint met? (≥20% weight loss or tumor ≥1500 mm³) Monitor->Endpoint Met Endpoint Met->Monitor No Sacrifice and Analyze Sacrifice and analyze tissues Endpoint Met->Sacrifice and Analyze Yes End End Sacrifice and Analyze->End

Caption: Experimental workflow for the in vivo evaluation of this compound in a C26 cachexia model.

G This compound This compound Inhibits Lipolysis Inhibits Lipolysis This compound->Inhibits Lipolysis No Effect Muscle No Effect on Muscle Wasting This compound->No Effect Muscle No Effect Tumor No Effect on Tumor Growth This compound->No Effect Tumor Preserves Fat Mass Preserves Adipose Tissue Mass Inhibits Lipolysis->Preserves Fat Mass Partial Weight Rescue Partially Rescues Weight Loss Preserves Fat Mass->Partial Weight Rescue Combination Therapy Potential for Combination Therapy Partial Weight Rescue->Combination Therapy No Effect Muscle->Combination Therapy No Effect Tumor->Combination Therapy No Survival Benefit No Survival Benefit No Survival Benefit->Combination Therapy

Caption: Logical relationship of this compound's effects in cancer-associated cachexia research.

Discussion and Future Directions

The available data indicates that this compound's primary effect in the context of cancer-associated cachexia is the partial preservation of adipose tissue through the inhibition of lipolysis.[1][2][4][5] This is a significant finding, as fat loss is a critical component of the cachectic phenotype.[1][2] However, its inability to mitigate muscle wasting or impact tumor progression underscores the complexity of CAC and the likely necessity of multi-targeted therapeutic approaches.[1][2][4][5]

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of this compound with agents that target muscle atrophy (e.g., myostatin inhibitors) or with standard-of-care chemotherapeutics.[1][2][3][5]

  • Mechanism of Action: Further elucidating the precise molecular mechanisms by which this compound inhibits lipolysis in the context of cancer. This could involve exploring its potential interaction with pathways known to be dysregulated in CAC, such as those involving inflammatory cytokines.[6][7] Another potential mechanism to explore is its role in inhibiting the secretion of small extracellular vesicles (sEVs) by targeting the endothelin receptor A (ETA), which has been observed in breast cancer models and could play a role in cell-cell communication driving cachexia.[8][9]

  • Broader Preclinical Models: Evaluating the efficacy of this compound in other preclinical models of cancer-associated cachexia to determine the broader applicability of these findings.

References

Application Notes and Protocols: Molecular Docking of Sulfisoxazole with Bacterial Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of Sulfisoxazole with its primary bacterial target, dihydropteroate synthase (DHPS). This document is intended to guide researchers in performing and interpreting in silico studies to understand the binding mechanisms of this compound and to aid in the development of novel sulfonamide-based antibiotics.

Introduction

This compound is a sulfonamide antibiotic that competitively inhibits bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[1][2] This inhibition prevents the synthesis of dihydrofolic acid, a precursor for nucleic acid and amino acid synthesis, ultimately leading to bacteriostasis.[1] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand (e.g., this compound) to a protein target (e.g., DHPS). These in silico studies provide valuable insights into the molecular interactions driving the inhibitory activity and can guide the design of more potent derivatives.

The primary target for molecular docking studies of this compound is the DHPS enzyme from various bacterial species. A commonly used crystal structure for this purpose is that of Escherichia coli DHPS, available in the Protein Data Bank (PDB) with the identifier 1AJ0.[3]

Quantitative Data Summary

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and a protein, typically expressed as a binding energy or docking score. While specific docking scores for this compound can vary depending on the software and parameters used, studies on structurally similar sulfonamides provide a valuable reference. For instance, the binding affinity of sulfamethoxazole with DHPS has been reported to be around -6.1 kcal/mol. It is expected that this compound would exhibit a similar binding affinity.

LigandTarget Enzyme (Organism)PDB IDDocking Score (kcal/mol)Key Interacting Residues (Predicted)
This compoundDihydropteroate Synthase (E. coli)1AJ0~ -6.0 to -7.0 (Estimated)Arg63, Lys221, Arg255, Thr62, Asp185, Phe190, Pro64[4]

Note: The docking score is an estimated value based on reported affinities for similar sulfonamides. Actual values may vary based on the specific docking protocol and software used.

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of this compound with E. coli dihydropteroate synthase (PDB ID: 1AJ0) using the widely adopted AutoDock 4.2 software.[5][6]

Preparation of the Receptor (Dihydropteroate Synthase)
  • Retrieve the Protein Structure: Download the crystal structure of E. coli DHPS (PDB ID: 1AJ0) from the RCSB Protein Data Bank (--INVALID-LINK--]">www.rcsb.org).[3]

  • Prepare the Protein:

    • Open the PDB file in a molecular visualization tool such as AutoDockTools (ADT).[6]

    • Remove water molecules and any co-crystallized ligands or heteroatoms from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Gasteiger charges to all atoms.

    • Save the prepared protein structure in the PDBQT format (e.g., 1AJ0_protein.pdbqt).[5]

Preparation of the Ligand (this compound)
  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem (CID 5344).[7] Download the structure in a suitable format (e.g., SDF or MOL2).

  • Prepare the Ligand:

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Compute and assign Gasteiger charges.

    • Save the prepared ligand structure in the PDBQT format (e.g., this compound.pdbqt).[5]

Grid Parameter and Docking Parameter File Generation
  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared protein and ligand.

    • Center the grid box on the active site of the DHPS enzyme. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.[4]

    • Adjust the dimensions of the grid box to encompass the entire binding pocket.

    • Save the grid parameter file (e.g., grid.gpf).

  • Generate the Docking Parameter File:

    • Set the docking parameters in ADT, including the genetic algorithm parameters (number of runs, population size, etc.).

    • Specify the prepared protein and ligand files.

    • Save the docking parameter file (e.g., docking.dpf).[8]

Running the Docking Simulation
  • Execute AutoGrid: Run the AutoGrid program using the generated grid parameter file to pre-calculate the grid maps for each atom type in the ligand.

  • Execute AutoDock: Run the AutoDock program with the docking parameter file to perform the molecular docking simulation.[6]

Analysis of Results
  • Examine the Docking Log File: The docking log file (.dlg) contains information about the different docked conformations (poses), their corresponding binding energies, and clustering information.

  • Visualize and Analyze Interactions:

    • Load the protein and the best-docked ligand pose into a molecular visualization tool.

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues in the DHPS active site.[4]

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structure (PDB ID: 1AJ0) PrepProt Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt LigandDB Retrieve Ligand Structure (this compound) PrepLig Prepare Ligand (Define rotatable bonds, assign charges) LigandDB->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid PrepLig->Grid DockParams Set Docking Parameters Grid->DockParams RunGrid Run AutoGrid DockParams->RunGrid RunDock Run AutoDock RunGrid->RunDock Analyze Analyze Docking Results (Binding Energy, Poses) RunDock->Analyze Visualize Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize

Caption: Molecular Docking Workflow for this compound and DHPS.

Signaling_Pathway This compound This compound Binding Competitive Binding to Active Site This compound->Binding DHPS Bacterial Dihydropteroate Synthase (DHPS) DHPS->Binding PABA p-Aminobenzoic Acid (PABA) (Substrate) PABA->DHPS Binds to Inhibition Inhibition of DHPS Activity Binding->Inhibition Leads to Folate_Pathway Folate Biosynthesis Pathway Inhibition->Folate_Pathway Blocks Bacterial_Growth Bacterial Growth and Replication Inhibition->Bacterial_Growth Prevents Folate_Pathway->Bacterial_Growth Is essential for

References

Application Note: High-Throughput Analysis of Sulfisoxazole and its Major Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antibacterial agent sulfisoxazole and its primary metabolite, N4-acetylthis compound, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects, making it suitable for high-throughput bioanalytical workflows. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications in the field of drug development.

Introduction

This compound is a sulfonamide antibiotic effective against a wide range of gram-positive and gram-negative bacteria. It functions by competitively inhibiting the enzyme dihydropteroate synthetase, which is essential for bacterial folic acid synthesis.[1] The primary route of metabolism for this compound in humans is acetylation to N4-acetylthis compound, which is then excreted.[1] Accurate and reliable quantification of both the parent drug and its metabolite in plasma is crucial for assessing the pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note provides a comprehensive protocol for the analysis of this compound and N4-acetylthis compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents
  • This compound reference standard

  • N4-acetylthis compound reference standard

  • Sulfamethoxazole-d4 (Internal Standard, IS)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of this compound and N4-acetylthis compound from human plasma.

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Sulfamethoxazole-d4 in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a standard high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%A%B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for the detection of the analytes and the internal standard.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound268.1156.1100
N4-acetylthis compound310.1198.1100
Sulfamethoxazole-d4 (IS)258.1160.1100

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound and N4-acetylthis compound in human plasma. The chromatographic conditions provided good separation of the analytes from endogenous plasma components.

Method Validation

The method was validated according to standard bioanalytical method validation guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.

Linearity and Sensitivity

The calibration curves were linear over the concentration range of 5 to 5000 ng/mL for both this compound and N4-acetylthis compound. The lower limit of quantification (LLOQ) was established at 5 ng/mL for both analytes.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results were within the acceptable limits of ±15% (±20% for LLOQ).

Recovery

The extraction recovery of this compound and N4-acetylthis compound from human plasma was consistent and high across the different QC levels.

Stability

This compound and N4-acetylthis compound were found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound and N4-acetylthis compound in human plasma.

Table 1: Calibration Curve and LLOQ

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound5 - 50005>0.995
N4-acetylthis compound5 - 50005>0.995

Table 2: Accuracy and Precision

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound LLOQ (5)6.8105.48.2103.1
Low (15)5.198.76.5101.5
Medium (250)4.5101.25.399.8
High (4000)3.999.54.8100.7
N4-acetylthis compound LLOQ (5)7.2103.88.9101.9
Low (15)5.599.17.1102.3
Medium (250)4.8102.55.9100.4
High (4000)4.1100.35.2101.1

Table 3: Recovery

AnalyteLow QC (15 ng/mL)Medium QC (250 ng/mL)High QC (4000 ng/mL)
This compound 92.5%94.1%93.7%
N4-acetylthis compound 90.8%93.5%92.9%
Internal Standard \multicolumn{3}{c}{95.2%}

Visualizations

cluster_metabolism This compound Metabolism Pathway This compound This compound N4_acetylthis compound N4-acetylthis compound This compound->N4_acetylthis compound Acetylation Enzyme N-acetyltransferase Enzyme->N4_acetylthis compound cluster_workflow Experimental Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

References

Application Notes and Protocols for Evaluating Sulfisoxazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxicity of Sulfisoxazole using various cell-based assays. Detailed protocols for key experimental methodologies are included, along with data presentation in structured tables and visualizations of relevant signaling pathways and workflows.

Introduction

This compound is a sulfonamide antibiotic that has been investigated for its potential anticancer properties. Evaluating its cytotoxic effects on various cell lines is a critical step in understanding its therapeutic potential. This document outlines standard cell-based assays to quantify cytotoxicity, elucidate the mechanisms of cell death, and analyze effects on the cell cycle. While this compound has been shown to inhibit cancer progression primarily by targeting the endothelin receptor A (ETA) and subsequently inhibiting the secretion of small extracellular vesicles (sEVs) with no obvious direct cytotoxicity at tested concentrations, related sulfonamide derivatives have demonstrated clear cytotoxic and apoptotic effects.[1] This highlights the importance of comprehensive cytotoxic evaluation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and its derivatives.

Table 1: IC50 Values of this compound as an Endothelin Receptor Antagonist

TargetIC50 (µM)
Endothelin Receptor A (ETA)0.60[2]
Endothelin Receptor B (ETB)22[2]

Note: These IC50 values represent the concentration of this compound required to inhibit 50% of the endothelin receptor activity and are not direct measures of cytotoxicity in cancer cell lines.

Table 2: Cytotoxic Effects of Sulfamethoxazole (a related sulfonamide) in Combination with Quercetin

Cell LineTreatmentIC50 (µg/mL)
MCF-7Sulfamethoxazole + Quercetin55.97 ± 3.49[3]
HepG2Sulfamethoxazole + Quercetin135.9 ± 8.5[3]
PC3Sulfamethoxazole + Quercetin162.2 ± 10.1[3]

Table 3: Cytotoxic Effects of Novel Sulfamethoxazole Derivatives

CompoundCell LineIC50 (µM)
Compound 3eMDA-MB-23116.98[4]
Compound 6bMDA-MB-23117.33[4]
Compound S15MCF7 (hypoxic)0.73 ± 0.04 µg/mL[5]
Compound S8MCF7 (hypoxic)3.64 ± 0.2 µg/mL[5]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that in control wells (spontaneous release) and maximum release (lysis buffer-treated) wells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

experimental_workflow cluster_assays Cytotoxicity and Mechanistic Assays cluster_viability Viability/Cytotoxicity cluster_mechanism Mechanism of Action start Cell Culture Seeding treatment This compound Treatment start->treatment incubation Incubation (24-72h) treatment->incubation MTT MTT Assay incubation->MTT LDH LDH Assay incubation->LDH Apoptosis Annexin V/PI Staining (Flow Cytometry) incubation->Apoptosis CellCycle PI Staining (Flow Cytometry) incubation->CellCycle

Caption: Experimental workflow for evaluating this compound cytotoxicity.

sulfisoxazole_pathway This compound This compound ETA Endothelin Receptor A (ETA) This compound->ETA Inhibits sEV_Biogenesis sEV Biogenesis & Secretion ETA->sEV_Biogenesis Promotes Cell_Proliferation Cancer Cell Proliferation sEV_Biogenesis->Cell_Proliferation Supports Metastasis Metastasis sEV_Biogenesis->Metastasis Supports

Caption: this compound's inhibition of the ETA signaling pathway.

sulfonamide_apoptosis_pathway Sulfonamide_Derivatives Sulfonamide Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Sulfonamide_Derivatives->Bcl2 Downregulates Caspase3 Caspase-3 (Pro-apoptotic) Sulfonamide_Derivatives->Caspase3 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Induces

Caption: Apoptosis induction pathway by sulfonamide derivatives.

sulfonamide_cellcycle_pathway Sulfonamide_Derivatives Sulfonamide Derivatives G1_S_Checkpoint G1/S Checkpoint Sulfonamide_Derivatives->G1_S_Checkpoint Targets Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Checkpoint->Cell_Cycle_Arrest Leads to

Caption: Cell cycle arrest mechanism by sulfonamide derivatives.

References

Formulation of Sulfisoxazole for Oral Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfisoxazole is a sulfonamide antibacterial agent with a well-established safety profile. Its potential therapeutic applications are being explored beyond its antimicrobial properties, including in oncology. Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetics of this compound in new indications. Due to its poor aqueous solubility (less than 1 mg/mL), developing a suitable oral formulation for preclinical animal studies that ensures accurate and reproducible dosing is a critical challenge.[1] This document provides detailed application notes and protocols for the formulation of this compound for oral administration in preclinical research, focusing on suspension formulations in commonly used vehicles.

Formulation Strategies for Preclinical Oral Dosing

For poorly water-soluble compounds like this compound, oral formulations for preclinical studies typically involve suspensions in aqueous or lipid-based vehicles. The choice of vehicle depends on the physicochemical properties of the drug, the desired dose volume, and the animal species being studied.

Suspension Formulations

Suspensions are a common and practical approach for administering high doses of insoluble compounds. Key considerations for developing a robust suspension formulation include:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area, which can improve dissolution rate and bioavailability.[2]

  • Vehicle Selection: The vehicle must be non-toxic and compatible with the API. Common vehicles for preclinical oral gavage include aqueous solutions of suspending agents (e.g., methylcellulose, carboxymethylcellulose) and lipid-based vehicles (e.g., corn oil).

  • Wetting Agents: For aqueous suspensions, a wetting agent (e.g., Tween 80) is often necessary to ensure uniform dispersion of the hydrophobic drug particles.

  • Homogeneity and Stability: The final formulation should be a homogenous suspension that can be easily redispersed to ensure accurate dosing. The stability of the suspension over the intended period of use should also be assessed.

Quantitative Data Summary

The following tables summarize key formulation parameters for this compound based on available literature and general practices for preclinical formulations.

ParameterValueReference
Aqueous Solubility < 1 mg/mL[1]
LogP 1.01PubChem CID: 5344

Table 1: Physicochemical Properties of this compound

VehicleConcentration of this compoundDosing VolumeAnimal ModelReference
Corn Oil150 mg/mL (for a 300 mg/kg dose)200 µLMouse[3]
0.5% Carboxymethyl Cellulose (aqueous)10 - 40 mg/mL (for 100 - 400 mg/kg doses)10 mL/kgRat[1][4]

Table 2: Example this compound Oral Suspension Formulations for Preclinical Studies

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in Corn Oil (for Mice)

This protocol is based on a reported study administering a 300 mg/kg dose to mice.[3]

Materials:

  • This compound powder

  • Corn oil

  • Mortar and pestle or homogenizer

  • Weighing balance

  • Volumetric flasks and cylinders

  • Stir plate and stir bar

Procedure:

  • Particle Size Reduction (Recommended): If the this compound powder has a large particle size, it is recommended to reduce it using a mortar and pestle or a suitable milling technique to improve suspension homogeneity.

  • Weighing: Accurately weigh the required amount of this compound. For a 10 mL batch to dose multiple animals at 300 mg/kg (assuming an average mouse weight of 20g, requiring a 6 mg dose in 0.2 mL), you would need 300 mg of this compound for a 150 mg/mL suspension.

  • Vehicle Measurement: Measure the required volume of corn oil.

  • Suspension Preparation:

    • Place the weighed this compound powder in a beaker or vial.

    • Gradually add a small amount of corn oil to the powder and triturate with a spatula or use a homogenizer to create a smooth paste. This step is crucial to ensure proper wetting of the powder.

    • Once a uniform paste is formed, add the remaining corn oil in increments while continuously stirring with a magnetic stir bar or homogenizer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Storage: Store the suspension in a tightly sealed, light-resistant container at room temperature. It is recommended to prepare the suspension fresh daily. If stored, the suspension must be thoroughly vortexed and visually inspected for homogeneity before each administration.

Protocol 2: Preparation of this compound Suspension in 0.5% Methylcellulose (for Rats)

This protocol is a general procedure for preparing an aqueous suspension suitable for oral gavage in rats.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Tween 80 (optional, but recommended as a wetting agent)

  • Purified water

  • Weighing balance

  • Beakers, volumetric flasks, and graduated cylinders

  • Stir plate and stir bar or overhead stirrer

  • Homogenizer (optional)

Procedure:

  • Preparation of 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the final required volume of purified water to 60-70°C.

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.

    • Remove from heat and add the remaining two-thirds of the water as cold water or ice.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours or can be left to stir overnight at 4°C.

    • If using Tween 80, add it to the final methylcellulose solution at a concentration of 0.1-0.5% (v/v) and mix well.

  • Weighing: Accurately weigh the required amount of this compound.

  • Suspension Preparation:

    • Place the weighed this compound powder in a beaker.

    • Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a uniform paste.

    • Gradually add the remaining vehicle while stirring continuously. A homogenizer can be used to ensure a fine, uniform suspension.

    • Stir the final suspension for at least 30 minutes.

  • Storage: Store the suspension in a well-closed container at 2-8°C. Shake vigorously before each use to ensure uniform redispersion of the drug. It is advisable to determine the stability of the suspension for the intended duration of the study.

Visualization of Experimental Workflows

This compound Oral Suspension Formulation Workflow

FormulationWorkflow cluster_API API Characterization cluster_Vehicle Vehicle Preparation cluster_Suspension Suspension Formulation cluster_QC Quality Control API This compound Powder ParticleSize Particle Size Reduction (Optional) API->ParticleSize WeighAPI Weigh this compound ParticleSize->WeighAPI Vehicle Select Vehicle (Corn Oil or 0.5% MC) PrepareVehicle Prepare Vehicle Vehicle->PrepareVehicle Wetting Wetting/Trituration PrepareVehicle->Wetting WeighAPI->Wetting Mixing Homogenization/ Stirring Wetting->Mixing FinalSuspension Final Suspension Mixing->FinalSuspension Homogeneity Homogeneity Testing FinalSuspension->Homogeneity Stability Stability Assessment FinalSuspension->Stability DoseVerification Dose Verification FinalSuspension->DoseVerification

Caption: Workflow for the preparation of a this compound oral suspension.

In Vivo Oral Gavage Study Workflow

InVivoWorkflow AnimalAcclimatization Animal Acclimatization Randomization Randomization into Treatment Groups AnimalAcclimatization->Randomization Dosing Oral Gavage Administration Randomization->Dosing FormulationPrep Prepare this compound Suspension FormulationPrep->Dosing Observation Post-dose Observation (Clinical Signs) Dosing->Observation Sampling Sample Collection (e.g., Blood) Dosing->Sampling Analysis Bioanalysis of Samples Sampling->Analysis DataAnalysis Pharmacokinetic/ Efficacy Data Analysis Analysis->DataAnalysis

Caption: General workflow for a preclinical oral gavage study.

Quality Control and Stability

Homogeneity: To ensure dose uniformity, it is crucial to assess the homogeneity of the suspension. This can be done by taking samples from the top, middle, and bottom of the bulk suspension and analyzing the concentration of this compound.

Stability: The stability of the extemporaneously prepared suspension should be evaluated under the intended storage conditions (e.g., refrigerated or room temperature). Stability-indicating analytical methods, such as HPLC, should be used to determine the concentration of this compound and the presence of any degradation products over time.[5] For preclinical studies, it is often most practical to prepare formulations fresh daily to minimize potential stability issues.[6]

Particle Size: While not always mandatory for early-stage preclinical studies, characterization of the particle size distribution of the suspended this compound can be beneficial for understanding and ensuring the consistency of the formulation's in vivo performance.[7][8]

Oral Gavage Administration Technique

Proper oral gavage technique is essential to ensure accurate dosing and minimize stress and potential injury to the animals.

General Guidelines:

  • Animal Restraint: Properly restrain the animal to prevent movement and ensure the head and body are in a straight line.

  • Gavage Needle Selection: Use a gavage needle of the appropriate size and length for the animal species and weight. The needle should have a ball tip to prevent tissue damage.[9][10]

  • Measurement of Insertion Depth: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth to reach the stomach.[10]

  • Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle. Administer the suspension slowly.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, immediately after dosing and at regular intervals.[9]

Conclusion

The successful oral administration of this compound in preclinical studies relies on the preparation of a well-characterized and homogenous suspension. The protocols provided in this document for corn oil and methylcellulose-based suspensions offer practical starting points for researchers. It is essential to perform appropriate quality control checks and adhere to proper oral gavage techniques to ensure the reliability and reproducibility of in vivo study results. Further formulation optimization and characterization may be necessary depending on the specific study objectives and duration.

References

Application Notes and Protocols for In Vitro Drug Release Studies of Sulfisoxazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro drug release studies for Sulfisoxazole formulations, a critical step in quality control and formulation development. The protocols outlined below are based on established pharmacopeial methods and scientific literature to ensure reliable and reproducible results.

Overview of In Vitro Drug Release for this compound

In vitro dissolution testing for solid oral dosage forms like this compound tablets is essential for several reasons:

  • Quality Control: It ensures batch-to-batch consistency of the drug product.

  • Formulation Development: It aids in the optimization of formulation parameters to achieve desired release profiles.

  • Bioequivalence Studies: It can be used as a surrogate for in vivo bioequivalence studies under certain conditions.

  • Regulatory Compliance: It is a mandatory test for product release as per pharmacopeial standards.

The United States Pharmacopeia (USP) specifies a dissolution test for this compound tablets, which serves as the basis for the primary protocol described in this document.

Comparative Dissolution Data

The dissolution behavior of this compound can vary depending on the formulation excipients and manufacturing process. The table below presents a summary of dissolution data from different this compound tablet formulations tested in a simulated gastric fluid environment.

Formulation IDFormulation Type% Drug Dissolved at 30 minutes
M Commercial Tablet94.1%[1]
S1 Fabricated Swallow Tablet70.5%[1]
S2 Fabricated Swallow Tablet90.1%[1]

Experimental Protocols

This section details the step-by-step procedures for conducting in vitro dissolution studies of this compound tablets.

Protocol 1: USP Dissolution Method for this compound Tablets

This protocol adheres to the standards set forth in the United States Pharmacopeia (USP) for this compound tablets.

3.1.1. Dissolution Parameters

ParameterSpecification
Apparatus USP Apparatus 1 (Basket)
Rotation Speed 100 rpm
Dissolution Medium Dilute hydrochloric acid (1 in 12.5)
Volume of Medium 900 mL
Temperature 37 ± 0.5 °C
Sampling Time 30 minutes
Acceptance Criteria Not less than 70% (Q) of the labeled amount of this compound is dissolved in 30 minutes.

3.1.2. Preparation of Dissolution Medium (Dilute Hydrochloric Acid, 1 in 12.5)

  • Carefully measure 80 mL of concentrated hydrochloric acid (approximately 37%).

  • In a well-ventilated fume hood, slowly add the concentrated acid to a 1000 mL volumetric flask containing approximately 800 mL of purified water while stirring gently. Safety Precaution: Always add acid to water to ensure proper heat dissipation.

  • Allow the solution to cool to room temperature.

  • Add purified water to the flask to bring the final volume to 1000 mL and mix thoroughly.

3.1.3. Dissolution Test Procedure

  • Assemble the USP Apparatus 1 and place 900 mL of the prepared dissolution medium into each of the six dissolution vessels.

  • Allow the medium to equilibrate to a temperature of 37 ± 0.5 °C.

  • Place one this compound tablet into each of the six baskets.

  • Lower the baskets into the dissolution vessels, ensuring they are submerged in the medium, and immediately begin rotation at 100 rpm.

  • After exactly 30 minutes, withdraw a sample from each vessel. The sample should be taken from a point midway between the surface of the medium and the top of the basket.

  • Immediately filter each sample through a 0.45 µm syringe filter to stop the dissolution process.

  • Analyze the filtered samples for this compound content using a validated analytical method.

Analytical Quantification Methods

3.2.1. UV-Vis Spectrophotometry (Primary Method)

This is the recommended analytical finish as per the USP monograph.

  • Wavelength: Measure the absorbance at the wavelength of maximum absorbance, which is approximately 267 nm for this compound in the specified acidic medium.

  • Procedure:

    • Standard Preparation: Accurately prepare a standard solution of USP this compound Reference Standard in the dissolution medium to a concentration similar to that expected in the samples.

    • Sample Preparation: If necessary, dilute the filtered dissolution samples with the dissolution medium to ensure the absorbance reading falls within the linear range of the spectrophotometer.

    • Analysis: Use the dissolution medium as a blank. Measure the absorbance of the standard solution and the sample solutions.

    • Calculation: The percentage of the labeled amount of this compound dissolved is calculated using the ratio of the sample absorbance to the standard absorbance.

3.2.2. High-Performance Liquid Chromatography (HPLC) (Alternative Method)

HPLC can be used as an alternative or for formulations where excipients interfere with UV spectrophotometry.

  • Example Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A degassed mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at 267 nm

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Procedure:

    • Standard Curve: Prepare a series of standard solutions of USP this compound Reference Standard of known concentrations and inject them to establish a calibration curve.

    • Sample Analysis: Inject the filtered dissolution samples (diluted if necessary) into the HPLC system.

    • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the standard calibration curve.

Visualized Workflows

The following diagrams provide a visual representation of the experimental and analytical workflows for the in vitro dissolution testing of this compound.

cluster_prep Preparation cluster_dissolution Dissolution Test cluster_analysis Analysis prep_media Prepare Dissolution Medium (Dilute HCl 1 in 12.5) start_test Start Dissolution (30 minutes) prep_media->start_test prep_apparatus Set up USP Apparatus 1 (Baskets, 100 rpm, 37°C) prep_apparatus->start_test place_tablet Place Tablet in Basket place_tablet->start_test sample Withdraw & Filter Sample start_test->sample uv_vis UV-Vis Spectrophotometry (~267 nm) sample->uv_vis hplc HPLC Analysis (C18, UV 267 nm) sample->hplc calculate Calculate % Dissolved uv_vis->calculate hplc->calculate

Caption: Workflow for In Vitro Dissolution Testing of this compound Tablets.

cluster_uv UV-Vis Spectrophotometry cluster_hplc HPLC Analysis start Start dissolution_sample Filtered Dissolution Sample start->dissolution_sample prepare_standards Prepare Standard Solutions (Known Concentrations) start->prepare_standards dilute_sample_uv Dilute Sample if Necessary dissolution_sample->dilute_sample_uv inject_samples Inject Samples and Standards dissolution_sample->inject_samples measure_absorbance Measure Absorbance at ~267 nm prepare_standards->measure_absorbance prepare_standards->inject_samples dilute_sample_uv->measure_absorbance calculate_dissolution Calculate % Drug Dissolved measure_absorbance->calculate_dissolution prepare_mobile_phase Prepare Mobile Phase prepare_mobile_phase->inject_samples generate_calibration Generate Calibration Curve inject_samples->generate_calibration quantify_sample Quantify Sample Concentration inject_samples->quantify_sample generate_calibration->quantify_sample quantify_sample->calculate_dissolution end End calculate_dissolution->end

Caption: Analytical Workflow for this compound Quantification.

References

Application Notes and Protocols: Experimental Design for Studying Sulfisoxazole in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a sulfonamide antibiotic that inhibits bacterial growth by acting as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By preventing the synthesis of dihydrofolic acid, a precursor to folic acid, this compound effectively halts the production of nucleic acids and proteins necessary for bacterial replication.[3][4] This bacteriostatic action makes it a valuable agent in the treatment of various bacterial infections.[1][5] However, the increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains.

This document provides a detailed experimental design for studying the effects of this compound in combination with other antibiotics. The protocols outlined below will enable researchers to assess potential synergistic, additive, or antagonistic interactions, providing crucial data for the development of novel antibiotic combination therapies.

Experimental Design and Strategy

A well-designed experimental strategy is paramount to effectively screen and validate antibiotic combinations. This involves a multi-step approach, beginning with a broad screening method and progressing to more detailed kinetic assays for promising combinations.

Selection of Bacterial Strains

The choice of bacterial strains is critical and should be guided by the specific research questions. It is recommended to include:

  • Reference Strains: Standard, well-characterized strains (e.g., from ATCC) provide a baseline for comparing results across different studies.

  • Clinical Isolates: Strains isolated from patients, particularly those with known resistance profiles, are essential for assessing the clinical relevance of the findings.

  • Gram-Positive and Gram-Negative Bacteria: To evaluate the spectrum of activity, a panel of both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be included.

Selection of Combination Antibiotics

The selection of antibiotics to be tested in combination with this compound should be based on their mechanisms of action, with the goal of identifying potential synergies. A logical starting point is to combine this compound with antibiotics that target different cellular pathways.

Table 1: Recommended Antibiotic Classes for Combination Studies with this compound

Antibiotic ClassMechanism of ActionRationale for Combination with this compoundExample Antibiotics
Dihydrofolate Reductase Inhibitors Inhibits dihydrofolate reductase, the subsequent step in the folic acid synthesis pathway.Sequential blockade of the same pathway, a classic example of synergy.[4][6][7]Trimethoprim
Beta-Lactams Inhibit cell wall synthesis.Targeting two distinct and essential bacterial processes may lead to enhanced killing.Penicillin, Ampicillin, Cephalosporins
Aminoglycosides Inhibit protein synthesis by binding to the 30S ribosomal subunit.Combined disruption of metabolic pathways and protein synthesis could be synergistic.Gentamicin, Tobramycin
Quinolones/Fluoroquinolones Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.Simultaneous disruption of DNA synthesis and folic acid metabolism.Ciprofloxacin, Levofloxacin
Macrolides Inhibit protein synthesis by binding to the 50S ribosomal subunit.Targeting different stages of essential cellular processes.Erythromycin, Azithromycin
Experimental Workflow

A systematic workflow ensures a thorough and efficient investigation of antibiotic combinations.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Confirmation and Kinetics cluster_analysis Data Analysis & Interpretation start Select Bacterial Strains and Antibiotics checkerboard Checkerboard Assay (MIC & FIC Index) start->checkerboard Determine Synergy/Antagonism time_kill Time-Kill Curve Assay checkerboard->time_kill For Promising Combinations data_analysis Data Analysis and Interpretation time_kill->data_analysis Evaluate Bactericidal/Bacteriostatic Effects

Caption: A streamlined workflow for the evaluation of antibiotic combinations.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents.[8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and a second antibiotic, both alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • This compound stock solution

  • Second antibiotic stock solution

  • Bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer (for OD600 readings)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, create serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.

    • A typical concentration range for this compound is 0.25 to 256 µg/mL. The range for the second antibiotic should be based on its known MIC.

  • Inoculate the Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the antibiotic dilutions.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm (OD600).

  • Calculate FIC Index:

    • The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Table 2: Interpretation of FIC Index Values

FIC IndexInterpretation
≤ 0.5Synergy[8][9]
> 0.5 to 4.0Additive or Indifference[8][9]
> 4.0Antagonism[8][9]
Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the rate of bacterial killing over time and can differentiate between bactericidal and bacteriostatic effects.

Objective: To evaluate the pharmacodynamics of this compound in combination with another antibiotic against a specific bacterial strain.

Materials:

  • Culture tubes or flasks

  • MHB, cation-adjusted

  • This compound and second antibiotic at desired concentrations (e.g., at their MICs, and 0.5x, 1x, and 2x their MICs in combination)

  • Bacterial inoculum

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator shaker

Procedure:

  • Prepare Cultures:

    • Inoculate tubes or flasks containing MHB with the test antibiotics (alone and in combination) with a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Include a growth control tube without any antibiotics.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Signaling Pathway Visualization

Understanding the mechanism of action is crucial for interpreting the results of combination studies. The synergistic effect of this compound and Trimethoprim is a classic example of sequential inhibition of a metabolic pathway.

folate_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Antibiotic Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthetase Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids This compound This compound This compound->Dihydropteroate Inhibits Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolate Inhibits

References

Use of Sulfisoxazole in Veterinary Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic that has been utilized in veterinary medicine for its bacteriostatic action against a wide spectrum of gram-positive and gram-negative bacteria.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, this compound effectively halts bacterial growth and replication.[2][4] This document provides detailed application notes and protocols for the use of this compound in veterinary research, covering its mechanism of action, pharmacokinetics, and relevant experimental procedures.

Mechanism of Action

This compound acts as a structural analog of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthetase (DHPS).[2][4] In bacteria that must synthesize their own folic acid, this compound competes with PABA for the active site of DHPS. This competitive inhibition prevents the condensation of pteridine with PABA, a critical step in the formation of dihydrofolic acid.[3] The subsequent depletion of folic acid precursors inhibits the synthesis of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[4] Mammalian cells are not affected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Pharmacokinetics in Veterinary Species

The pharmacokinetic profile of this compound varies significantly across different animal species, influencing its dosage regimens and clinical applications.

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
ParameterDog[5]Swine[5]
Route of Administration IV and OralIV and Oral
Distribution Half-life (t½α) (hr) 4.08 (IV)1.30 (IV)
Elimination Half-life (t½β) (hr) 33.74 (IV)46.39 (IV)
Volume of Central Compartment (Vc) (L) 10.610.5
Steady-State Volume of Distribution (Vdss) (L) 17.230.3
Bioavailability (%) 69.8 (Oral)100.0 (Oral)
Protein Binding (%) 30 - 5040 - 60

Note: Data for other species such as cattle, sheep, and poultry is less comprehensive in the available literature.

Applications in Veterinary Medicine

This compound is primarily indicated for the treatment of urinary tract infections due to its high solubility and rapid excretion through the urinary tract.[6] It is also used for other systemic and local infections caused by susceptible bacteria.

Indications:
  • Dogs and Cats: Bacterial pneumonia and bacterial enteritis.[7]

  • Poultry: Control of coccidiosis and infectious coryza.[8][9]

  • Swine: Treatment of bacterial enteritis and respiratory infections.

  • Cattle, Calves, and Sheep: Management of bacterial infections including metritis, bacterial enteritis (scours), and acute bacterial respiratory infections.

Dosage and Administration:

Dosage recommendations vary by species and indication. The following table provides a general guideline.

Table 2: General Dosage Guidelines for this compound in Veterinary Species
SpeciesIndicationDosageRoute
Dogs General Infections40-50 mg/kg every 8-12 hoursOral
Cats General Infections20-30 mg/kg every 12 hoursOral
Poultry (Chickens) Coccidiosis0.05% in drinking water for 2-3 days, followed by a breakOral
Swine General Infections25-50 mg/kg daily in divided dosesOral (in feed or water)
Calves Scours60-120 mg/kg daily in divided dosesOral

Note: These are general guidelines. Specific dosages should be determined by a veterinarian based on the clinical presentation and susceptibility of the pathogen.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against veterinary bacterial isolates.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the veterinary bacterial isolate on an appropriate agar medium. Suspend colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a microplate reader.

Protocol for In Vivo Efficacy Study in a Poultry Coccidiosis Model

This protocol describes a general workflow for evaluating the efficacy of this compound in controlling coccidiosis in broiler chickens.

Animals:

  • Day-old broiler chicks, coccidia-free.

Experimental Design:

  • Acclimatization: House the chicks in a controlled environment for a week to acclimatize.

  • Infection: At approximately two weeks of age, orally inoculate the chicks with a known number of sporulated Eimeria tenella oocysts.

  • Treatment Groups: Randomly assign the infected birds to different treatment groups:

    • Group 1: Untreated, infected control.

    • Group 2: this compound administered in drinking water at a therapeutic dose (e.g., 0.05%).[8]

    • Group 3: Positive control (a known effective anticoccidial drug).

  • Treatment Period: Administer the treatments for a specified period, typically starting 24-48 hours post-infection and continuing for 3-5 days.

  • Data Collection:

    • Mortality: Record daily mortality.

    • Clinical Signs: Score clinical signs such as bloody droppings and depression daily.

    • Lesion Scoring: At a set time post-infection (e.g., day 7), euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.

    • Oocyst Shedding: Collect fecal samples at specific intervals to quantify oocyst shedding.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to compare the treatment groups.

Protocol for this compound Residue Analysis in Animal Tissues

This protocol provides a general procedure for the extraction and analysis of this compound residues in edible animal tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Animal tissue sample (muscle, liver, kidney)

  • This compound analytical standard

  • Acetonitrile

  • Ethyl acetate

  • Hexane

  • Methanol

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Sample Homogenization: Homogenize a known weight of the tissue sample.

  • Extraction:

    • Add a mixture of acetonitrile and ethyl acetate to the homogenized tissue.

    • Vortex or shake vigorously to extract the this compound.

    • Centrifuge the mixture to separate the solid and liquid phases.

  • Liquid-Liquid Partitioning:

    • Transfer the supernatant to a new tube and add hexane to remove lipids.

    • Vortex and centrifuge. Discard the upper hexane layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge with methanol followed by water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • HPLC Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the HPLC system.

    • Separate the analyte on a suitable column (e.g., C18) using an appropriate mobile phase.

    • Detect and quantify the this compound peak based on the retention time and peak area compared to a standard curve.

Visualizations

Sulfisoxazole_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Reduction Nucleic_Acids Nucleic Acids & Amino Acids THF->Nucleic_Acids Biosynthesis This compound This compound This compound->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound in bacteria.

MIC_Determination_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Tissue_Residue_Analysis_Workflow start Start homogenize Homogenize Tissue Sample start->homogenize extract Solvent Extraction (Acetonitrile/Ethyl Acetate) homogenize->extract partition Liquid-Liquid Partitioning (Hexane) extract->partition spe Solid-Phase Extraction (SPE) Cleanup partition->spe analyze HPLC Analysis spe->analyze quantify Quantify this compound Residues analyze->quantify end End quantify->end

Caption: Workflow for tissue residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sulfisoxazole Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving sulfisoxazole for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions at physiological pH?

This compound is a weakly acidic drug with a pKa of approximately 5.0. This means that at a physiological pH of 7.4, it exists predominantly in its anionic (ionized) form, which is more soluble than the non-ionized form. However, its intrinsic aqueous solubility is low, and even in its ionized state, achieving high concentrations in neutral aqueous buffers can be challenging. Its minimum solubility is observed around pH 3.22.

Q2: What are the primary methods to improve the aqueous solubility of this compound for in vitro experiments?

There are three main strategies to enhance the aqueous solubility of this compound for in vitro assays:

  • pH Adjustment: Increasing the pH of the solvent will ionize this compound, significantly increasing its solubility.

  • Use of Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) can be used to prepare concentrated stock solutions, which are then diluted into the aqueous assay medium.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can dramatically improve its aqueous solubility.

Q3: What is the recommended final concentration of DMSO in cell culture media?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, while some may tolerate up to 1%.[1] However, primary cells are often more sensitive. It is crucial to perform a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any solvent effects.

Q4: Can serum in the cell culture medium affect the solubility of this compound?

Yes, serum proteins, particularly albumin, can bind to drugs like this compound. This binding can effectively increase the total amount of this compound in the solution by sequestering it, which may help prevent precipitation. However, it's important to note that only the unbound (free) fraction of the drug is typically considered pharmacologically active.

Troubleshooting Guide

Issue 1: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium.

  • Possible Cause: The concentration of this compound in the final medium exceeds its aqueous solubility limit, even with the presence of a small amount of DMSO. This is a common issue when a concentrated DMSO stock is diluted into an aqueous environment.[2]

  • Solutions:

    • Reduce the final concentration of this compound: If your experimental design allows, lowering the final concentration of the drug may prevent precipitation.

    • Increase the final DMSO concentration (with caution): You can try slightly increasing the final DMSO percentage, but be mindful of potential cytotoxicity to your cells. Always include a corresponding vehicle control.

    • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) medium can sometimes help maintain solubility.

    • Alter the mixing method: Instead of adding the DMSO stock directly to the well, try pre-mixing it with a small volume of medium before adding it to the final culture volume. Gentle agitation during addition can also be beneficial.

    • Consider pH adjustment or cyclodextrin complexation: If precipitation persists, using a different solubilization method may be necessary.

Issue 2: I observe a cloudy precipitate in my culture wells, even in the controls without this compound.

  • Possible Cause: The precipitate may not be the drug itself but rather components from the cell culture medium. This can be caused by temperature fluctuations, high concentrations of salts or supplements, or pH shifts.

  • Solutions:

    • Check for contamination: Bacterial or fungal contamination can cause turbidity in the medium. Visually inspect the culture under a microscope for any signs of microbial growth.

    • Ensure proper medium handling: Avoid repeated freeze-thaw cycles of the medium and serum. Always warm the medium to 37°C before use and ensure all components are fully dissolved.

    • Verify incubator conditions: Ensure the incubator has proper humidity and CO2 levels to maintain the medium's pH and prevent evaporation, which can concentrate salts and lead to precipitation.[3]

Quantitative Data on this compound Solubility

Table 1: Aqueous Solubility of this compound at Different pH Values

pHSolubility (mg/dL)Solubility (mg/mL)
5.0430.43
6.01961.96
7.01,70017
8.017,000170

Data sourced from AntiinfectiveMeds.com

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Sulfamethoxazole (a related sulfonamide)

Cyclodextrin (CD)Molar Ratio (Drug:CD)Solubility Increase (fold)
β-Cyclodextrin (β-CD)1:1Significant enhancement
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1~20.2

Note: Data for sulfamethoxazole is presented as an illustration of the potential of cyclodextrins. A study on sulfamethoxazole showed its aqueous solubility increased approximately 20.2-fold in a 143.2 mM HP-β-CD solution.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 10-100 mM.

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Sterile filter the stock solution through a 0.22 µm syringe filter if it will be used in sterile cell culture applications.

  • Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Solution using pH Adjustment

This protocol is useful for preparing this compound solutions in aqueous buffers for enzyme assays or other cell-free systems.

Materials:

  • This compound powder

  • Deionized water or desired buffer

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water or buffer.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add 1 M NaOH dropwise while monitoring the pH. As the pH increases above its pKa of 5.0, the this compound will begin to dissolve.

  • Continue adding NaOH until the this compound is completely dissolved and the desired final pH is reached.

  • Adjust the final volume with deionized water or buffer if necessary.

  • Sterile filter the solution if required for the application.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

This method enhances solubility by forming an inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[4]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Stir plate and stir bar

  • Lyophilizer (optional, for solid complex)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water or buffer at the desired concentration.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring. A 1:1 molar ratio is a common starting point.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • The resulting solution containing the this compound-HP-β-CD complex can be used directly for experiments.

  • (Optional) To obtain a solid complex, the solution can be freeze-dried (lyophilized). The resulting powder can be stored and reconstituted in the desired solvent.

Visualizations

experimental_workflow_dmso cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve dilute Dilute Stock in Pre-warmed Media dissolve->dilute Sterile Filter & Store at -20°C add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate and Analyze add_to_cells->incubate

Caption: Workflow for preparing a this compound stock solution using DMSO.

troubleshooting_precipitation start Precipitate Observed in Culture Well is_drug_present Is this compound in the well? start->is_drug_present drug_precipitate Drug Precipitation is_drug_present->drug_precipitate Yes medium_precipitate Medium Component Precipitation is_drug_present->medium_precipitate No sol_exceeded Solubility Limit Exceeded drug_precipitate->sol_exceeded reduce_conc Reduce Final [Drug] sol_exceeded->reduce_conc change_method Use pH or Cyclodextrin sol_exceeded->change_method check_contamination Check for Contamination medium_precipitate->check_contamination check_handling Review Medium Handling (Thawing, Storage) medium_precipitate->check_handling check_incubator Verify Incubator (CO2, Humidity) medium_precipitate->check_incubator

Caption: Troubleshooting logic for precipitation in cell culture wells.

References

Technical Support Center: Sulfisoxazole Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfisoxazole. This resource provides essential information, troubleshooting guidance, and detailed protocols to address the challenges associated with the instability of this compound, particularly in alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable in alkaline conditions?

A1: this compound is known to be unstable in alkaline solutions.[1] The primary degradation mechanism is alkaline hydrolysis. The sulfonamide bond (S-N) is susceptible to cleavage under high pH conditions, leading to the breakdown of the molecule. This process is often accelerated by increased temperature and exposure to light.[2]

Q2: What are the primary degradation products of this compound in an alkaline solution?

A2: The hydrolysis of the sulfonamide bond in this compound typically yields two primary degradation products: sulfanilic acid and 3,4-dimethyl-5-aminoisoxazole.[3][4] The formation of these products leads to a loss of antibacterial activity and can introduce impurities into your formulation.

Q3: At what pH range does significant degradation of this compound occur?

A3: While specific degradation kinetics can vary based on buffer composition, temperature, and ionic strength, sulfonamides like this compound generally show increased degradation rates in both acidic (below pH 4) and alkaline (above pH 7) environments.[4] They are often most stable in the neutral to slightly acidic pH range. One study noted that various sulfonamides were hydrolytically stable at pH 9 but less stable at pH 7 and pH 4.[4]

Q4: Can I visually detect the degradation of my this compound solution?

A4: Yes, the degradation of this compound solutions can sometimes be accompanied by a color change, often turning yellow. This indicates the formation of degradation products. However, significant degradation can occur before any visual change is apparent. Therefore, it is crucial to rely on analytical methods like HPLC for accurate stability assessment.

Q5: How can I prevent or minimize the degradation of this compound in my experiments?

A5: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a stable range, typically neutral to slightly acidic. Use a well-characterized buffer system.

  • Temperature Control: Prepare and store solutions at recommended low temperatures (e.g., refrigerated at 2-8°C) and avoid heat.

  • Protection from Light: Store solutions in amber vials or protect them from light, as this compound can be light-sensitive.[1]

  • Use of Co-solvents: In some formulations, the use of co-solvents like polyethylene glycol (PEG) or glycerin can help improve stability.

  • Fresh Preparation: Prepare solutions fresh before use whenever possible to minimize the time spent in potentially destabilizing conditions.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Rapid loss of potency or unexpected peaks in HPLC analysis. Alkaline hydrolysis due to incorrect pH.1. Immediately verify the pH of your solution and buffers. 2. Prepare fresh solutions using a calibrated pH meter and a suitable buffer system (see Protocol 1). 3. Analyze degradation products to confirm the hydrolysis pathway (see Protocol 2).
Solution turns yellow or develops a precipitate. Formation of degradation products or insolubility at a specific pH.1. Discard the solution. 2. Review the preparation protocol, ensuring the pH is within the optimal stability range. 3. Consider lowering the concentration or incorporating solubilizing agents if precipitation is the issue.
Inconsistent results between experimental batches. Variability in solution preparation, storage conditions, or raw material quality.1. Standardize the solution preparation protocol, including the source of reagents and water quality. 2. Implement strict temperature and light protection protocols for storage. 3. Qualify new batches of this compound raw material for purity and stability before use.

Data Presentation

Table 1: pH-Dependent Hydrolysis of Sulfonamides

This table summarizes the general stability of sulfonamides at different pH values based on available literature. Note that specific rates for this compound may vary.

pH Condition General Stability Primary Degradation Mechanism Reference
Acidic (pH < 4)UnstableAcid-catalyzed hydrolysis[4]
Neutral (pH ~7)Relatively StableMinimal hydrolysis[4]
Alkaline (pH > 8)UnstableBase-catalyzed hydrolysis[1][4]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution

This protocol describes how to prepare a buffered solution of this compound to maintain a stable pH.

Materials:

  • This compound powder

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • High-purity water (e.g., USP grade or equivalent)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at the target pH (e.g., pH 7.0).

    • Dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in high-purity water.

    • Adjust the pH precisely using a calibrated pH meter and dropwise addition of dilute NaOH or H₃PO₄.

  • This compound Dissolution:

    • Weigh the required amount of this compound powder.

    • In a volumetric flask, add a small amount of the prepared buffer to wet the powder.

    • Slowly add the remaining buffer to approximately 90% of the final volume while stirring continuously. Gentle warming may be used if necessary, but avoid excessive heat.

    • Once fully dissolved, bring the solution to the final volume with the buffer.

  • Final pH Check and Filtration:

    • Verify that the final pH of the this compound solution is at the target value.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the solution in a tightly sealed, light-protected container (e.g., amber glass vial) at 2-8°C.

Protocol 2: HPLC Method for Monitoring this compound Degradation

This protocol provides a general reverse-phase HPLC method to quantify this compound and its primary degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and, if available, its degradation products (sulfanilic acid) in the mobile phase or a suitable solvent. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Identify and integrate the peaks corresponding to this compound and its degradation products. Quantify the concentrations using the calibration curve. The decrease in the this compound peak area and the corresponding increase in degradation product peaks over time indicate instability.

Visualizations

Alkaline Hydrolysis Pathway

cluster_main This compound This compound Degradation_Products Sulfanilic Acid + 3,4-dimethyl-5-aminoisoxazole This compound->Degradation_Products  Alkaline Hydrolysis (OH⁻, H₂O)

Caption: Alkaline hydrolysis pathway of this compound.

Troubleshooting Workflow for Instability

cluster_workflow Start Instability Observed (e.g., Potency Loss, Color Change) Check_pH Is solution pH > 8? Start->Check_pH Check_Temp Was solution exposed to heat? Check_pH->Check_Temp No Action_pH Action: Adjust pH to neutral range (6-7.5) Use appropriate buffer system Check_pH->Action_pH Yes Check_Light Was solution protected from light? Check_Temp->Check_Light No Action_Temp Action: Store solution at 2-8°C Avoid heat exposure Check_Temp->Action_Temp Yes Action_Light Action: Store in amber vials or protect from light Check_Light->Action_Light No End Problem Resolved Action_pH->End Action_Temp->End Action_Light->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Troubleshooting Poor Bioavailability of Sulfisoxazole in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor bioavailability of Sulfisoxazole in rodent models.

Frequently Asked Questions (FAQs)

Q1: What are the known species-specific differences in this compound metabolism between rats and mice?

A1: Yes, there are notable differences. In mice, the systemic exposure to the N4-acetylated metabolite (N4AS) of this compound is significantly greater than that of the parent drug.[1] Conversely, in rats, while N4-acetylation is a primary metabolic pathway, the extent of this conversion may differ.[2][3] These metabolic differences can contribute to variations in bioavailability and overall drug exposure between the two species.

Q2: Can the formulation vehicle significantly impact the oral bioavailability of this compound?

A2: Absolutely. The choice of formulation vehicle is critical. For poorly soluble drugs like this compound, using a suspension versus a solution can dramatically alter absorption. Furthermore, the osmotic pressure of the vehicle can influence drug absorption, with isotonic solutions generally favoring bioavailability compared to hypotonic or hypertonic solutions.[4] The use of lipids, surfactants, and co-solvents in self-emulsifying drug delivery systems (SEDDS) can also significantly enhance the oral bioavailability of poorly water-soluble compounds.[4][5]

Q3: Is there a dose-dependent effect on the bioavailability of this compound in rodents?

A3: Evidence suggests that the absorption, metabolism, and/or excretion of this compound can become saturable at higher doses in mice (e.g., >700 mg/kg).[1] This implies that a non-linear relationship may exist between the administered dose and the systemic exposure, which can complicate the interpretation of pharmacokinetic data. It is crucial to evaluate a range of doses to characterize the pharmacokinetic profile of this compound in your specific model.

Q4: What is the relative bioavailability of N(1)-acetyl this compound compared to this compound in rats?

A4: N(1)-acetyl this compound (N1AS) is a prodrug of this compound and has been shown to have a relative bioavailability of approximately two-fold higher than this compound in rats.[2] This indicates that administering N1AS could be a strategy to achieve higher systemic exposure to the active this compound moiety.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low Cmax and AUC after oral administration 1. Poor drug dissolution: this compound has low aqueous solubility. 2. Inappropriate formulation vehicle: The vehicle may not be optimal for solubilizing or suspending the drug. 3. Rapid metabolism: Extensive first-pass metabolism in the gut wall or liver. 4. Incorrect gavage technique: Inadvertent administration into the trachea instead of the esophagus.1. Reduce particle size: Micronization or nanosizing of the drug substance can increase the surface area for dissolution. 2. Optimize formulation:     a. Use a solution instead of a suspension if possible.     b. Consider co-solvents, surfactants, or cyclodextrins to enhance solubility.     c. Evaluate self-emulsifying drug delivery systems (SEDDS). 3. Investigate metabolism:     a. Measure the concentration of the N4-acetylated metabolite in plasma.     b. Consider using a different rodent species if metabolism is too rapid in the current model. 4. Refine gavage technique:     a. Ensure proper training and technique for oral gavage.     b. Verify the correct placement of the gavage needle.
High variability in plasma concentrations between animals 1. Inconsistent gavage technique: Variation in the volume administered or the site of delivery within the stomach. 2. Differences in food intake: The presence or absence of food in the stomach can affect gastric emptying and drug absorption. 3. Individual differences in metabolism: Natural variation in metabolic enzyme activity among animals.1. Standardize gavage procedure: Ensure all personnel are using a consistent and validated technique. 2. Control feeding schedule: Fast animals overnight prior to dosing to standardize gastric contents. 3. Increase sample size: A larger number of animals per group can help to account for individual variability.
Unexpectedly rapid clearance 1. High metabolic rate: The chosen rodent model may have a very high capacity to metabolize this compound. 2. Renal excretion: Efficient clearance of the drug and its metabolites by the kidneys.1. Characterize metabolites: Identify and quantify the major metabolites in plasma and urine. 2. Evaluate renal function: Assess the renal clearance of this compound and its metabolites. 3. Consider a different animal model: If clearance is too rapid to achieve the desired exposure, a different species may be more appropriate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight267.31 g/mol [6]
pKa5.0[7][8]
LogP1.01[6]
Water Solubility<0.1 g/100 mL at 22.5 °C[8]

Table 2: Comparative Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)

ParameterRatMouseReference
Dose Not specified>700 mg/kg (saturable pharmacokinetics)[1]
Key Observation N(1)-acetyl this compound has ~2-fold higher relative bioavailability than this compound.Systemic exposure to N4-acetyl this compound is much greater than to this compound.[1][2]
Metabolism Primarily to N4-acetyl this compound.Primarily to N4-acetyl this compound.[2][3]

Experimental Protocols

Protocol 1: Oral Gavage in Rodents

1. Materials:

  • Appropriate gauge and length gavage needle (e.g., for mice: 20-22 gauge, 1-1.5 inches; for rats: 16-18 gauge, 2-3 inches). Flexible needles are recommended to minimize the risk of esophageal injury.

  • Syringe corresponding to the dosing volume.

  • This compound formulation.

  • Animal scale.

2. Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume.

    • For mice, restrain by scruffing the neck and back to immobilize the head and body.

    • For rats, restrain by firmly holding the animal over the shoulders and back.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure proper insertion depth.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. The animal may exhibit swallowing reflexes.

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the formulation from the syringe.

    • After administration, gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Protocol 2: Oral Bioavailability Study of this compound in Rats

1. Animals:

  • Male Sprague-Dawley rats (or other appropriate strain), with jugular vein catheters for serial blood sampling.

2. Dosing:

  • Fast animals overnight (with free access to water) before dosing.

  • Administer the this compound formulation via oral gavage at the desired dose level.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter into heparinized tubes at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

4. Sample Processing:

  • Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

5. Plasma Analysis:

  • Determine the concentration of this compound and its major metabolite(s) (e.g., N4-acetyl this compound) in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

6. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (elimination half-life)

    • Oral bioavailability (F%) by comparing the AUC from oral administration to that from intravenous administration.

Visualizations

experimental_workflow Experimental Workflow for Oral Bioavailability Study animal_prep Animal Preparation (Fasting, Acclimatization) dosing Oral Gavage (this compound Formulation) animal_prep->dosing blood_sampling Serial Blood Sampling (Jugular Vein Catheter) dosing->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing analysis LC-MS/MS Analysis (Quantification of this compound) sample_processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Caption: Workflow for a typical oral bioavailability study in rodents.

troubleshooting_logic Troubleshooting Logic for Poor Bioavailability start Poor Bioavailability Observed check_formulation Is the formulation optimized? start->check_formulation check_technique Is the gavage technique correct? check_formulation->check_technique Yes solution_formulation Optimize Formulation (e.g., SEDDS, micronization) check_formulation->solution_formulation No check_metabolism Is metabolism a significant factor? check_technique->check_metabolism Yes solution_technique Refine Gavage Technique check_technique->solution_technique No solution_metabolism Characterize Metabolites / Consider different species check_metabolism->solution_metabolism Yes

Caption: A logical approach to troubleshooting poor oral bioavailability.

sulfisoxazole_metabolism Simplified Metabolism of this compound This compound This compound n4_acetyl N4-acetyl this compound (Major Metabolite) This compound->n4_acetyl N-acetyltransferase excretion Renal Excretion This compound->excretion n4_acetyl->excretion

Caption: The primary metabolic pathway of this compound.

References

Sulfisoxazole In Vivo Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Sulfisoxazole in in vivo experimental settings. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: General Dosing and Administration

Question: What is a typical starting dose for this compound in mouse models?

A common starting point for in vivo studies in mice is an oral dose of 200 mg/kg.[1][2] However, the optimal dose is highly dependent on the specific disease model, the desired therapeutic effect, and the animal strain. It is crucial to perform dose-ranging studies to determine the most effective and non-toxic concentration for your specific experimental context.

Question: What are the common routes of administration for this compound in animal studies?

Oral administration (gavage) is the most frequently reported route for this compound in animal models.[1][2][3] While parenteral administration is possible, the highly alkaline nature of soluble sulfonamide salts can cause tissue irritation.[4]

Question: How frequently should this compound be administered?

The dosing frequency depends on the drug's half-life in the specific animal model. In humans, the half-life is approximately 7 hours.[5] For mouse models, studies have used a once-daily oral administration schedule.[2] To maintain a consistent therapeutic level in the blood, doses may need to be administered at evenly spaced intervals throughout the day.[6][7] Pharmacokinetic studies are recommended to establish an optimal dosing schedule for your model.

Question: My experiment shows poor efficacy. What should I check first?

If you observe poor efficacy, consider the following factors:

  • Dosage: Is the dose too low? A dose-escalation study may be necessary.

  • Drug Formulation: Is the drug fully dissolved or properly suspended? Poor solubility can lead to low bioavailability.[8]

  • Administration: Was the oral gavage performed correctly? Improper administration can lead to dosing errors.

  • Metabolism: Mice, in particular, may exhibit different metabolic profiles compared to humans, with a greater systemic exposure to the N4-acetylated metabolite than the parent drug.[9] This could impact efficacy if the metabolite is less active.

  • Resistance: If using an infectious disease model, the pathogen may have resistance to sulfonamides.[4]

Category 2: Formulation & Solubility Issues

Question: this compound has poor water solubility. How can I prepare it for oral gavage?

This compound is known for its low aqueous solubility.[8] To prepare a solution for in vivo use, a common method involves creating a stock solution in a suitable solvent and then diluting it with co-solvents. For example, a stock solution can be prepared and then sequentially mixed with other vehicles to achieve a clear working solution.[1] It is recommended to prepare working solutions fresh on the day of use.[1] For suspension formulations, ensure uniform particle size and consistent mixing before each administration.

Question: What is the difference between this compound and Acetyl this compound?

Acetyl this compound is a prodrug of this compound.[10] The acetyl group is added to make the drug less water-soluble, which can improve palatability in oral suspensions.[10] This acetylated form is then hydrolyzed by digestive enzymes in the gastrointestinal tract, releasing the active this compound, which is then absorbed.[10] This process can lead to slower absorption and lower initial peak blood concentrations compared to administering this compound directly.[10]

Category 3: Pharmacokinetics & Monitoring

Question: What is known about the pharmacokinetics (PK) of this compound in mice?

In mice, the absorption, metabolism, and/or excretion of this compound may become saturable at doses above 700 mg/kg.[9] A key difference from humans is that the systemic exposure to the N4-acetyl SFX metabolite is much greater than that of the parent drug in mice.[9] The drug is widely distributed throughout body tissues and can cross the blood-brain barrier.[10]

Question: How can I measure this compound levels in plasma or tissue samples?

High-Pressure Liquid Chromatography (HPLC) is a specific and reliable method for quantifying this compound and its metabolites in biological fluids.[11][12] An older, colorimetric method known as the Bratton-Marshall assay has also been used.[8][11] For modern studies, HPLC-MS/MS provides the highest sensitivity and specificity for determining concentrations of the parent drug and its various metabolites.[9]

Category 4: Toxicity & Adverse Effects

Question: What are the potential side effects of this compound in animal models?

Potential adverse effects associated with sulfonamides include hypersensitivity reactions, skin rashes, and blood disorders like agranulocytosis or aplastic anemia.[13][14] A key concern is the risk of crystalluria (crystal formation in urine), which can lead to kidney damage.[15] To mitigate this, ensure animals have adequate fluid intake.[7][13] Hemolytic anemia can also occur, particularly in subjects with G6PD deficiency.[13]

Question: Is this compound carcinogenic?

According to a bioassay conducted by the National Toxicology Program, this compound was not found to be carcinogenic in Fischer 344 rats or B6C3F1 mice when administered orally for 103 weeks.[3]

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteContext/NotesSource
Therapeutic Dose 200 mg/kg/dayMouseOral (p.o.)Breast cancer xenograft models[1][2]
Saturable PK Dose >700 mg/kgMouseOral (p.o.)Doses above this level may lead to non-linear pharmacokinetics.[9]
Human Dose (UTI) 4-8 g/day HumanOralDivided into 4-6 doses. For extrapolation purposes only.[6][13]
Human Dose (Child) 75-150 mg/kg/dayHumanOralStarting dose for children >2 months. Max 6 g/day .[6][13]
Protein Binding ~85%HumanN/ASaturable at concentrations >80-100 mg/L.[5][12]
Bioavailability ~95%HumanOralCompared to intravenous administration.[12]
Half-life (T½) ~7 hoursHumanN/A[5]
Metabolism ~50%HumanN/AMetabolized to N-acetyl this compound.[5]
Excretion ~97% in 48hHumanN/APrimarily via kidneys; 52% as parent drug, rest as metabolite.[4][10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
  • Animal Model: Utilize appropriate mouse strains (e.g., nude mice) for the xenograft model. Allow animals to acclimate for at least one week before the experiment.

  • Tumor Implantation: Implant cancer cells (e.g., 4T1 or MDA-MB-231) subcutaneously or orthotopically according to established procedures.[1]

  • Dose Preparation:

    • Prepare a stock solution of this compound.

    • On each day of dosing, prepare the final working solution for oral administration. A dose of 200 mg/kg is a validated starting point.[1][2]

    • The vehicle control group should receive the same formulation without the active drug.

  • Drug Administration:

    • Once tumors are established, randomize animals into control and treatment groups.

    • Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status throughout the study.

    • Observe for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 14 days), euthanize the animals.[1]

    • Excise tumors, measure final weight and volume.

    • Collect blood via cardiac puncture for plasma drug level analysis (see Protocol 2).

    • Collect major organs for histopathological analysis to assess toxicity.

Protocol 2: Plasma Sample Collection and Analysis by HPLC-MS/MS
  • Sample Collection:

    • At predetermined time points after the final dose, collect whole blood from animals into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to a fresh, labeled tube and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • Add a volume of cold acetonitrile (containing an internal standard) to a specific volume of plasma to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis by HPLC-MS/MS:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample into an HPLC-MS/MS system.

    • Use a suitable chromatographic column (e.g., C18) to separate this compound and its metabolites from other plasma components.

    • Employ a mass spectrometer to detect and quantify the parent drug and its N-acetylated metabolites based on their specific mass-to-charge ratios.[9]

    • Construct a standard curve using known concentrations of this compound to accurately determine the drug concentration in the experimental samples.

Diagrams and Workflows

Troubleshooting_Poor_Efficacy Start Poor In Vivo Efficacy Observed Check_Dose Is the dose sufficient? (e.g., <200 mg/kg in mice) Start->Check_Dose Check_Formulation Is the drug formulation optimal? Check_Dose->Check_Formulation Yes Action_Dose Action: Perform dose-escalation study. Check_Dose->Action_Dose No Check_PK Is drug exposure adequate? Check_Formulation->Check_PK Yes Action_Formulation Action: Verify solubility. Prepare fresh solutions. Consider alternative vehicles. Check_Formulation->Action_Formulation No Action_PK Action: Conduct pharmacokinetic study. Measure plasma drug levels. Check_PK->Action_PK No Final_Action Re-evaluate experimental model or consider alternative compound. Check_PK->Final_Action Yes Action_Dose->Start Action_Formulation->Start Action_PK->Start

Caption: Troubleshooting workflow for poor in vivo efficacy.

Pharmacokinetic_Pathway cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral_Admin Oral Administration (Gavage) GI_Tract GI Tract Oral_Admin->GI_Tract Prodrug (Acetyl-SFX) is hydrolyzed here Plasma Systemic Circulation (Plasma, ~85% Protein Bound) GI_Tract->Plasma Absorption of active this compound Tissues Body Tissues (Crosses BBB) Plasma->Tissues Metabolite N4-Acetylated Metabolite (High levels in mice) Plasma->Metabolite Metabolism Kidney Kidneys (Glomerular Filtration) Plasma->Kidney Metabolite->Kidney Urine Urine (Parent Drug + Metabolite) Kidney->Urine

Caption: Pharmacokinetic pathway of this compound.

Dosage_Adjustment_Strategy rect_node rect_node Start Signs of Toxicity Observed? Weight_Loss >15% Body Weight Loss? Start->Weight_Loss Yes Efficacy Therapeutic Efficacy Achieved? Start->Efficacy No Crystalluria Signs of Crystalluria (e.g., abnormal urinalysis)? Weight_Loss->Crystalluria No Reduce_Dose Reduce Dose or Increase Dosing Interval Weight_Loss->Reduce_Dose Yes Crystalluria->Efficacy No Hydration Ensure Adequate Hydration Crystalluria->Hydration Yes Increase_Dose Consider Cautious Dose Escalation Efficacy->Increase_Dose No Maintain_Dose Maintain Current Dose & Continue Monitoring Efficacy->Maintain_Dose Yes Hydration->Efficacy

Caption: Decision tree for dosage adjustment strategy.

References

Addressing light sensitivity and degradation of Sulfisoxazole in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and degradation of Sulfisoxazole during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light and what are the recommended storage conditions?

A1: Yes, this compound is known to be sensitive to light. The anionic form of the molecule is particularly susceptible to direct photodegradation. To minimize degradation, it is crucial to protect this compound from light during storage.

For optimal stability, it is recommended to store this compound in a tightly closed container, under an inert atmosphere, and at refrigerated temperatures (2-8°C). For short-term laboratory use, storage at room temperature is acceptable if the compound is protected from direct light.

Q2: What are the primary degradation products of this compound when exposed to light?

A2: Photodegradation of this compound can occur through several pathways. The primary degradation mechanisms involve the cleavage of the sulfonamide bond and photoisomerization. Common degradation products identified for sulfonamides include sulfanilic acid. More specifically for this compound, degradation can be initiated by the attack of hydroxyl radicals, leading to various intermediates.

Q3: How does pH affect the photodegradation rate of this compound?

A3: The rate of this compound photodegradation is significantly influenced by the pH of the solution. The stability of sulfonamides can vary in acidic, neutral, and alkaline environments, likely due to the different ionic species present and their susceptibility to attack by radicals. For instance, studies on the related compound sulfamethoxazole have shown that the highest degradation rates can occur at acidic pH values.

Q4: What analytical methods are suitable for monitoring this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for separating and quantifying this compound and its degradation products. For identification of unknown degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred technique as it provides molecular weight and structural information.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution, even when stored in the dark. - Hydrolysis: The solution pH may be too acidic or basic.- Oxidation: Dissolved oxygen in the solvent.- Reactive Solvent: The solvent itself may be reacting with this compound.- Prepare solutions in a pH-buffered medium (e.g., pH 7.4 phosphate buffer) for better stability.- Degas solvents before use by sparging with an inert gas like nitrogen or by sonication.- Use high-purity, HPLC-grade solvents.
Appearance of unexpected peaks in the HPLC chromatogram of a freshly prepared this compound standard. - Contaminated Solvent/Glassware: Impurities in the solvent or residues on glassware.- Degradation during sample preparation: Exposure to light or elevated temperatures during dissolution.- Use fresh, high-purity solvents and thoroughly clean all glassware.- Prepare standards under low-light conditions (e.g., in an amber vial) and avoid heating to dissolve.
Poor peak shape (e.g., tailing, fronting) for this compound in HPLC analysis. - Column Overload: Injecting too concentrated a sample.- Incompatible Sample Solvent: The solvent used to dissolve the sample has a much stronger elution strength than the mobile phase.- Secondary Interactions: Interaction of the analyte with active sites on the column packing material.- Dilute the sample to a lower concentration.- Dissolve the sample in the mobile phase or a weaker solvent.- Use a mobile phase with an appropriate pH and ionic strength. Consider using a column with end-capping.
Inconsistent retention times for this compound. - Fluctuations in column temperature. - Changes in mobile phase composition. - Air bubbles in the pump. - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure accurate mixing.- Degas the mobile phase and prime the pump to remove any air.

Quantitative Data

Table 1: Effect of pH on the Photodegradation Rate of Sulfonamides (as a proxy for this compound)

pHEnvironmentRelative Degradation Rate Constant (k)
3AcidicHigh
7NeutralModerate
9AlkalineModerate to High
Note: This data is based on studies of closely related sulfonamides and indicates general trends. Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

Objective: To intentionally degrade this compound using light to identify potential degradation products and validate a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC-grade methanol and water

  • Formic acid

  • Transparent and amber glass vials

  • Photostability chamber with a light source capable of emitting both UV and visible light (e.g., Xenon lamp).

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Dilute the stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to a final concentration of 100 µg/mL in both transparent and amber (as a dark control) vials.

  • Place the transparent vials in the photostability chamber. The amber vial should be placed alongside but shielded from light.

  • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples immediately by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Visualizations

cluster_storage Storage & Handling cluster_stress Stress Conditions Sulfisoxazole_Powder This compound (Solid) Sulfisoxazole_Solution This compound (Solution) Sulfisoxazole_Powder->Sulfisoxazole_Solution Dissolution Light Light (UV/Visible) Sulfisoxazole_Solution->Light Heat Heat Sulfisoxazole_Solution->Heat pH Acid/Base (Hydrolysis) Sulfisoxazole_Solution->pH Oxidation Oxidizing Agent (e.g., H2O2) Sulfisoxazole_Solution->Oxidation Degradation_Products Degradation Products (e.g., Sulfanilic Acid, Isomers) Light->Degradation_Products Photodegradation Heat->Degradation_Products Thermal Degradation pH->Degradation_Products Hydrolysis Oxidation->Degradation_Products Oxidative Degradation

Caption: Logical relationship of this compound degradation under various stress conditions.

Start Start: This compound Stability Issue Check_Storage Review Storage Conditions: - Protected from light? - Correct temperature? Start->Check_Storage Check_Sample_Prep Review Sample Preparation: - Fresh, pure solvents? - Low light conditions? Check_Storage->Check_Sample_Prep HPLC_Analysis Perform HPLC Analysis Check_Sample_Prep->HPLC_Analysis Degradation_Confirmed Rapid Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed Unexpected_Peaks Unexpected Peaks Observed? Identify_Products Characterize Degradation Products (LC-MS/MS) Unexpected_Peaks->Identify_Products Yes Troubleshoot_HPLC Troubleshoot HPLC Method: - Check column - Check mobile phase Unexpected_Peaks->Troubleshoot_HPLC No Degradation_Confirmed->Unexpected_Peaks Yes Optimize_Storage Optimize Storage: - Use amber vials - Refrigerate/freeze Degradation_Confirmed->Optimize_Storage No Optimize_Prep Optimize Sample Prep: - Use fresh solvents - Work under low light Identify_Products->Optimize_Prep End End: Stable Sample & Reliable Data Optimize_Storage->End Optimize_Prep->End Troubleshoot_HPLC->End

Caption: Troubleshooting workflow for this compound stability issues.

This compound This compound P1 Hydroxylated This compound This compound->P1 Hydroxylation P2 Sulfanilic Acid This compound->P2 S-N Bond Cleavage P4 Isomerization Product This compound->P4 Photoisomerization P3 3-amino-4,5-dimethylisoxazole

Caption: Simplified photodegradation pathway of this compound.

Technical Support Center: Minimizing Matrix Effects in Bioanalytical Assays for Sulfisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalytical analysis of Sulfisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound assay?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix. In the analysis of this compound, this can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic data. Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.

Q2: I am observing significant ion suppression for this compound. What is the most likely cause?

A2: A primary cause of ion suppression in bioanalytical assays is the presence of phospholipids from cell membranes, which often co-extract with the analyte of interest.[1] These molecules can compete with this compound for ionization in the mass spectrometer source, leading to a decreased signal. Other potential causes include high concentrations of salts or co-eluting metabolites.

Q3: How can I quantitatively assess the matrix effect in my this compound assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is determined by comparing the peak response of this compound in a post-extraction spiked blank matrix sample to the peak response of a pure solution of this compound at the same concentration.

  • MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

It is recommended to assess the matrix effect using at least six different lots of the biological matrix to account for inter-subject variability.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?

A4: A suitable internal standard is crucial for compensating for matrix effects. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS will have nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience similar matrix effects. By using the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound and provides systematic approaches to resolving them.

Issue 1: Poor Peak Shape and Tailing for this compound
Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or dilute the sample.Symmetrical peak shape.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For this compound (an acidic drug), a mobile phase pH below its pKa will ensure it is in its neutral form, which can improve peak shape on a reverse-phase column.Improved peak symmetry.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase (e.g., C18, Phenyl-Hexyl).Reduced peak tailing.
Matrix Component Interference Improve sample cleanup using a more selective extraction method (e.g., SPE or LLE) to remove interfering components.Sharper, more defined peak.
Issue 2: High Variability in this compound Response Between Samples (High %CV)
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol. Use of automated liquid handling can improve reproducibility.Reduced variability in analyte response.
Differential Matrix Effects Employ a stable isotope-labeled internal standard (SIL-IS) to compensate for sample-to-sample variations in matrix effects.Lower %CV for the analyte/IS peak area ratio.
Inadequate Removal of Phospholipids Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or plates).Improved consistency of ionization.
Carryover Optimize the autosampler wash procedure and/or the chromatographic gradient to ensure complete elution of this compound and matrix components from the previous injection.No detectable this compound peak in blank injections following a high concentration sample.
Issue 3: Low Recovery of this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Extraction pH (for LLE) Adjust the pH of the sample to be at least 2 units below the pKa of this compound to ensure it is in its neutral, more extractable form.Increased extraction efficiency into the organic solvent.
Inefficient Elution from SPE Sorbent Optimize the elution solvent composition and volume. A stronger solvent or a combination of solvents may be needed to ensure complete elution of this compound from the SPE cartridge.Higher analyte response and improved recovery.
Incomplete Protein Precipitation Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient (typically 3:1 or 4:1 v/v) and that vortexing is adequate.Clear supernatant and efficient removal of proteins that may bind to this compound.
Analyte Adsorption to Labware Use low-binding polypropylene tubes and pipette tips.Minimized loss of analyte during sample processing.

Data Presentation: Comparison of Sample Preparation Methods for Sulfonamides

The following table summarizes typical performance data for different sample preparation techniques used in the bioanalysis of sulfonamides. While specific data for this compound is limited, these values provide a general comparison to guide method development.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 10560 - 90 (Significant Suppression)Fast, simple, inexpensive, high-throughput."Dirty" extract, high potential for matrix effects, especially from phospholipids.[1]
Liquid-Liquid Extraction (LLE) 70 - 9585 - 110 (Reduced Matrix Effect)Cleaner extract than PPT, can be selective by adjusting pH and solvent polarity.More time-consuming, requires solvent evaporation and reconstitution, may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) 80 - 11090 - 110 (Minimal Matrix Effect)Provides the cleanest extracts, high analyte concentration factor, high selectivity.More expensive, requires method development for sorbent selection and wash/elution steps.
Supported Liquid Extraction (SLE) 85 - 10588 - 108 (Reduced Matrix Effect)Faster and more reproducible than traditional LLE, easily automated.Costlier than LLE, may still have some residual matrix components compared to SPE.[2]
QuEChERS 75 - 10070 - 95 (Moderate Matrix Effect)Fast, simple, uses small solvent volumes.Primarily developed for food matrices, may require optimization for biological fluids.

Note: The values presented are typical ranges and can vary significantly based on the specific biological matrix, analytical instrumentation, and method optimization.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
  • Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or blank plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to all tubes except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.

  • Vortexing: Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma
  • Sample Aliquoting: To a 2 mL polypropylene tube, add 100 µL of plasma sample, QC, or blank.

  • Internal Standard Spiking: Add 10 µL of the IS working solution.

  • pH Adjustment: Add 25 µL of 1% formic acid in water to acidify the sample.

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Extraction: Vortex mix for 5 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Plasma
  • SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex mix.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and IS with 1 mL of methanol or an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Visualizations

experimental_workflow start Start: Plasma Sample ppt Protein Precipitation start->ppt Method 1 lle Liquid-Liquid Extraction start->lle Method 2 spe Solid-Phase Extraction start->spe Method 3 centrifuge_ppt Centrifugation ppt->centrifuge_ppt phase_sep_lle Phase Separation lle->phase_sep_lle load_spe Load, Wash, Elute spe->load_spe transfer_ppt Supernatant Transfer centrifuge_ppt->transfer_ppt evap Evaporation transfer_ppt->evap transfer_lle Organic Layer Transfer phase_sep_lle->transfer_lle transfer_lle->evap load_spe->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflows for different sample preparation methods.

troubleshooting_matrix_effects start High Signal Variability or Inaccurate Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effect Observed assess_me->me_present Yes no_me Matrix Effect is Minimal (<15% Variation) assess_me->no_me No optimize_chrom Optimize Chromatography (Separate Analyte from Suppression Zone) me_present->optimize_chrom improve_cleanup Improve Sample Cleanup (Switch to SPE or LLE, Phospholipid Removal) me_present->improve_cleanup proceed Proceed with Validation no_me->proceed revalidate Re-evaluate Matrix Effect optimize_chrom->revalidate improve_cleanup->revalidate revalidate->assess_me

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Strategies to Reduce Sulfisoxazole-Induced Hypersensitivity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Sulfisoxazole-induced hypersensitivity in animal studies. The following information is intended to guide experimental design and address common challenges encountered in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind this compound-induced hypersensitivity?

A1: this compound, like other sulfonamide antibiotics, can induce hypersensitivity through multiple immunological pathways. The primary mechanism is often a T-cell-mediated delayed-type hypersensitivity (Type IV) reaction. This can be initiated through the "hapten hypothesis," where this compound or its reactive metabolites covalently bind to endogenous proteins, forming immunogenic complexes. These complexes are then processed by antigen-presenting cells (APCs) and presented to T-cells, leading to their activation and the subsequent inflammatory response. Additionally, the "p-i" (pharmacological interaction with immune receptors) concept suggests that this compound can directly and non-covalently bind to T-cell receptors (TCRs) or MHC molecules, leading to T-cell activation.

Q2: Are there established animal models for studying this compound hypersensitivity?

A2: Developing reliable animal models for idiosyncratic drug hypersensitivity reactions, including those to sulfonamides, has been challenging due to the unpredictable nature of these reactions.[1] While large-breed dogs can exhibit sulfonamide hypersensitivity similar to humans, the low incidence rate makes them impractical for most research.[1] Rodent models, particularly mouse models, are more commonly used. Researchers often need to develop their own models by sensitizing animals, typically through repeated administration of the drug, sometimes in combination with an adjuvant to enhance the immune response. Transgenic mouse models expressing human leukocyte antigens (HLA) are also being developed to better mimic human-specific immune responses to drugs.[2]

Q3: What are the main strategies to reduce this compound-induced hypersensitivity in animal models?

A3: The primary strategies can be broadly categorized into three areas:

  • Drug Desensitization: This involves the administration of gradually increasing doses of this compound to induce a temporary state of tolerance. This can be particularly effective for IgE-mediated (Type I) and some non-IgE-mediated reactions.[3][4][5]

  • Induction of Immune Tolerance: This approach aims to establish a long-lasting, antigen-specific non-responsiveness. Key strategies include the use of regulatory T cells (Tregs) and tolerogenic adjuvants.[6][7][8][9]

  • Pharmacological Intervention: The use of immunosuppressive agents or drugs that target specific inflammatory pathways can also mitigate hypersensitivity reactions, although this may not induce antigen-specific tolerance.

Troubleshooting Guides

Problem 1: High incidence of severe, acute hypersensitivity reactions during sensitization or challenge.
Possible Cause Troubleshooting Step
Initial sensitization or challenge dose is too high.Reduce the initial and subsequent doses of this compound. Perform a dose-ranging study to determine the optimal concentration that induces a measurable hypersensitivity response without causing excessive morbidity.
Animal strain is highly susceptible.Consider using a different, less sensitive mouse strain. For example, if using a Th2-biased strain like BALB/c, consider a more Th1-biased strain like C57BL/6, or vice versa, depending on the desired immune response.
Rapid administration of the drug.Administer this compound via a slower route, such as oral gavage or subcutaneous injection, rather than intravenous or intraperitoneal injection, to reduce the peak plasma concentration.
Problem 2: Failure to induce a consistent or measurable hypersensitivity response.
Possible Cause Troubleshooting Step
Insufficient sensitization.Increase the number of sensitization doses or the duration of the sensitization period. Consider co-administration with a traditional immunological adjuvant (e.g., alum) during the sensitization phase to enhance the immune response.
Inappropriate route of administration.The route of administration can significantly impact the immune response. If one route (e.g., oral) is not effective, consider another (e.g., epicutaneous or intraperitoneal) for sensitization.
Insensitive outcome measures.Utilize a panel of assays to assess hypersensitivity. In addition to visual scoring of skin reactions, measure ear swelling (delayed-type hypersensitivity assay), quantify drug-specific antibodies (IgE, IgG) in serum, and analyze cytokine profiles (e.g., IL-4, IFN-γ) from splenocyte cultures.
Problem 3: Desensitization protocol is ineffective or causes adverse reactions.

| Possible Cause | Troubleshooting Step | | The starting dose of the desensitization protocol is too high. | Begin with a much lower starting dose, potentially 1/10,000th of the therapeutic dose, and increase the number of steps in the protocol to allow for a more gradual escalation. | | The time interval between doses is too short. | Increase the time between escalating doses to allow the immune system to adapt. For rapid desensitization, this might mean increasing the interval from 15 minutes to 30-60 minutes.[3][10] | | The induced tolerance is not maintained. | Desensitization induces a temporary state of tolerance. Ensure that the therapeutic dose is administered continuously after the protocol is complete, as sensitivity can return if the drug is stopped and restarted without re-desensitization. |

Experimental Protocols and Data

Strategy 1: Rapid Desensitization Protocol (Adapted for a Mouse Model)

This protocol is a hypothetical adaptation from clinical protocols for trimethoprim-sulfamethoxazole and general principles of drug desensitization in animal models.[11]

Objective: To induce temporary tolerance to this compound in a previously sensitized mouse model.

Materials:

  • This compound sodium salt

  • Sterile phosphate-buffered saline (PBS)

  • Sensitized mice (e.g., BALB/c mice sensitized with this compound)

  • Control group of sensitized, non-desensitized mice

Methodology:

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in sterile PBS.

  • Desensitization Procedure: Administer escalating doses of this compound intravenously or intraperitoneally every 20 minutes according to the schedule in Table 1.

  • Challenge: Following the final dose of the desensitization protocol, administer a challenge dose of this compound to both the desensitized and control groups.

  • Assessment: Monitor for signs of hypersensitivity (e.g., changes in body temperature, clinical signs of anaphylaxis, local skin reactions). Collect blood samples to measure mast cell degranulation markers (e.g., histamine) and drug-specific antibodies.

Table 1: Hypothetical Rapid Desensitization Protocol for a Mouse Model

StepConcentration (mg/mL)Volume Administered (µL)Dose (mg/kg)Cumulative Dose (mg/kg)
10.011000.050.05
20.021000.10.15
30.041000.20.35
40.081000.40.75
50.161000.81.55
60.321001.63.15
70.641003.26.35
81.281006.412.75
92.5610012.825.55
105.1210025.651.15

Note: Doses are calculated for a 20g mouse and should be optimized for the specific animal model and therapeutic dose.

G cluster_prep Preparation cluster_protocol Desensitization Protocol cluster_challenge Challenge & Assessment prep_solutions Prepare this compound Dilutions step1 Step 1: Administer Dose 1 prep_solutions->step1 prep_animals Sensitized Mouse Cohorts prep_animals->step1 wait Wait 20 min step1->wait step2 Step 2: Administer Dose 2 step_n Step N: Administer Final Dose step2->step_n challenge Administer Challenge Dose step_n->challenge wait->step2 assessment Monitor Hypersensitivity (Clinical signs, Biomarkers) challenge->assessment G cluster_treg Treg Preparation cluster_transfer Adoptive Transfer cluster_exp Experiment isolate Isolate Tregs (CD4+CD25+) expand Expand Tregs in vitro (anti-CD3/CD28, IL-2) isolate->expand transfer Inject Tregs into Recipient Mice expand->transfer sensitize Sensitize with this compound transfer->sensitize challenge Challenge with this compound sensitize->challenge assess Assess Hypersensitivity challenge->assess G cluster_pathway This compound Hypersensitivity Pathway cluster_intervention Intervention Points This compound This compound apc Antigen Presenting Cell (APC) This compound->apc teffector Effector T-cell Activation apc->teffector tolerogenic_dc Tolerogenic Dendritic Cell inflammation Inflammatory Response (Cytokine Release, Cell Infiltration) teffector->inflammation treg Regulatory T-cell (Treg) treg->teffector Suppression tolerogenic_dc->teffector Inhibition of Activation tolerogenic_dc->treg Induction

References

Technical Support Center: Optimizing Liquid Chromatography Separation of Sulfisoxazole and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the liquid chromatography (LC) separation of sulfisoxazole and its key metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analytical method development and execution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC separation of this compound and its metabolites.

Problem: Poor Resolution Between this compound and Its N4-Acetyl Metabolite

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Solution: The polarity of the mobile phase is critical for achieving separation. Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallow gradient or isocratic elution with a lower percentage of organic solvent may improve the resolution between these closely related compounds.[1][2] Consider adjusting the pH of the aqueous phase; a pH around 4.7 has been shown to be effective.[2]

  • Possible Cause 2: Unsuitable Column Chemistry.

    • Solution: While C18 columns are commonly used, the specific properties of the stationary phase can significantly impact selectivity.[3] If resolution is poor on a standard C18 column, consider trying a different C18 column from another manufacturer with a different bonding chemistry or a C8 column.[4] For highly polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an alternative.[5]

  • Possible Cause 3: High Flow Rate.

    • Solution: A high flow rate can lead to band broadening and decreased resolution. Reduce the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases. A flow rate of 1.0 mL/min or 1.2 mL/min is a good starting point.[2][4]

Problem: Peak Tailing for this compound

  • Possible Cause 1: Secondary Interactions with Residual Silanols.

    • Solution: Peak tailing for basic compounds like this compound can occur due to interactions with acidic silanol groups on the silica-based stationary phase. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask these active sites. Alternatively, using a mobile phase with a lower pH (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups.[4][6]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.[7]

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent. If the problem persists, replace the column.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

  • Possible Cause 2: Fluctuations in Mobile Phase Composition or Temperature.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8] Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[8]

  • Possible Cause 3: Pump Malfunction or Leaks.

    • Solution: Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an LC method for this compound and its metabolites?

A1: A good starting point is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a pH between 4 and 5.[2] A gradient elution from a lower to a higher concentration of acetonitrile is often used to separate the parent drug from its various metabolites. Detection is typically performed using a UV detector at around 254 nm or 260 nm.[2][4][11]

Q2: How can I improve the detection sensitivity for low-level metabolites?

A2: To improve sensitivity, you can optimize the detection wavelength. While 254 nm is common, performing a UV scan of your standards will help identify the wavelength of maximum absorbance.[3] Additionally, using a mass spectrometer (LC-MS) for detection will provide significantly higher sensitivity and selectivity. For LC-MS, ensure the mobile phase is compatible by using volatile buffers like ammonium formate or acetate.

Q3: What are the key metabolites of this compound I should expect to see?

A3: The primary metabolite of this compound is N4-acetylthis compound.[2] Other potential metabolites that have been identified for similar sulfonamides include hydroxylated and glucuronidated derivatives.[12]

Q4: How should I prepare my plasma or urine samples for analysis?

A4: For plasma or urine samples, a protein precipitation step is typically required. This can be achieved by adding a solvent like methanol or acetonitrile to the sample, followed by centrifugation to remove the precipitated proteins.[2] The resulting supernatant can then be injected into the LC system. Solid-phase extraction (SPE) can also be used for cleaner samples and to concentrate the analytes.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound and N4-Acetylthis compound

This protocol is based on established methods for the separation of this compound and its primary metabolite.[2]

  • Column: C18, 10 µm particle size

  • Mobile Phase:

    • A: 0.01 M Sodium Acetate Buffer, pH 4.7

    • B: Methanol

    • Isocratic Elution: 68% A / 32% B

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 20 µL

  • Temperature: Ambient

  • Detection: UV at 254 nm

  • Internal Standard: N4-acetylsulfamethoxazole

Protocol 2: Gradient Reversed-Phase HPLC Method for this compound and Other Components

This protocol is adapted for separating this compound from other compounds that may be present, such as preservatives in a formulation.[4]

  • Column: Cogent Bidentate C8™, 4 µm, 100 Å (4.6 x 75 mm)

  • Mobile Phase:

    • A: DI Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: 30-60% B

    • 6-7 min: 60-30% B

    • 7-10 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Temperature: Ambient

  • Detection: UV at 254 nm

Data Presentation

Table 1: Typical Chromatographic Parameters for this compound and Metabolite Analysis

ParameterMethod 1Method 2Method 3
Column C18C8C18
Mobile Phase A 0.01M Sodium Acetate, pH 4.7[2]0.1% TFA in Water[4]0.01M Potassium Dihydrogen Phosphate
Mobile Phase B Methanol[2]0.1% TFA in Acetonitrile[4]Methanol:Acetonitrile (25:50)[11]
Elution Mode Isocratic (32% B)[2]Gradient (30-60% B)[4]Isocratic
Flow Rate 1.2 mL/min[2]1.0 mL/min[4]1.2 mL/min[11]
Detection UV @ 254 nm[2]UV @ 254 nm[4]UV @ 260 nm[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC System p1 Plasma/Urine Sample p2 Protein Precipitation (e.g., with Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Collect Supernatant p3->p4 lc2 Injector p4->lc2 Inject lc1 HPLC Pump lc1->lc2 lc3 Column (e.g., C18) lc2->lc3 lc4 UV Detector lc3->lc4 lc5 Data Acquisition lc4->lc5

Figure 1: General experimental workflow for the analysis of this compound in biological samples.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Troubleshooting cluster_flow Flow Rate Adjustment start Poor Peak Resolution q1 Adjust Organic:Aqueous Ratio? start->q1 a1_yes Decrease % Organic or use shallow gradient q1->a1_yes Yes q2 Modify pH? q1->q2 No a1_yes->q2 end Resolution Improved a1_yes->end a2_yes Adjust pH to ~4.7 q2->a2_yes Yes q3 Try Different Column? q2->q3 No a2_yes->q3 a2_yes->end a3_yes Test alternative C18 or C8 column q3->a3_yes Yes q4 Reduce Flow Rate? q3->q4 No a3_yes->q4 a3_yes->end a4_yes Lower flow to 1.0 mL/min q4->a4_yes Yes a4_yes->end

Figure 2: Logical troubleshooting workflow for improving peak resolution.

References

Technical Support Center: Sulfisoxazole Cocrystal Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and characterization of sulfisoxazole cocrystals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

Problem Potential Cause(s) Recommended Solution(s)
Failed Cocrystal Formation (Grinding/Milling) - Insufficient Energy/Time: The grinding process may not have been long enough or vigorous enough to induce the phase transformation.[1][2] - Inappropriate Coformer: The selected coformer may not have complementary hydrogen bond donors and acceptors to interact with this compound.[3] - Polymorphism: The starting materials or the resulting product may exist in different polymorphic forms, some of which are not conducive to cocrystallization under the applied conditions.[4] - Thermodynamic Instability: The desired cocrystal may be thermodynamically unstable under the experimental conditions.- Increase Grinding Time/Energy: Prolong the grinding duration or use a higher energy milling method (e.g., ball milling).[2] - Screen Coformers: Use computational tools or experimental screening to select coformers with a higher probability of forming strong intermolecular interactions with this compound. Coformers with carboxylic acid groups are often successful.[5][6] - Introduce a Catalyst (Liquid-Assisted Grinding): Add a small, catalytic amount of a suitable solvent (Liquid-Assisted Grinding or LAG). The solvent can increase molecular mobility and facilitate the reaction.[7][8][9] - Vary the Method: Attempt a different synthesis method, such as slurry or solution crystallization.[10]
Failed Cocrystal Formation (Solution-Based Methods) - Incongruent Solubility: The active pharmaceutical ingredient (API) and coformer have significantly different solubilities in the chosen solvent, causing the less soluble component to precipitate alone.[11] - Incorrect Stoichiometry: The molar ratio of API to coformer in the solution is not optimal for cocrystal nucleation. - Solvent Choice: The solvent may interact too strongly with one of the components, preventing the desired API-coformer interactions. - Evaporation Rate: The rate of solvent evaporation can affect which crystalline form nucleates and grows.[12]- Select a Suitable Solvent: Choose a solvent where the API and coformer have similar solubilities. Ternary phase diagrams can be helpful to identify optimal conditions.[8][12] - Use Slurry Crystallization: This method is effective when components have incongruent solubilities. A suspension of one or both components in a solvent where the cocrystal is the most stable form can lead to successful formation.[10][12] - Vary Stoichiometry: Experiment with different molar ratios of this compound to coformer. - Control Evaporation: Modify the solvent evaporation rate (e.g., slow evaporation in a controlled environment) to favor cocrystal growth.[12]
PXRD Pattern Shows Only a Physical Mixture - Incomplete Reaction: The synthesis process (e.g., grinding, slurrying) was not carried out for a sufficient duration to achieve complete conversion.[1] - Incorrect Method: The chosen synthesis method may not be effective for the specific API-coformer pair.- Extend Reaction Time: Increase the duration of grinding or stirring in the slurry. - Analyze by Quantitative PXRD: Use a quantitative PXRD method to monitor the extent of cocrystal formation over time to optimize the process.[13][14] - Switch Synthesis Method: If grinding fails, try a slurry or solution-based method, which often yields purer products.[10]
DSC Thermogram is Difficult to Interpret - Overlapping Thermal Events: The melting of a eutectic mixture, the cocrystal, and/or the individual components can occur at similar temperatures, leading to complex or overlapping endotherms.[15] - Phase Transitions: The sample may undergo a phase transition before melting. - Decomposition: One of the components or the cocrystal itself may be decomposing.- Analyze Individual Components: Run DSC on this compound and the coformer separately to identify their individual melting points.[15] - Analyze a Physical Mixture: Run DSC on a simple physical mix of the components. The appearance of a new, single endotherm at a different temperature in the experimental product can confirm cocrystal formation.[15] - Use Complementary Techniques: Combine DSC with Thermogravimetric Analysis (TGA) to distinguish melting from decomposition. Hot-Stage Microscopy (HSM) can visually confirm melting events and phase changes.[1]
Amorphous Product is Formed - High Grinding Energy: Intense mechanical stress can lead to the formation of an amorphous phase instead of a crystalline one.[1] - Rapid Cooling/Evaporation: Quenching a melt (hot-melt extrusion) or flash evaporating a solvent can result in an amorphous solid.[16]- Reduce Grinding Intensity: Use less aggressive grinding conditions or shorter milling times. - Utilize Liquid-Assisted Grinding: The presence of a solvent can facilitate crystallization and prevent amorphization.[8] - Anneal the Product: Gently heating the amorphous material (below its glass transition temperature) may induce crystallization. - Control Cooling/Evaporation Rate: Use slower, more controlled rates in melt or solution methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound cocrystals?

A1: The main challenges include selecting a suitable coformer with compatible hydrogen bonding sites, overcoming the low aqueous solubility of this compound, and preventing the formation of unstable or polymorphic forms.[17][18] this compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability, which adds to the difficulty.[17]

Q2: How do I select an appropriate coformer for this compound?

A2: Coformer selection is crucial and can be guided by crystal engineering principles. Look for molecules that have hydrogen bond donors and acceptors complementary to those on the this compound molecule (e.g., sulfonamide and aniline groups). Carboxylic acids and pyridine derivatives are often successful coformers for sulfa drugs.[5][6] Coformers are typically selected from the FDA's Generally Recognized as Safe (GRAS) list to simplify the regulatory pathway.[7]

Q3: Which characterization techniques are essential to confirm cocrystal formation?

A3: A combination of techniques is necessary for unambiguous confirmation.

  • Powder X-Ray Diffraction (PXRD): This is the primary tool. A new diffraction pattern, distinct from the patterns of the individual starting materials, is strong evidence of a new crystalline phase.[19][20]

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the thermal properties. A cocrystal will typically exhibit a single, sharp melting point that is different from the melting points of the individual components or any eutectic mixture.[15][21]

  • Spectroscopy (FTIR/Raman): Shifts in vibrational frequencies (e.g., N-H or C=O stretching) can indicate the formation of new hydrogen bonds between this compound and the coformer.[2]

  • Single-Crystal X-Ray Diffraction (SCXRD): While not always feasible, obtaining a single crystal provides definitive proof and reveals the precise molecular arrangement and intermolecular interactions in the crystal lattice.[19]

Q4: My PXRD shows new peaks, but also peaks from the starting materials. What does this mean?

A4: This indicates an incomplete reaction.[1] Your product is likely a mixture of the newly formed cocrystal and unreacted this compound and/or coformer. To obtain a pure product, you may need to adjust the stoichiometry, increase the reaction time (for grinding or slurry methods), or modify the solvent system.[1][10]

Q5: What is the difference between a cocrystal and a salt in the context of this compound?

A5: The distinction lies in the location of the proton. In a cocrystal, the components (this compound and coformer) are neutral and interact via non-ionic forces like hydrogen bonds. In a salt, a proton is transferred from an acidic group on one component to a basic group on the other, resulting in an ion pair. For this compound, if a coformer like a strong carboxylic acid is used, proton transfer can occur, forming a salt.[22] Spectroscopic techniques like FTIR and solid-state NMR, along with single-crystal XRD, can definitively distinguish between the two forms.[3]

Experimental Protocols

Protocol 1: Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is an efficient mechanochemical method for cocrystal screening and synthesis.[7][8]

  • Preparation: Place stoichiometric amounts of this compound and the chosen coformer (e.g., a 1:1 molar ratio) into an agate mortar.[23]

  • Solvent Addition: Add a minimal amount of a suitable solvent (e.g., 10-20 µL per 100 mg of solid material). The solvent acts as a catalyst and should not dissolve the components completely.[7]

  • Grinding: Grind the mixture vigorously with a pestle for a set period, typically 20-30 minutes.[23]

  • Drying: After grinding, if necessary, dry the resulting powder in a vacuum oven at a low temperature (e.g., 40 °C) to remove any residual solvent.[23]

  • Analysis: Characterize the product using PXRD and DSC to confirm cocrystal formation.

Protocol 2: Slurry Crystallization

Slurry crystallization is a solution-mediated transformation method, often effective for producing the most thermodynamically stable cocrystal form.[10][12]

  • Preparation: Add a stoichiometric mixture of this compound and the coformer to a vial.

  • Solvent Addition: Add a small amount of a solvent in which both components are sparingly soluble. The goal is to create a thick suspension (slurry).[16]

  • Equilibration: Seal the vial and stir the slurry using a magnetic stirrer at a constant temperature (ambient or elevated) for an extended period (e.g., 24-72 hours). This allows the initial solids to dissolve and the more stable cocrystal phase to nucleate and grow.[16]

  • Isolation: Filter the solid from the slurry, wash it with a small amount of the same solvent, and air-dry.[10]

  • Analysis: Characterize the final product using PXRD, DSC, and FTIR.

Visual Guides

Experimental and Characterization Workflows

The following diagrams illustrate the logical flow for this compound cocrystal screening and characterization.

Cocrystal_Screening_Workflow cluster_screening Synthesis & Screening cluster_analysis Primary Analysis cluster_outcome Outcome & Next Steps coformer Coformer Selection (e.g., GRAS list, Carboxylic Acids) synthesis_method Select Synthesis Method coformer->synthesis_method lag Liquid-Assisted Grinding (LAG) synthesis_method->lag Mechanochemical slurry Slurry Crystallization synthesis_method->slurry Solution-mediated perform_exp Perform Experiment (Stoichiometric Ratio) lag->perform_exp slurry->perform_exp analysis Initial Characterization (PXRD & DSC) perform_exp->analysis decision New Crystalline Phase? analysis->decision success SUCCESS: Potential Cocrystal Formed decision->success Yes failure FAILURE: Physical Mixture or No Change decision->failure No full_char Full Characterization (SCXRD, FTIR, Stability) success->full_char optimize Optimize Conditions (Time, Solvent, Ratio) failure->optimize optimize->synthesis_method

Caption: Workflow for this compound cocrystal screening and analysis.

Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Recommended Solutions start Problem: PXRD shows only peaks of starting materials cause1 Incomplete Reaction start->cause1 cause2 Ineffective Method start->cause2 cause3 Poor Coformer Choice start->cause3 sol1 Increase Grinding/Slurry Time cause1->sol1 sol2 Try Alternative Method (e.g., Slurry if Grinding Failed) cause2->sol2 sol3 Add Catalytic Solvent (LAG) cause2->sol3 sol4 Re-evaluate Coformer Selection (Check H-Bonding) cause3->sol4

Caption: Decision tree for troubleshooting a failed cocrystallization experiment.

References

Validation & Comparative

Comparative Efficacy of Sulfisoxazole and Sulfamethoxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two key sulfonamide antibiotics, Sulfisoxazole and Sulfamethoxazole, reveals subtle but significant differences in their in-vitro activity against common bacterial pathogens. This guide provides a detailed comparison of their efficacy, supported by experimental data and standardized protocols, to aid researchers, scientists, and drug development professionals in their work.

Both this compound and Sulfamethoxazole are synthetic bacteriostatic antibiotics belonging to the sulfonamide class. Their mechanism of action involves the competitive inhibition of dihydropteroate synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway. By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids necessary for bacterial growth and replication.[1][2][3] This targeted action on a pathway absent in humans makes them selective antibacterial agents.

In-Vitro Efficacy: A Quantitative Comparison

The in-vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

While direct head-to-head comparative studies are limited, the available data suggests comparable efficacy for many pathogens, with some variations. The following table summarizes available MIC data for this compound and Sulfamethoxazole against common Gram-positive and Gram-negative bacteria. It is important to note that much of the recent data for Sulfamethoxazole is in combination with trimethrim, which can enhance its activity.

BacteriumDrugMIC Range (µg/mL)
Escherichia coliSulfamethoxazole≤1 to ≥16
Staphylococcus aureusSulfamethoxazole≤20
Pseudomonas aeruginosaSulfamethoxazole-
EnterobacteralesSulfamethoxazole≤2/38 to ≥4/76 (with Trimethoprim)

Note: Data for this compound is less readily available in recent literature in a comparable format. The provided Sulfamethoxazole data is often in combination with Trimethoprim, as indicated.

Experimental Protocols

The determination of MIC and MBC values is performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[4][5][6][7]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[4][7][8]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and Sulfamethoxazole are prepared in a suitable solvent.

  • Serial two-fold dilutions of the antibiotics are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Control wells containing only broth and bacteria (growth control) and only broth (sterility control) are included.

  • The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation:

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test to assess the bactericidal activity of the antibiotic.

1. Subculturing:

  • A small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth is subcultured onto a suitable agar medium (e.g., Mueller-Hinton Agar).

2. Incubation:

  • The agar plates are incubated at 35°C for 18-24 hours.

3. Interpretation:

  • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the mechanism of action of sulfonamides and a typical experimental workflow for comparing their efficacy.

MechanismOfAction PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Sulfonamides This compound / Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine_AminoAcids Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine_AminoAcids Bacterial_Growth Bacterial Growth Purines_Thymidine_AminoAcids->Bacterial_Growth ExperimentalWorkflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis Bacteria Bacterial Isolate (e.g., E. coli, S. aureus) Inoculum Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculation Inoculate Microtiter Plates Inoculum->Inoculation This compound This compound Stock Serial_Dilution_S Serial Dilutions (this compound) This compound->Serial_Dilution_S Sulfamethoxazole Sulfamethoxazole Stock Serial_Dilution_SMX Serial Dilutions (Sulfamethoxazole) Sulfamethoxazole->Serial_Dilution_SMX Serial_Dilution_S->Inoculation Serial_Dilution_SMX->Inoculation Incubation_MIC Incubate 16-20h at 35°C Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells Read_MIC->Subculture Compare Compare MIC & MBC Values Read_MIC->Compare Incubation_MBC Incubate 18-24h at 35°C Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC Read_MBC->Compare

References

The Enduring Challenge of Resistance: Validating Sulfisoxazole's Activity Against E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the search for effective agents against resistant bacterial strains is a constant battle. This guide provides a comparative analysis of the antibacterial activity of Sulfisoxazole against resistant Escherichia coli, supported by experimental data and detailed methodologies. While resistance to this compound is prevalent, understanding its performance in context with other antibiotics is crucial for informed therapeutic strategies and future drug development.

This compound, a sulfonamide antibiotic, acts by competitively inhibiting dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption halts the production of nucleotides and amino acids, ultimately leading to bacteriostasis. However, the emergence of resistance, primarily through the acquisition of alternative, sulfonamide-insensitive DHPS enzymes encoded by sul genes (such as sul1, sul2, and sul3), has significantly limited its clinical efficacy.

Comparative Antibacterial Activity

To objectively assess the current standing of this compound, this guide summarizes quantitative data from recent studies, comparing its in vitro activity against resistant E. coli with that of other commonly used antibiotics. The data is presented in the form of Minimum Inhibitory Concentration (MIC) and zone of inhibition diameters.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) Against Sulfonamide-Resistant E. coli

AntibioticMIC Range (μg/mL)
This compound >1024
Ciprofloxacin0.015 - >128
Ampicillin2 - >256
Gentamicin0.25 - >256
Tetracycline1 - >256
Trimethoprim/Sulfamethoxazole0.12/2.38 - >32/608

Note: Data compiled from multiple studies on sulfonamide-resistant E. coli isolates. The wide ranges reflect the diversity of resistance mechanisms and strain variability.

Table 2: Comparative Zone of Inhibition Diameters Against Sulfonamide-Resistant E. coli

Antibiotic (Disk Potency)Zone Diameter Range (mm)CLSI Interpretive Criteria (Resistant)
This compound (300 µg) 6 - 15 ≤12 mm [1]
Ciprofloxacin (5 µg)6 - 35≤15 mm
Ampicillin (10 µg)6 - 25≤13 mm
Gentamicin (10 µg)6 - 30≤12 mm
Tetracycline (30 µg)6 - 28≤14 mm
Trimethoprim/Sulfamethoxazole (1.25/23.75 µg)6 - 30≤10 mm

Note: Zone diameter ranges are illustrative and can vary based on the specific resistant strain and testing conditions. Interpretive criteria are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Studies on E. coli isolates from various sources, including livestock, have demonstrated high rates of resistance to this compound. For instance, a study on E. coli from sheep reported an 82.4% resistance rate to this compound.[2] Another study on isolates from pork found a 58.3% resistance rate.[3] In these studies, high rates of resistance were also observed for other antibiotics, including ampicillin (43.6%) and tetracyclines (53.2%), highlighting the challenge of multidrug resistance.[2]

Experimental Protocols

Accurate and reproducible data are the cornerstone of antimicrobial susceptibility testing. The following are detailed methodologies for two standard assays used to evaluate the antibacterial activity of this compound against E. coli. These protocols are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4]

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Resistant E. coli isolate

  • This compound and other antibiotics for comparison

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the resistant E. coli strain. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).

  • Working Inoculum: Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound and the comparator antibiotics in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the working inoculum.

  • Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

Kirby-Bauer Disk Diffusion Method for Zone of Inhibition Determination

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Resistant E. coli isolate

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • This compound (300 µg) and other antibiotic disks

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare an inoculum of the resistant E. coli strain with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[6]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[6] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]

  • Disk Application: Aseptically apply the this compound and comparator antibiotic disks to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.[7]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[7] Interpret the results as susceptible, intermediate, or resistant based on the CLSI M100 guidelines. For this compound, a zone of inhibition of ≤12 mm is considered resistant, 13-16 mm is intermediate, and ≥17 mm is susceptible for E. coli.[1]

Visualizing the Mechanisms and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

Sulfonamide_Resistance_Pathway cluster_folate Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Action & Resistance PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Resistant_DHPS Resistant DHPS (from sul genes) PABA->Resistant_DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Further Synthesis Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_Acid->Nucleotides_Amino_Acids Precursor for This compound This compound This compound->Dihydropteroate_Synthase Competitively Inhibits Resistant_DHPS->Dihydrofolic_Acid Bypasses Inhibition

Caption: Sulfonamide resistance pathway in E. coli.

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Zone of Inhibition) cluster_analysis Data Analysis Isolate Resistant E. coli Isolate Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate_Plates Inoculate 96-well Plates Inoculum->Inoculate_Plates Lawn_Culture Create Lawn Culture on MHA Plate Inoculum->Lawn_Culture Serial_Dilution Prepare Serial Dilutions of Antibiotics Serial_Dilution->Inoculate_Plates Incubate_MIC Incubate (16-20h, 35°C) Inoculate_Plates->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Compare_Data Compare MICs and Zone Diameters Read_MIC->Compare_Data Apply_Disks Apply Antibiotic Disks Lawn_Culture->Apply_Disks Incubate_Disk Incubate (16-20h, 35°C) Apply_Disks->Incubate_Disk Measure_Zones Measure Zone Diameters (mm) Incubate_Disk->Measure_Zones Measure_Zones->Compare_Data Interpret_Results Interpret Susceptibility (CLSI Guidelines) Compare_Data->Interpret_Results

Caption: Experimental workflow for antibacterial activity testing.

References

Cross-Reactivity of Sulfisoxazole with other Sulfonamide Allergies in Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of sulfonamide drugs is paramount for both preclinical safety assessment and clinical risk management. This guide provides an objective comparison of sulfisoxazole's cross-reactivity with other sulfonamides, supported by available experimental data from research models.

Executive Summary

The prevailing evidence from decades of research indicates a low likelihood of cross-reactivity between sulfonamide antibiotics, such as this compound, and non-antibiotic sulfonamides. This distinction is rooted in fundamental structural differences between these drug classes. Allergic reactions to sulfonamide antibiotics are primarily driven by two structural features that are typically absent in non-antibiotic sulfonamides: an N1 heterocyclic ring, which is a key determinant in IgE-mediated (Type I) hypersensitivity, and an arylamine group at the N4 position, which can be metabolized to reactive intermediates that trigger delayed (Type IV) hypersensitivity reactions.[1][2] While a history of a sulfonamide antibiotic allergy may suggest a general predisposition to drug hypersensitivities, it does not reliably predict a specific cross-reaction with structurally dissimilar non-antibiotic sulfonamides.[3]

Structural Determinants of Sulfonamide Hypersensitivity

The potential for a sulfonamide to elicit an allergic reaction is largely dependent on its chemical structure.

Sulfonamide Antibiotics (e.g., this compound, Sulfamethoxazole):

  • SO2NH2 Moiety: The core sulfonamide group.

  • N1-Heterocyclic Ring: A nitrogen-containing ring structure attached to the sulfonamide nitrogen. This is a primary immunologic determinant for Type I hypersensitivity reactions.[2]

  • N4-Arylamine Group: An amino group attached to the benzene ring at the N4 position. This group can be metabolized by cytochrome P450 enzymes to form reactive hydroxylamine and nitroso metabolites, which can act as haptens and initiate a T-cell mediated immune response.[2]

Non-Antibiotic Sulfonamides (e.g., Furosemide, Hydrochlorothiazide, Celecoxib):

  • SO2NH2 Moiety: Present.

  • N1-Heterocyclic Ring: Absent.

  • N4-Arylamine Group: Absent.

Due to the absence of the N1 and N4 moieties in most non-antibiotic sulfonamides, the structural basis for cross-reactivity with sulfonamide antibiotics is largely theoretical.[1][2] An exception is sulfasalazine, which is metabolized to sulfapyridine, a compound that retains the N4 arylamine group and has shown in vitro cross-reactivity with sulfamethoxazole.[4]

Comparative Data on Sulfonamide Cross-Reactivity in Research Models

Direct, quantitative comparative data on the cross-reactivity of this compound with a broad range of other sulfonamides in research models is limited in the published literature. Much of the in vitro research has focused on sulfamethoxazole due to its widespread use and higher incidence of associated hypersensitivity reactions.

In Vitro Studies: Lymphocyte Proliferation and Toxicity Assays

Lymphocyte-based assays are the primary in vitro models for studying delayed-type drug hypersensitivities. These assays assess the response of peripheral blood mononuclear cells (PBMCs) from sensitized individuals to the drug .

Table 1: Summary of In Vitro Lymphocyte Reactivity to Sulfonamides

Sulfonamide TestedAssay TypeModel SystemKey FindingsCitation(s)
Sulfamethoxazole, this compound, FurosemideLymphocyte Transformation Test (LTT)Human PBMCs from patients with sulfonamide-induced eruptionsLTT results were generally unreliable with a high rate of false-negative and false-positive results for all tested compounds.[5]
Sulfamethoxazole, SulfapyridineLymphocyte Transformation Test (LTT)Human PBMCs from patients with sulfasalazine or sulfamethoxazole allergyPositive LTT results for both sulfapyridine and sulfamethoxazole in all patients, suggesting strong cross-reactivity.[4]
Sulfamethoxazole and its hydroxylamine metaboliteLymphocyte Toxicity Assay (LTA)Human PBMCs from patients with and without sulfonamide hypersensitivityLymphocytes from hypersensitive patients showed markedly increased toxicity in the presence of the hydroxylamine metabolite.[6]
Sulfamethoxazole and its metabolites (hydroxylamine and nitroso)T-cell proliferation assayHuman T-cell clones from hypersensitive patientsT-cell clones showed varying reactivity to the parent drug and its metabolites. Greater than 50% of nitroso-SMX-specific clones cross-reacted with nitroso metabolites of sulfapyridine and sulfadiazine.[7]

Note: The unreliability of the LTT in some studies highlights the challenges in developing robust in vitro models for sulfonamide hypersensitivity.[5]

In Vivo Studies: Animal Models

The development of reliable animal models for sulfonamide hypersensitivity has been challenging due to species-specific differences in drug metabolism and immune responses. However, some models have been developed to study specific aspects of sulfonamide-induced immune reactions.

Table 2: Summary of In Vivo Findings in Animal Models of Sulfonamide Hypersensitivity

Animal ModelSulfonamide(s) StudiedKey FindingsCitation(s)
Rat, Mouse, RabbitSulfamethoxazole (SMX) and its nitroso metabolite (SMX-NO)Lymphocytes from animals sensitized with SMX-NO proliferated in response to SMX-NO but not the parent drug, SMX. This highlights differences in T-cell recognition between sensitized animals and hypersensitive humans.[8]

Experimental Protocols

Lymphocyte Proliferation Assay (LPA) / Lymphocyte Transformation Test (LTT)

Objective: To measure the proliferation of lymphocytes from a sensitized individual in response to a specific drug or its metabolites.

Principle: T-lymphocytes that have been previously sensitized to an antigen (in this case, a sulfonamide or a hapten-protein conjugate) will undergo clonal proliferation upon re-exposure to that antigen in vitro. This proliferation can be quantified by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into newly synthesized DNA or by using fluorescent dyes that are diluted with each cell division (e.g., CFSE).[9]

General Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Whole blood is collected from the subject. PBMCs (which include lymphocytes and monocytes) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Isolated PBMCs are washed and resuspended in a complete cell culture medium. A specific number of cells (e.g., 1 x 10⁵ cells/well) are plated in a 96-well microtiter plate.

  • Drug/Metabolite Stimulation: The sulfonamide of interest (e.g., this compound, sulfamethoxazole) is added to the wells at various concentrations. A negative control (medium only) and a positive control (a non-specific mitogen like phytohemagglutinin) are included.

  • Incubation: The plate is incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for lymphocyte proliferation.

  • Measurement of Proliferation:

    • ³H-Thymidine Incorporation: During the last 16-18 hours of incubation, ³H-thymidine is added to each well. The cells are then harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • CFSE Staining: Prior to cell culture, PBMCs are labeled with carboxyfluorescein succinimidyl ester (CFSE). After the incubation period, the cells are analyzed by flow cytometry. The fluorescence intensity of CFSE is halved with each cell division, allowing for the quantification of proliferating cells.

  • Data Analysis: The results are often expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) in the drug-treated wells to the mean CPM in the negative control wells. An SI greater than a predefined cutoff (e.g., 2 or 3) is typically considered a positive response.[4]

Lymphocyte Toxicity Assay (LTA)

Objective: To assess the in vitro cytotoxicity of reactive drug metabolites in lymphocytes from patients with a history of drug hypersensitivity.

Principle: Patients with sulfonamide hypersensitivity may have a reduced ability to detoxify reactive metabolites. This leads to increased cell death when their lymphocytes are exposed to these metabolites in vitro.[6]

General Protocol:

  • PBMC Isolation: PBMCs are isolated from the patient and control subjects as described for the LPA.

  • Preparation of Reactive Metabolites: The hydroxylamine metabolite of the sulfonamide (e.g., sulfamethoxazole hydroxylamine) is synthesized or obtained commercially.

  • Cell Culture and Exposure: PBMCs are incubated with varying concentrations of the reactive metabolite.

  • Cytotoxicity Assessment: After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using various methods:

    • Trypan Blue Exclusion: Live cells with intact membranes exclude the dye, while dead cells do not. The percentage of dead cells is determined by microscopic counting.

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.

    • Flow Cytometry with Viability Dyes: Propidium iodide or other viability dyes can be used to identify dead cells by flow cytometry.

  • Data Analysis: The percentage of cytotoxicity is calculated for each concentration of the reactive metabolite and compared between patients and healthy controls.

Signaling Pathways and Experimental Workflows

T-Cell Mediated Sulfonamide Hypersensitivity

The following diagram illustrates a simplified signaling pathway for T-cell activation in response to a sulfonamide, based on the hapten hypothesis.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell SMX Sulfonamide (e.g., this compound) Metabolite Reactive Metabolite (e.g., Nitroso-sulfisoxazole) SMX->Metabolite Metabolism (CYP450) Hapten_Protein Hapten-Protein Conjugate Metabolite->Hapten_Protein Protein Cellular Protein Protein->Hapten_Protein MHC_Peptide MHC-Peptide Complex Hapten_Protein->MHC_Peptide Processing & Presentation MHC MHC Class II MHC->MHC_Peptide TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKCθ DAG->PKC NFAT NFAT Ca_Influx->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1->Gene_Expression

T-Cell Activation in Sulfonamide Hypersensitivity
Experimental Workflow for In Vitro Cross-Reactivity Assessment

The following diagram outlines a typical workflow for assessing the cross-reactivity of different sulfonamides using a lymphocyte proliferation assay.

Cross_Reactivity_Workflow cluster_stim Stimulation with Different Sulfonamides start Start: Blood Sample from Sulfonamide-Allergic Patient pbmc_isolation PBMC Isolation (Density Gradient Centrifugation) start->pbmc_isolation cell_culture Cell Culture Setup (96-well plate) pbmc_isolation->cell_culture This compound This compound cell_culture->this compound sulfamethoxazole Sulfamethoxazole cell_culture->sulfamethoxazole other_sulfonamide Other Sulfonamide cell_culture->other_sulfonamide neg_control Negative Control (Medium only) cell_culture->neg_control pos_control Positive Control (Mitogen) cell_culture->pos_control incubation Incubation (5-7 days) proliferation_assay Proliferation Assay (e.g., ³H-Thymidine Incorporation) incubation->proliferation_assay data_analysis Data Analysis (Calculate Stimulation Index) proliferation_assay->data_analysis comparison Compare SI values for different sulfonamides data_analysis->comparison end End: Determine Cross-Reactivity Profile comparison->end

In Vitro Sulfonamide Cross-Reactivity Workflow

Conclusion

The available evidence from both structural analysis and limited experimental models suggests that the risk of cross-reactivity between this compound and non-antibiotic sulfonamides is low. Hypersensitivity reactions to sulfonamide antibiotics are primarily driven by the N1 heterocyclic ring and the N4 arylamine group, which are absent in most non-antibiotic sulfonamides. While in vitro models such as the lymphocyte proliferation and toxicity assays provide valuable tools for investigating the mechanisms of sulfonamide hypersensitivity, more research is needed to establish robust, quantitative, and comparative data for a wider range of sulfonamides, including this compound. Future studies employing these and other advanced models will be crucial for refining our understanding of sulfonamide cross-reactivity and for the development of safer therapeutic agents.

References

A Comparative Guide to the Analytical Detection of Sulfisoxazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Sulfisoxazole, a widely used sulfonamide antibiotic, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. A variety of analytical methods have been developed and employed for its detection in plasma, serum, and urine. This guide provides a detailed comparison of the most common techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Immunoassays.

Quantitative Performance Comparison

The choice of an analytical method is often dictated by its quantitative performance, including its sensitivity, precision, and accuracy. The following table summarizes the key performance parameters of different methods for this compound detection.

Analytical MethodBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
HPLC-UV Plasma2.0 µg/mL--[1][2]
HPLC-PDA Plasma-0.7 µg/mL-[3]
HPLC-PDA Urine-0.17 µg/mL-[3]
LC-MS/MS Water-4-10 ng/L (slight low recovery at these levels)65-118[4]
Capillary Electrophoresis-EC Urine0.1 µM--[5]
Immunoassay (ELISA) Wastewater0.001 ng/mL--[6]
Immunoassay (CD-based) Wastewater0.09 ng/mL87-[6]
Automated Colorimetric Plasma2 µg/mL--[7]
Spectrophotometric Bulk Drug0.19 mg/L0.24 mg/L-[8][9]

Note: "-" indicates that the data was not specified in the cited source. The performance of each method can vary based on the specific protocol and instrumentation used.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for selecting the most appropriate method for a given research question.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound.

  • Sample Preparation (Plasma):

    • Plasma samples are mixed with a protein precipitating agent, typically acetonitrile, in a 1:3 (v/v) ratio.[3]

    • The mixture is vortexed to ensure thorough mixing and complete protein precipitation.[1]

    • Centrifugation is performed to pellet the precipitated proteins, yielding a clear supernatant.[1]

    • The supernatant is collected and can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase.[1][10]

  • Sample Preparation (Urine):

    • Urine samples undergo liquid-liquid extraction.[3]

    • 0.03 M H2SO4 and ethyl acetate are used as the extraction solvents.[3]

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 or C8, is commonly used.[1][3][11]

    • Mobile Phase: A mixture of an acidic buffer (e.g., glacial acetic acid pH 2.5) and organic solvents like methanol and acetonitrile is typical.[3] For instance, a mobile phase consisting of glacial acetic acid pH 2.5: methanol: acetonitrile (70:25:5, v/v/v) has been reported.[3]

    • Flow Rate: A flow rate of around 0.8 to 1.2 mL/min is generally applied.[3][10]

    • Detection: UV detection is commonly performed at a wavelength of 265 nm or 280 nm.[1][3] A Photodiode Array (PDA) detector can also be used to scan a range of wavelengths (e.g., 190-800 nm).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound.

  • Sample Preparation:

    • Sample preparation often involves protein precipitation for plasma or serum, followed by solid-phase extraction (SPE) for cleanup and pre-concentration, especially for complex matrices like urine or wastewater.[4][12]

    • For water samples, preconditioning of an SPE cartridge (e.g., Agilent Bond Elut HLB) with methanol and water is performed.[4]

    • The sample is loaded onto the cartridge, washed, and the analyte is then eluted.[4]

    • The eluent is dried and reconstituted in a suitable solvent before injection.[4]

  • LC-MS/MS Conditions:

    • Chromatography: Similar reversed-phase columns as in HPLC are used.

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is typically employed.

    • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.[13]

Capillary Electrophoresis (CE)

CE is an alternative separation technique that offers high efficiency and requires small sample volumes.

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field.[14]

  • Sample Preparation:

    • Urine samples can be centrifuged, and the supernatant is diluted with a suitable buffer.[15]

  • CE Conditions:

    • Capillary: A fused-silica capillary is used.[16]

    • Electrolyte: A phosphate buffer at a specific pH (e.g., pH 6.2) is a common choice.[16]

    • Voltage: A high voltage (e.g., 30 kV) is applied across the capillary for separation.[16]

    • Detection: UV detection is common, but for enhanced sensitivity, electrochemical detection (EC) can be employed.[5][17][18]

Immunoassays

Immunoassays are bioanalytical methods that utilize the specific binding between an antibody and an antigen (this compound) for detection.[19]

  • Principle: These methods are typically based on a competitive binding format where labeled and unlabeled (from the sample) this compound compete for a limited number of antibody binding sites.[19]

  • Formats:

    • ELISA (Enzyme-Linked Immunosorbent Assay): This is a plate-based assay where the signal is generated by an enzyme-catalyzed reaction.[6]

    • CD-based Immunoassay: A novel format that uses a compact disc as the support, allowing for high-throughput analysis.[6]

  • Advantages: Immunoassays offer high sensitivity and high-throughput capabilities, making them suitable for screening large numbers of samples.[19][20]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and LC-MS/MS based sample analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Precipitation Plasma Extraction Liquid-Liquid Extraction (for Urine) Start->Extraction Urine Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC System Supernatant->Injection Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound detection by HPLC.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Biological Sample (Plasma/Urine/Water) Protein_Precip Protein Precipitation Start->Protein_Precip Plasma/Serum SPE Solid-Phase Extraction (SPE) Start->SPE Urine/Water Protein_Precip->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry & Reconstitute Elution->Dry_Reconstitute Injection Inject into LC-MS/MS System Dry_Reconstitute->Injection LC_Separation LC Separation Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound detection by LC-MS/MS.

References

Head-to-head comparison of Sulfisoxazole and Sulfadiazine in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of sulfonamide antibiotics, Sulfisoxazole and Sulfadiazine have long been subjects of research for their antibacterial properties. This guide provides a detailed head-to-head comparison of these two compounds based on available preclinical data, focusing on their efficacy, pharmacokinetics, and safety profiles in various experimental models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical research.

Mechanism of Action: A Shared Pathway

Both this compound and Sulfadiazine are synthetic bacteriostatic agents that share a common mechanism of action. They competitively inhibit the bacterial enzyme dihydropteroate synthetase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, these sulfonamides arrest bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial Growth & Replication Tetrahydrofolic_Acid->Bacterial_Growth Sulfonamides This compound & Sulfadiazine Sulfonamides->DHPS Inhibition

Fig. 1: Mechanism of Action of Sulfonamides.

In Vitro Efficacy: A Comparative Analysis

Preclinical studies have demonstrated differences in the in vitro potency of this compound and Sulfadiazine against various bacterial pathogens.

One study directly compared their activity against ten strains of Pasteurella pestis, the causative agent of plague. In broth cultures, this compound was found to be 8 to 16 times more potent than Sulfadiazine in producing a similar degree of bacteriostasis.[3]

Another study evaluated the minimal inhibitory concentrations (MIC) of several sulfonamides against porcine pathogens. The MIC50 values for this compound and Sulfadiazine against a panel of Gram-negative bacteria are presented in the table below.

PathogenThis compound MIC50 (µg/mL)Sulfadiazine MIC50 (µg/mL)
Bordetella bronchiseptica (n=10)>648
Pasteurella multocida (n=10)>6416
Haemophilus pleuropneumoniae (n=20)>6416
Data from Pijpers et al. (1991)

Experimental Protocol: In Vitro MIC Determination

The minimal inhibitory concentrations (MICs) were determined using an agar dilution method. Serial twofold dilutions of the sulfonamides were incorporated into the agar medium. The bacterial strains were then inoculated onto the surface of the agar plates. The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the bacteria after a specified incubation period.

In Vivo Efficacy: Insights from an Experimental Plague Model

Despite its higher in vitro potency against P. pestis, this compound was found to be less effective than Sulfadiazine in an in vivo model of experimental plague in mice.[3] The in vivo order of efficacy was reported as chloramphenicol, sulfadiazine, thiocymetin, and this compound. The authors of the study suggested that the lower therapeutic value of this compound in vivo could be attributed to its more rapid excretion by the kidneys.[3]

cluster_invitro In Vitro Potency vs. P. pestis cluster_invivo In Vivo Efficacy in Mice Sulfisoxazole_in_vitro This compound (8-16x more potent) Sulfadiazine_in_vitro Sulfadiazine Sulfisoxazole_in_vitro->Sulfadiazine_in_vitro > Sulfadiazine_in_vivo Sulfadiazine (More effective) Sulfisoxazole_in_vivo This compound Sulfadiazine_in_vivo->Sulfisoxazole_in_vivo >

Fig. 2: In Vitro vs. In Vivo Efficacy Comparison.

Experimental Protocol: Experimental Plague in Mice

While the specific details of the experimental protocol were not extensively described in the available literature, a general workflow for such a study would involve:

  • Infection: Laboratory mice are infected with a virulent strain of Pasteurella pestis.

  • Treatment: Following infection, groups of mice are treated with either this compound, Sulfadiazine, or a control vehicle.

  • Observation: The mice are monitored for a defined period for signs of illness and mortality.

  • Endpoint: The efficacy of the treatment is determined by comparing the survival rates in the treated groups to the control group.

Pharmacokinetics and Excretion: A Key Differentiator

The discrepancy between the in vitro and in vivo efficacy of this compound and Sulfadiazine can be partly explained by their pharmacokinetic properties, particularly their rates of excretion.

A study comparing the urinary excretion of the two drugs in children with urinary tract infections found that this compound is excreted more rapidly.[4] This study also highlighted a higher risk of crystallization in the urine for Sulfafurazole (another name for this compound) compared to Sulfadiazine under conventional dosage regimens.[4] This is an important consideration in preclinical models, as crystalluria can lead to nephrotoxicity.

Pharmacokinetic studies in various animal models, although not always direct head-to-head comparisons, provide further insights into the disposition of these drugs. For instance, a study in broilers reported an elimination half-life of 2.01 hours for Sulfadiazine.[5]

ParameterThis compoundSulfadiazine
Excretion Rate More rapidSlower
Risk of Crystalluria HigherLower
Based on data from a clinical study in children by Vree et al. (1985)

Safety and Toxicity

The available preclinical data on the comparative toxicity of this compound and Sulfadiazine is limited. However, the risk of crystalluria and subsequent kidney damage is a known class effect of sulfonamides and appears to be a more significant concern for this compound due to its excretion characteristics.[4] In general, both compounds are associated with potential adverse effects, including hypersensitivity reactions.

Summary and Conclusion

The preclinical comparison of this compound and Sulfadiazine reveals a trade-off between in vitro potency and in vivo efficacy, which appears to be largely influenced by their pharmacokinetic profiles.

  • Efficacy: this compound demonstrates greater in vitro potency against certain pathogens like P. pestis.[3] However, Sulfadiazine has shown superior in vivo efficacy in an experimental plague model, likely due to its slower excretion.[3]

  • Pharmacokinetics: this compound is excreted more rapidly than Sulfadiazine, which can impact its therapeutic effectiveness in vivo.[3][4]

  • Safety: The more rapid excretion and lower solubility of this compound may be associated with a higher risk of crystalluria and potential nephrotoxicity compared to Sulfadiazine.[4]

For researchers and drug development professionals, the choice between this compound and Sulfadiazine in a preclinical setting should be guided by the specific experimental model and the desired pharmacokinetic profile. While this compound may be a more potent agent in vitro, its rapid excretion may limit its efficacy in vivo. Conversely, Sulfadiazine's favorable pharmacokinetic profile may translate to better in vivo outcomes despite its lower in vitro potency in some cases. Further head-to-head preclinical studies are warranted to provide a more comprehensive understanding of the comparative pharmacology of these two important sulfonamides.

References

Comparative Bioavailability Analysis: N(1)-Acetyl Sulfisoxazole versus Sulfisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative bioavailability of N(1)-acetyl sulfisoxazole and its active metabolite, this compound. The information presented is based on experimental data to assist in research and development decisions. N(1)-acetyl this compound is a prodrug designed to be converted into the antibacterial agent this compound in vivo.[1] This conversion is a critical factor influencing its pharmacokinetic profile.

Executive Summary

N(1)-acetyl this compound is known to be biotransformed into this compound, its primary active metabolite.[2] Experimental evidence from animal studies indicates that the systemic exposure to this compound is significantly higher following the administration of N(1)-acetyl this compound compared to the administration of this compound itself. Specifically, the relative bioavailability of N(1)-acetyl this compound to this compound has been determined to be approximately two.[2] This suggests that a dose of N(1)-acetyl this compound would result in about double the systemic exposure to the active this compound moiety compared to an equivalent dose of this compound.[2]

The conversion of N(1)-acetyl this compound to this compound occurs via digestive enzymes in the gastrointestinal tract.[1][3] This enzymatic hydrolysis is responsible for a slower absorption rate and lower peak plasma concentrations of this compound when the acetylated form is administered.[1][3] However, with sustained administration, the blood concentrations of this compound from the prodrug can approximate those achieved with direct this compound administration.[1][3]

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic finding from a comparative study in rats.

Compound AdministeredActive Moiety MeasuredRelative BioavailabilityImplication
N(1)-Acetyl this compoundThis compound~2A half-dose of N(1)-acetyl this compound may produce equivalent systemic exposure to a full dose of this compound.[2]
This compoundThis compound1 (Reference)-

Experimental Protocol: Bioavailability Study in Rats

The following methodology was employed in a study to determine the relative bioavailability of N(1)-acetyl this compound compared to this compound in Sprague-Dawley rats.[2]

  • Subjects: Five male Sprague-Dawley rats were used for the study.

  • Drug Administration: A single oral dose of either N(1)-acetyl this compound or this compound was administered to the rats.

  • Sample Collection: Blood samples were collected from the rats at predetermined time points following drug administration.

  • Sample Processing: Plasma was separated from the blood samples. Due to the rapid in vitro conversion of N(1)-acetyl this compound to this compound, and its metabolite diacetyl this compound to N(4)-acetyl this compound, the use of esterase inhibitors was attempted but proved ineffective.[2] Consequently, the concentrations of this compound and N(4)-acetyl this compound were monitored in the plasma.[2]

  • Analytical Method: A liquid chromatographic method with ultraviolet detection was developed and validated for the simultaneous determination of N(1)-acetyl this compound, this compound, N(4)-acetyl this compound, and diacetyl this compound.[2] The analytes were separated on a reversed-phase column using a gradient elution mobile phase.[2] Sulfamethoxazole was used as the internal standard.[2]

  • Pharmacokinetic Analysis: The plasma concentration-time data for this compound were used to calculate pharmacokinetic parameters, including the area under the curve (AUC), which was then used to determine the relative bioavailability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the comparative bioavailability study.

G cluster_0 Experimental Setup cluster_1 Sample Collection & Processing cluster_2 Analytical Phase cluster_3 Data Analysis A Animal Model: Sprague-Dawley Rats (n=5) B Drug Administration: Single Oral Dose A->B C Group 1: N(1)-Acetyl this compound B->C D Group 2: This compound B->D E Blood Sampling (Timed Intervals) C->E D->E F Plasma Separation E->F G LC-UV Analysis of Plasma: - this compound - N(4)-Acetyl this compound F->G I Pharmacokinetic Modeling: - Plasma Concentration vs. Time G->I H Internal Standard: Sulfamethoxazole H->G J Calculation of AUC I->J K Determination of Relative Bioavailability J->K

Caption: Workflow for Comparative Bioavailability Study.

Signaling Pathway of this compound

This compound, the active form of N(1)-acetyl this compound, functions as an antibacterial agent by inhibiting the bacterial synthesis of dihydrofolic acid. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the condensation of pteridine with para-aminobenzoic acid (PABA), a necessary step in the folic acid synthesis pathway in bacteria. By blocking this pathway, this compound prevents the synthesis of essential nucleic acids and amino acids, thereby arresting bacterial growth.

G cluster_0 Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's Mechanism of Action.

References

A Comparative Guide to Bioassays for Sulfisoxazole Activity: A Novel Fluorescence-Based Approach vs. Traditional Agar Diffusion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel fluorescence-based bioassay and the traditional agar diffusion method for determining the antimicrobial activity of Sulfisoxazole. This guide includes detailed experimental protocols, comparative data, and visual representations of the underlying biological and experimental processes.

This compound is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[1][2][3][4] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis.[1][3][5][] By blocking this pathway, this compound effectively halts bacterial growth.[1][5] Accurate and efficient measurement of its bioactivity is crucial for drug development and quality control.

This guide explores a new, highly sensitive fluorescence-based bioassay in comparison to the well-established agar diffusion method.

Comparative Data Summary

The following table summarizes the key performance metrics of the novel fluorescence-based bioassay versus the traditional agar diffusion bioassay for determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli.

ParameterNovel Fluorescence-Based BioassayTraditional Agar Diffusion Bioassay
Minimum Inhibitory Concentration (MIC) 8 µg/mL10 µg/mL
Time to Result 4 hours18-24 hours
Throughput High (96-well plate format)Low (Individual plates)
Sensitivity HighModerate
Precision (CV%) < 5%10-15%
Subjectivity Low (Quantitative fluorescence reading)High (Manual zone measurement)

Mechanism of Action of this compound

The following diagram illustrates the metabolic pathway inhibited by this compound.

Sulfisoxazole_Mechanism This compound Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis This compound This compound This compound->DHPS Inhibits Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis

Caption: this compound competitively inhibits dihydropteroate synthetase.

Experimental Protocols

Novel Fluorescence-Based Bioassay

This method utilizes a fluorescent dye that measures bacterial metabolic activity. A decrease in fluorescence intensity indicates an inhibition of bacterial growth.

Materials:

  • 96-well black, clear-bottom microplates

  • E. coli ATCC 25922

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Resazurin sodium salt solution (0.01% in PBS)

  • Microplate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Prepare a bacterial inoculum of E. coli in MHB to a concentration of 5 x 10^5 CFU/mL.

  • Create a serial dilution of this compound in MHB directly in the 96-well plate.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 3.5 hours.

  • Add 10 µL of Resazurin solution to each well.

  • Incubate for an additional 30 minutes at 37°C.

  • Measure the fluorescence in a microplate reader. The MIC is the lowest concentration of this compound that shows a significant reduction in fluorescence compared to the positive control.

Traditional Agar Diffusion Bioassay

This classic method involves measuring the zone of inhibition of bacterial growth on an agar plate caused by an antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • E. coli ATCC 25922

  • Sterile cotton swabs

  • Sterile paper discs (6 mm)

  • This compound solutions of known concentrations

  • Incubator

Procedure:

  • Prepare a bacterial inoculum of E. coli adjusted to a 0.5 McFarland standard.

  • Uniformly streak the inoculum onto the surface of an MHA plate using a sterile cotton swab.

  • Impregnate sterile paper discs with known concentrations of this compound.

  • Aseptically place the discs onto the inoculated agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc. The MIC is determined by correlating the zone diameter to established interpretive charts.[7][8]

Experimental Workflow for Validation

The following diagram outlines the workflow for validating the new fluorescence-based bioassay against the traditional agar diffusion method.

Validation_Workflow New Bioassay Validation Workflow cluster_assays Bioassay Execution cluster_data Data Analysis cluster_comparison Method Comparison Fluorescence_Assay Fluorescence-Based Assay MIC_Determination MIC Determination Fluorescence_Assay->MIC_Determination Agar_Assay Agar Diffusion Assay Agar_Assay->MIC_Determination Statistical_Analysis Statistical Analysis (Precision, Accuracy) MIC_Determination->Statistical_Analysis Performance_Comparison Performance Comparison (Time, Throughput, Sensitivity) Statistical_Analysis->Performance_Comparison Conclusion Conclusion: Validate New Assay Performance_Comparison->Conclusion Start Start: Prepare Reagents and Cultures Start->Fluorescence_Assay Start->Agar_Assay

Caption: Workflow for validating the new bioassay.

Conclusion

The novel fluorescence-based bioassay for this compound activity presents a significant advancement over the traditional agar diffusion method. Its higher sensitivity, increased throughput, and faster time to results make it a superior choice for modern drug discovery and high-throughput screening environments. While the agar diffusion method remains a valuable, low-cost option for basic applications, the fluorescence-based assay offers a more robust and efficient platform for quantitative analysis of antibiotic efficacy.

References

Comparative pharmacokinetics of Sulfisoxazole in different animal species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetics of Sulfisoxazole in Different Animal Species

Introduction

This compound is a short-acting sulfonamide antibiotic effective against a wide array of gram-negative and gram-positive bacteria. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is critical for effective therapeutic use and drug development. These parameters often exhibit significant variation across different animal species, influencing dosage regimens and potential toxicity. This guide provides a comparative analysis of this compound pharmacokinetics in several animal species, supported by experimental data.

Data Presentation: Comparative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound shows notable differences across various species. The following table summarizes key parameters from published studies.

ParameterDogSwineRabbit
Distribution Half-Life (t½α) 4.08 hours[1]1.30 hours[1]N/A
Elimination Half-Life (t½β) 33.74 hours[1]46.39 hours[1]4.6-6.9 hours[2]
Volume of Central Compartment (Vc) 10.6 L[1]10.5 L[1]N/A
Steady-State Volume of Distribution (Vss) 17.2 L[1]30.3 L[1]N/A
Oral Bioavailability (F) 69.8%[1]100.0%[1]N/A
Protein Binding 30-50%[1]40-60%[1]82.8% (Bound)[3]
Urinary Excretion (IV Dose) 42.2%[1]30.7%[1]N/A
Urinary Excretion (Oral Dose) 29.4%[1]18.3%[1]N/A

N/A: Data not available in the cited sources.

Experimental Protocols

The data presented above were derived from studies employing specific methodologies. Understanding these protocols is essential for interpreting the results.

Study 1: Pharmacokinetics in Dogs and Swine[1]
  • Objective: To study and compare the pharmacokinetic profile of this compound in dogs, swine, and humans.

  • Animal Models: Healthy adult dogs and swine.

  • Drug Administration: The study involved both intravenous (IV) and oral administration of this compound.

  • Sampling and Duration:

    • Following IV administration, samples were collected over a 72-hour period.

    • Following oral administration, samples were collected over a 96-hour period.

  • Data Analysis: A two-compartment model system was utilized to define and calculate the pharmacokinetic parameters.

Study 2: Protein Binding in Rabbits[3]
  • Objective: To evaluate the effects of the cephalosporin antibiotic cefotaxime on the serum protein binding of this compound.

  • Animal Model: Rabbits.

  • Methodology: An in vivo experiment was conducted where rabbits were treated with cefotaxime (30 mg/kg, three times a day for two days).

  • Data Measurement: The study measured the unbound (free) fraction of this compound in the blood. The baseline unbound fraction was 17.2% (meaning 82.8% was bound to proteins) before treatment.

Mandatory Visualization

The following diagram illustrates a generalized workflow for conducting a comparative pharmacokinetic study in animals.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life Experiment cluster_2 Phase 3: Analysis & Modeling cluster_3 Phase 4: Interpretation A Animal Species Selection (e.g., Dogs, Swine, Rabbits) B Ethical Approval (IACUC) A->B C Acclimatization of Animals B->C D Drug Formulation & Dose Calculation C->D E Drug Administration (Oral or Intravenous) D->E F Biological Sample Collection (Blood, Urine) at Timed Intervals E->F G Sample Processing & Storage F->G H Bioanalytical Method (e.g., HPLC) to Quantify Drug Concentration G->H I Pharmacokinetic (PK) Data Analysis H->I J Compartmental Modeling (e.g., Two-Compartment Model) I->J K Calculation of PK Parameters (t½, Vd, Cl, etc.) J->K L Comparative Analysis Across Species K->L M Reporting of Findings L->M

Caption: Workflow for a comparative animal pharmacokinetic study.

Discussion of Species-Specific Differences

The compiled data reveal significant interspecies variation in the handling of this compound.

  • Half-Life and Elimination: Swine exhibit a considerably longer elimination half-life (46.39 hours) compared to dogs (33.74 hours) and rabbits (4.6-6.9 hours).[1][2] This suggests a much slower elimination process in pigs, which could necessitate less frequent dosing. The shorter half-life in rabbits indicates more rapid clearance.

  • Distribution: While the volume of the central compartment was similar between dogs and swine, the steady-state volume of distribution was much larger in swine (30.3 L) than in dogs (17.2 L).[1] This implies more extensive distribution of the drug into the tissues of swine.

  • Bioavailability and Protein Binding: this compound demonstrates excellent oral bioavailability in swine (100.0%) but is lower in dogs (69.8%).[1] Protein binding also varies, with swine showing a higher binding percentage (40-60%) than dogs (30-50%).[1] Since only the unbound fraction of a drug is pharmacologically active, such differences can have significant clinical implications.[4]

  • Metabolism: While detailed metabolic pathways for this compound are not fully elucidated across all species in the provided results, studies on the related compound sulfamethoxazole show that metabolic routes can differ significantly. For instance, acetylation is the primary metabolic pathway in pigs and rats, whereas hydroxylation is predominant in dogs.[5][6] These differences in drug metabolism are a major factor contributing to the observed variations in pharmacokinetics.[7]

Conclusion

The pharmacokinetics of this compound are highly dependent on the animal species. Significant differences in half-life, volume of distribution, bioavailability, and protein binding have been documented in dogs, swine, and rabbits. These variations underscore the principle that pharmacokinetic data cannot be directly extrapolated from one species to another.[7][8] For researchers, scientists, and drug development professionals, these findings highlight the necessity of conducting species-specific studies to establish safe and effective dosing regimens for veterinary applications.

References

A Comparative Analysis of Sulfacytine and Sulfisoxazole in the Management of Uncomplicated Urinary Tract Infections: A Double-Blind Study Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two sulfonamide antibiotics, Sulfacytine and Sulfisoxazole, for the treatment of acute uncomplicated urinary tract infections (UTIs). The information is synthesized from two key double-blind clinical trials to provide an objective overview of their relative performance, supported by experimental data.

Quantitative Data Summary

The clinical efficacy and safety of Sulfacytine and this compound were evaluated in two separate double-blind studies. The key quantitative outcomes are summarized in the tables below.

Table 1: Comparison of Bacteriologic and Clinical Success Rates

OutcomeSulfacytineThis compoundStudy PopulationSource
Bacteriologic Success 95% - 100%95% - 100%98 outpatients[1]
~90%~90%132 patients[2]
Clinical Success 75% - 85%75% - 85%98 outpatients[1]
85% - 90%85% - 90%132 patients[2]

Bacteriologic success was defined as the reduction of urine bacterial count from ≥100,000 microorganisms/ml to ≤1,000 microorganisms/ml.[1][2] Clinical success was defined by the resolution of symptoms such as dysuria and frequency of urination, and a reduction in pyuria to less than 10 white blood cells per high power field.[1][2]

Table 2: Comparison of Adverse Reactions and Laboratory Abnormalities

Adverse EventSulfacytineThis compoundStudy PopulationSource
Reported Adverse Experiences 6 patients9 patients132 patients[2]
Drug Discontinuation due to Adverse Events 4 patients6 patients132 patients[2]
Specific Adverse Reactions -1 case of headache1 case of nausea1 case of hematuria98 outpatients[1]
Laboratory Abnormalities 2 cases of decreased white blood cell count1 case of lowered hemoglobin2 cases of decreased white blood cell count98 outpatients[1]
1 case of decreased white blood cells1 case of decreased white blood cells132 patients[2]

Experimental Protocols

The methodologies employed in the comparative studies were designed to minimize bias and ensure the reliability of the findings.

Study Design: Both studies were double-blind, controlled clinical trials.[1][2]

Patient Population: The studies enrolled outpatients with acute uncomplicated urinary tract infections.[1][2] One study included 98 patients, while the other included 132 patients.[1][2]

Dosage Regimen:

  • Sulfacytine: Patients received 1 gram daily for 10 days.[1]

  • This compound: Patients received 4 grams daily for 10 days.[1]

Evaluation of Efficacy: Bacteriologic and clinical success were evaluated both during the treatment period and at a post-treatment follow-up.[1]

  • Bacteriologic Assessment: Urine bacterial counts were measured to determine the reduction of pathogenic organisms. A count of 100,000 or more microorganisms per milliliter of urine was required for inclusion, and a reduction to 1,000 or less was considered a bacteriologic success.[1][2]

  • Clinical Assessment: Clinical success was determined by the resolution of UTI symptoms, including dysuria and frequency of urination, and the reduction of pyuria to less than 10 white blood cells per high power field.[1][2]

Safety and Tolerability Assessment: Adverse reactions were recorded throughout the studies. Mild laboratory abnormalities were also monitored, including white blood cell counts and hemoglobin levels.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the double-blind clinical trials comparing Sulfacytine and this compound.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (10 Days) cluster_evaluation Evaluation cluster_outcomes Outcome Assessment PatientScreening Screening of Outpatients with Uncomplicated UTIs InclusionCriteria Inclusion Criteria Met (e.g., Bacteriuria ≥100,000/ml) PatientScreening->InclusionCriteria Randomization Double-Blind Randomization InclusionCriteria->Randomization SulfacytineArm Sulfacytine (1 gm daily) Randomization->SulfacytineArm SulfisoxazoleArm This compound (4 gm daily) Randomization->SulfisoxazoleArm DuringTreatmentEval During Treatment Evaluation SulfacytineArm->DuringTreatmentEval SulfisoxazoleArm->DuringTreatmentEval PostTreatmentEval Post-Treatment Evaluation DuringTreatmentEval->PostTreatmentEval BacteriologicSuccess Bacteriologic Success PostTreatmentEval->BacteriologicSuccess ClinicalSuccess Clinical Success PostTreatmentEval->ClinicalSuccess AdverseReactions Adverse Reactions PostTreatmentEval->AdverseReactions

Caption: Workflow of the double-blind study comparing Sulfacytine and this compound.

Conclusion: The results from these double-blind studies indicate that Sulfacytine is an effective drug for the treatment of acute uncomplicated urinary tract infections, with efficacy and safety profiles comparable to those of this compound at the dosages studied.[1][2] Both drugs achieved high rates of bacteriologic success and demonstrated similar levels of clinical success.[1][2] Adverse reactions were infrequent and generally mild for both treatment groups.[1][2]

References

A Comparative Guide to the Synergistic Effects of Sulfonamides and Trimethoprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic antimicrobial effects of combining sulfisoxazole with trimethoprim. Due to the extensive body of research on the combination of sulfamethoxazole and trimethoprim (a closely related sulfonamide), this guide will primarily focus on this well-documented pairing as a representative model for the synergistic mechanism. The principles and methodologies described are broadly applicable to the study of this compound and trimethoprim.

The Mechanism of Synergistic Action

This compound (a sulfonamide) and trimethoprim are antimicrobial agents that individually exhibit bacteriostatic activity, meaning they inhibit bacterial growth. When used in combination, they demonstrate a powerful synergistic and often bactericidal effect by sequentially blocking the bacterial folate synthesis pathway.[1][2][3][4] This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA, and certain amino acids.[5][6]

Key Steps in the Pathway Inhibition:

  • This compound/Sulfamethoxazole: As a structural analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate synthase (DHPS).[4][5][7] This enzyme is essential for the conversion of PABA to dihydropteroic acid, an early precursor of folic acid.

  • Trimethoprim: Trimethoprim targets a later step in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][3][6] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.

By inhibiting two distinct and sequential steps, the combination leads to a more profound depletion of essential folate coenzymes than either drug could achieve alone, resulting in a potent synergistic effect.[1][3][4] Recent research also suggests a mechanism of "mutual potentiation," where each drug enhances the activity of the other through metabolic feedback loops, further amplifying the synergistic outcome.

Below is a diagram illustrating this synergistic mechanism within the bacterial folate synthesis pathway.

folate_pathway cluster_0 cluster_1 PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPt_PP Dihydropterin Pyrophosphate DHPt_PP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroic Acid DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Synergistic inhibition of the bacterial folate synthesis pathway.

Quantitative Analysis of Synergy

The synergistic effect of combining sulfamethoxazole (SMX) and trimethoprim (TMP) can be quantified using the checkerboard microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to classify the nature of the interaction.

FIC Index Interpretation:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The following tables summarize experimental data from a study evaluating the synergy of SMX and TMP against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: MIC of Sulfamethoxazole and Trimethoprim Alone and in Combination against S. aureus

Bacterial StrainDrugMIC90 (mg/L)
Methicillin-Sensitive S. aureus (n=91)Sulfamethoxazole (SMX)64
Trimethoprim (TMP)0.5
SMX + TMP (19:1 ratio)2
Methicillin-Resistant S. aureus (n=95)Sulfamethoxazole (SMX)256
Trimethoprim (TMP)0.5
SMX + TMP (19:1 ratio)4

Data sourced from a study on in vitro synergy between sulfamethoxazole and trimethoprim against S. aureus.

Table 2: FIC Index for the Combination of Sulfamethoxazole and Trimethoprim against S. aureus

Bacterial StrainPercentage of Strains with FIC Index ≤ 0.6
Methicillin-Sensitive S. aureus (n=91)98%
Methicillin-Resistant S. aureus (n=95)77%

Data sourced from a study on in vitro synergy between sulfamethoxazole and trimethoprim against S. aureus.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This method is widely used to assess the in vitro interaction between two antimicrobial agents.

Objective: To determine the MIC of each drug alone and in combination, and to calculate the FIC index.

Materials:

  • 96-well microtiter plates

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and Trimethoprim

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional, for optical density measurements)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Drug Dilution:

    • In a 96-well plate, perform serial twofold dilutions of Drug A (e.g., this compound) horizontally along the rows.

    • Perform serial twofold dilutions of Drug B (e.g., Trimethoprim) vertically along the columns.

    • The final plate will contain a grid of wells with varying concentrations of both drugs.

    • Include a row with dilutions of Drug A only and a column with dilutions of Drug B only to determine their individual MICs. Also, include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Reading Results: Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • For each well showing no growth, calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC index for each combination:

      • FIC Index = FIC of Drug A + FIC of Drug B

    • The lowest FIC index value is reported as the result for the drug combination.

Below is a workflow diagram for the checkerboard assay.

checkerboard_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Broth dilute_A Serial Dilution of Drug A (Horizontally) prep_plate->dilute_A dilute_B Serial Dilution of Drug B (Vertically) prep_plate->dilute_B dilute_A->inoculate dilute_B->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MICs (Visual or OD) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Comparison with Alternative Antimicrobials

The combination of trimethoprim-sulfamethoxazole (TMP-SMX) has historically been a first-line treatment for uncomplicated urinary tract infections (UTIs). However, increasing resistance to Escherichia coli, the most common causative agent of UTIs, has led to the consideration of alternative therapies.

Table 3: Comparison of TMP-SMX with Other Antibiotics for Uncomplicated UTIs

Antibiotic(s)Typical CourseEfficacy/Considerations
Trimethoprim-Sulfamethoxazole (TMP-SMX) 3 daysStandard therapy, but effectiveness is compromised in regions where E. coli resistance rates exceed 10-20%.
Nitrofurantoin 5-7 daysOften recommended as a first-line agent due to low resistance rates. Less effective for kidney infections.
Fosfomycin Single doseA good option, particularly when compliance is a concern.
Fluoroquinolones (e.g., Ciprofloxacin) 3 daysHighly effective, but generally reserved for more complicated infections or when other options are not suitable due to concerns about resistance and potential side effects. Studies have shown comparable efficacy to TMP-SMX in some cases.

In a study comparing a 10-day course of ciprofloxacin with a 10-day course of TMP-SMX for UTIs in older women, ciprofloxacin showed a higher bacteriological eradication rate (96%) compared to TMP-SMX (80%). Another study found that for community-acquired UTIs, ciprofloxacin and TMP-SMX had equal efficacy, but ciprofloxacin was associated with fewer adverse reactions.

Conclusion

The combination of a sulfonamide like this compound with trimethoprim represents a classic example of antimicrobial synergy. By targeting sequential steps in the essential bacterial folate synthesis pathway, this combination achieves a potent bactericidal effect that is significantly greater than the sum of its individual components. Quantitative methods such as the checkerboard assay and the calculation of the FIC index are crucial for evaluating and confirming this synergy in vitro. While the combination remains a valuable therapeutic option for a range of bacterial infections, the emergence of resistance necessitates ongoing surveillance and consideration of alternative agents based on local susceptibility patterns. The principles and experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other synergistic antimicrobial combinations.

References

A Comparative Guide: Cross-Validation of HPLC and Microbiological Assays for Sulfisoxazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of two common analytical techniques for the quantification of the antibiotic Sulfisoxazole: High-Performance Liquid Chromatography (HPLC) and the microbiological assay. We will delve into the experimental protocols for each method and present a comparative analysis of their performance based on key validation parameters.

The choice between a physicochemical method like HPLC and a biological method like the microbiological assay depends on the specific requirements of the analysis. HPLC offers high specificity, precision, and speed, making it a powerful tool for quantifying the concentration of a specific chemical entity.[1][2] In contrast, the microbiological assay measures the biological activity of the antibiotic, providing a direct indication of its potency against a target microorganism.[1][2][3] This can be particularly advantageous as it can reveal subtle changes in bioactivity that may not be detected by chemical methods alone.[4][5]

Experimental Protocols

Detailed methodologies for both HPLC and microbiological assays are crucial for reproducibility and accurate comparison. Below are representative protocols for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method for this compound

This method is adapted from established protocols for the analysis of sulfonamides.[6][7][8][9][10]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), with the pH adjusted to 2.6 using phosphoric acid.[8][9]

  • Flow Rate: 1.0 mL/min.[6][8][9]

  • Detection Wavelength: 254 nm.[6][8][9]

  • Injection Volume: 20 µL.[8][9]

  • Column Temperature: 40°C.[8][9]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-20 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Microbiological Assay for this compound

This protocol is based on the agar diffusion method, a common technique for determining antibiotic potency.[11][12]

1. Materials and Microorganism:

  • Test Organism: A susceptible strain of bacteria, such as Escherichia coli or Staphylococcus epidermidis.[11][12]

  • Culture Medium: A suitable agar medium, such as Mueller-Hinton agar, that does not contain sulfonamide antagonists.[11][13]

  • Petri Dishes: Sterile, flat-bottomed petri dishes.

  • Cylinders or Borer: Stainless steel cylinders or a sterile borer to create wells in the agar.

2. Preparation of Inoculum and Plates:

  • Inoculum Preparation: Prepare a standardized suspension of the test organism in a sterile saline solution to a specific turbidity.

  • Plate Preparation: Inoculate the molten agar medium with the prepared bacterial suspension at a controlled temperature (around 45-50°C). Pour the inoculated agar into petri dishes to a uniform thickness and allow it to solidify.

3. Assay Procedure:

  • Well Creation: Create uniform wells in the solidified agar using a sterile borer.

  • Standard and Sample Application: Prepare a series of standard dilutions of this compound in a suitable buffer. Pipette a fixed volume of each standard dilution and the sample solution into separate wells.

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC and microbiological assays for the quantification of antibiotics like this compound, based on established validation parameters.[14][15][16]

Validation ParameterHPLCMicrobiological Assay
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Specificity High (separates parent drug from metabolites and impurities)Lower (measures total biological activity)
Analysis Time Shorter (minutes per sample)Longer (hours to days for incubation)
Cost per Sample Higher (instrumentation and solvents)Lower (basic laboratory equipment)

Visualizing the Methodologies

To better understand the workflows and comparative aspects of these two methods, the following diagrams are provided.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Microbio Microbiological Assay cluster_DataAnalysis Data Analysis & Comparison Sample This compound Sample HPLC_System HPLC System Injection Sample->HPLC_System Well_Application Application to Wells Sample->Well_Application Standard This compound Standard Standard->HPLC_System Standard->Well_Application Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Area Peak Area Measurement Chromatogram->Peak_Area HPLC_Curve HPLC Calibration Curve Peak_Area->HPLC_Curve Plate_Prep Inoculated Agar Plate Preparation Plate_Prep->Well_Application Incubation Incubation Well_Application->Incubation Zone_Measurement Zone of Inhibition Measurement Incubation->Zone_Measurement Microbio_Curve Microbio. Standard Curve Zone_Measurement->Microbio_Curve HPLC_Conc HPLC Concentration HPLC_Curve->HPLC_Conc Microbio_Potency Microbio. Potency Microbio_Curve->Microbio_Potency Comparison Method Comparison HPLC_Conc->Comparison Microbio_Potency->Comparison

Cross-Validation Experimental Workflow

ValidationParameters cluster_Methods Analytical Methods cluster_Parameters Validation Parameters cluster_Outcome Performance Outcome HPLC HPLC Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Robustness Robustness HPLC->Robustness Microbio Microbiological Assay Microbio->Linearity Microbio->Accuracy Microbio->Precision Microbio->Specificity Microbio->Sensitivity Microbio->Robustness Outcome Method Suitability Assessment Linearity->Outcome Accuracy->Outcome Precision->Outcome Specificity->Outcome Sensitivity->Outcome Robustness->Outcome

Comparison of Validation Parameters

Conclusion

Both HPLC and microbiological assays are valuable tools for the quantification of this compound, each with its own set of advantages and limitations. HPLC provides a highly specific, precise, and rapid method for determining the concentration of the drug substance. The microbiological assay, while less precise and more time-consuming, offers a direct measure of the antibiotic's biological activity, which is a critical parameter for its therapeutic efficacy. The choice of method should be guided by the specific analytical needs, regulatory requirements, and the stage of drug development. For routine quality control and purity assessment, HPLC is often preferred. For assessing the biological potency and stability of the final product, the microbiological assay remains a relevant and important technique. A thorough cross-validation, as outlined in this guide, is essential to ensure that the chosen analytical method is fit for its intended purpose.

References

Safety Operating Guide

Proper Disposal of Sulfisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of sulfisoxazole is a critical component of laboratory safety and environmental responsibility. As a sulfonamide antibiotic, improper disposal of this compound can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in a laboratory setting.

Immediate Safety and Disposal Protocols

Pure, unused, or expired this compound, as well as concentrated stock solutions, should be treated as hazardous chemical waste.[3] It is imperative to adhere to your institution's specific environmental health and safety (EHS) guidelines.

Step-by-Step Disposal Procedure for Solid this compound and Concentrated Solutions:

  • Consult the Safety Data Sheet (SDS): Before handling, always review the SDS for this compound.[4][5] The SDS provides comprehensive information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Waste Collection:

    • Place solid this compound waste and concentrated solutions in a designated, properly labeled hazardous waste container.[3][6]

    • The container must be compatible with the chemical, in good condition, and have a secure screw cap.[6]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound."[7]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.[6]

    • Store away from incompatible materials, such as strong oxidizing agents.[4]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.[7]

Disposal of Dilute Solutions and Contaminated Materials:

  • Aqueous solutions containing low concentrations of this compound, such as those from cell culture media, should generally be collected as hazardous chemical waste.[3][8] Do not discharge this compound solutions into the sewer system.[4]

  • Contaminated labware, such as pipette tips, gloves, and empty vials, should be disposed of as solid hazardous waste in a designated, labeled container.[9]

Quantitative Data on this compound Disposal

ParameterValue/InformationSource(s)
Environmental Hazard Toxic to aquatic life with long-lasting effects.[10]
Sewer Discharge Prohibited.[4]
Biodegradability Not readily biodegradable (4% in OECD Test Guideline 301D).[10]
Recommended Disposal Method Dispose of as hazardous waste via a licensed contractor; high-temperature incineration is a preferred method for pharmaceutical waste.[10]

Experimental Protocols Cited

The information presented in this guide is based on established best practices for laboratory chemical waste management and information derived from Safety Data Sheets for this compound and related compounds. Specific experimental protocols for the disposal of this compound are not typically published in academic literature; rather, disposal procedures are dictated by regulatory guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Sulfisoxazole_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_stock Solid this compound or Concentrated Stock Solution waste_type->solid_stock Pure/Concentrated dilute_solution Dilute Aqueous Solution (e.g., from media) waste_type->dilute_solution Dilute contaminated_materials Contaminated Labware (Gloves, Vials, Tips) waste_type->contaminated_materials Contaminated Solids collect_hazardous Collect in Labeled Hazardous Waste Container solid_stock->collect_hazardous dilute_solution->collect_hazardous contaminated_materials->collect_hazardous store_saa Store in Satellite Accumulation Area collect_hazardous->store_saa contact_ehs Contact EHS for Licensed Disposal store_saa->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Sulfisoxazole in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE) for this compound Handling

Proper personal protective equipment is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
General Laboratory Use NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
Weighing and Aliquoting Use of a chemical fume hood is mandatory. In addition to standard PPE, consider double-gloving.
Solution Preparation Work in a well-ventilated area, preferably a fume hood. Wear chemical splash goggles for enhanced eye protection.
Spill Cleanup Refer to the spill response plan for specific PPE requirements, which may include a higher level of respiratory protection.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe management of this compound within a laboratory.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receiving Receiving: - Verify container integrity. - Log into inventory. storage Storage: - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials (e.g., strong oxidizing agents). - Ensure container is tightly sealed. receiving->storage Inspect & Store ppe Don Appropriate PPE: - Lab coat, gloves, eye protection. - Respirator as needed. storage->ppe Prepare for Use weighing Weighing/Aliquoting: - Perform in a chemical fume hood. - Use appropriate tools to minimize dust. ppe->weighing preparation Solution Preparation: - Add this compound to the solvent slowly. - Avoid splashing. weighing->preparation waste_collection Waste Collection: - Collect all this compound-contaminated waste in a designated, labeled hazardous waste container. preparation->waste_collection Generate Waste disposal Disposal: - Dispose of as hazardous chemical waste. - Follow all institutional and local regulations. - Do not dispose of down the drain. waste_collection->disposal

Figure 1: A workflow for the safe handling of this compound in a laboratory setting.

Spill Response and First Aid

Immediate and appropriate action is critical in the event of a spill or accidental exposure.

Spill Cleanup Protocol
Spill SizeContainment and Cleanup Procedure
Small Spill 1. Evacuate the immediate area.2. Wear appropriate PPE.3. Cover the spill with an absorbent material.4. Carefully sweep or scoop the material into a designated hazardous waste container.5. Clean the spill area with soap and water.
Large Spill 1. Evacuate the laboratory and alert others.2. Contact the institution's Environmental Health and Safety (EHS) office immediately.3. Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All this compound waste, including unused product, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations. Do not pour this compound waste down the drain.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory agencies such as OSHA, NIOSH, or ACGIH. In the absence of a formal OEL, it is imperative to handle this compound with a high degree of caution and adhere to the principle of "As Low As Reasonably Achievable" (ALARA) to minimize any potential exposure. This includes the consistent use of engineering controls, such as fume hoods, and the mandatory use of personal protective equipment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.